Product packaging for 5,10-methylene-THF(Cat. No.:)

5,10-methylene-THF

Cat. No.: B13388660
M. Wt: 457.4 g/mol
InChI Key: QYNUQALWYRSVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Methylenetetrahydrofolate (5,10-methylene-THF) is an essential intermediate in one-carbon metabolism, serving as a critical cofactor for several fundamental biochemical reactions. It is primarily produced from tetrahydrofolate (THF) and serine in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) . As a central hub in the folate network, this compound is a direct precursor to 5-methyltetrahydrofolate (for homocysteine remethylation to methionine) and 5,10-methenyltetrahydrofolate . The core research value of this compound lies in its role as the direct one-carbon donor for the de novo biosynthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP). This reaction, catalyzed by thymidylate synthase (TS), is indispensable for DNA synthesis and repair . Consequently, this compound is of high interest in oncology research, particularly in studies focusing on antimetabolite chemotherapies that target nucleotide biosynthesis pathways . Depletion of the this compound pool can disrupt DNA replication and cell proliferation, a mechanism exploited by several antifolate drugs. Researchers utilize this compound in a wide array of applications, including studies of enzyme kinetics for MTHFR, SHMT, and thymidylate synthase; investigations into mitochondrial and cytosolic one-carbon metabolism; and exploration of its biomodulator potential in enhancing the efficacy of fluorouracil (5-FU) in cancer models . This product is presented as a high-purity, well-characterized chemical to ensure reliability and reproducibility in your experimental work. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N7O6 B13388660 5,10-methylene-THF

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUQALWYRSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of 5,10-Methylenetetrahydrofolate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. Central to this network is the folate cycle, which utilizes various forms of tetrahydrofolate (THF) to accept and donate one-carbon units at different oxidation states. Among these, 5,10-methylenetetrahydrofolate (5,10-methylene-THF) emerges as a critical node, acting as a key distributor of one-carbon units for several fundamental cellular processes. This technical guide provides an in-depth exploration of the functions of this compound, the enzymes that govern its metabolism, and the experimental methodologies used to study its role.

Core Functions of this compound

This compound is primarily generated from the conversion of serine to glycine (B1666218) by the enzyme serine hydroxymethyltransferase (SHMT).[1] It serves as a direct one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS).[2] This process is the sole de novo pathway for thymidine (B127349) synthesis and is thus indispensable for DNA replication and repair.

Furthermore, this compound stands at a crucial metabolic crossroads. It can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR).[3] 5-methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[4] Alternatively, this compound can be oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which is required for the two formylation steps in de novo purine (B94841) biosynthesis.[5]

Enzymatic Regulation and Kinetics

The metabolic fate of this compound is tightly regulated by the enzymes that produce and consume it. The kinetic properties of these enzymes dictate the flux of one-carbon units through the different branches of one-carbon metabolism.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s⁻¹)Organism/Source
SHMT (Plasmodium vivax) L-SerineGlycine, this compound260 ± 401.09 ± 0.05Plasmodium vivax
Tetrahydrofolate (H4folate)110 ± 10
MTHFR (Human) This compound5-Methyl-THF22.440.7Homo sapiens
NADPH35.5
Thymidylate Synthase (Leishmania major) This compoundDihydrofolate, dTMP120 ± 1014 ± 1Leishmania major
dUMPNot Specified in Source

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, substrate concentrations) and the source of the enzyme.

Signaling Pathways and Regulatory Mechanisms

The flux of one-carbon units through this compound is not only controlled by enzyme kinetics but also by complex regulatory mechanisms, including allosteric regulation and post-translational modifications.

Allosteric Regulation of MTHFR

A key regulatory point in one-carbon metabolism is the allosteric inhibition of MTHFR by S-adenosylmethionine (SAM).[6][7] When SAM levels are high, it binds to the regulatory domain of MTHFR, inducing a conformational change that inhibits its activity.[8][9] This feedback mechanism prevents the overproduction of 5-methyl-THF and methionine when the cell has a sufficient supply of methyl donors, thereby redirecting this compound towards nucleotide synthesis.

Allosteric_Regulation_of_MTHFR cluster_pathway One-Carbon Metabolism MethyleneTHF This compound MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Nucleotides Thymidylate & Purine Synthesis MethyleneTHF->Nucleotides Thymidylate Synthase & MTHFD1 Methionine Methionine MethylTHF->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM->MethylTHF Allosteric Inhibition

Allosteric inhibition of MTHFR by SAM.
Post-Translational Modifications of SHMT

Serine hydroxymethyltransferase, the primary producer of this compound, is subject to various post-translational modifications (PTMs) that regulate its activity and localization.[2][9] These modifications provide another layer of control over the entry of one-carbon units into the folate cycle. Key PTMs for the mitochondrial isoform, SHMT2, include acetylation and succinylation, while the cytosolic isoform, SHMT1, is regulated by SUMOylation and ubiquitination.[2]

PTM_of_SHMT cluster_shmt2 Mitochondrial SHMT2 Regulation cluster_shmt1 Cytosolic/Nuclear SHMT1 Regulation SHMT2 SHMT2 Active_SHMT2 Active SHMT2 SHMT2->Active_SHMT2 SIRT3 (Deacetylation) SIRT5 (Desuccinylation) Inactive_SHMT2 Inactive/Degraded SHMT2 SHMT2->Inactive_SHMT2 Acetylation (K95) Succinylation (K280) SHMT1 SHMT1 Nuclear_SHMT1 Nuclear SHMT1 (dTMP Synthesis) SHMT1->Nuclear_SHMT1 SUMOylation Degraded_SHMT1 Degraded SHMT1 SHMT1->Degraded_SHMT1 Ubiquitination

Post-translational modifications of SHMT isoforms.

Experimental Protocols

Assay for MTHFR Activity in Cell Lysates (Physiological Direction)

This protocol is adapted from a method utilizing HPLC with fluorescence detection to measure the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Materials:

  • Cell culture of interest

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer: 0.01 mol/L potassium phosphate (B84403) buffer (pH 6.6) containing 1.5 g/L Lubrol

  • Reaction mixture: 100 mmol/L potassium phosphate buffer (pH 6.6), 1 mmol/L EDTA, 25 g/L bovine serum albumin, 20 mmol/L 2-mercaptoethanol, 0.1 mmol/L FAD, 0.4 mmol/L NADPH, and 0.2 mmol/L 5,10-methylenetetrahydrofolate.

  • Stopping solution: Acetic acid

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the enzyme.

    • Determine the protein concentration of the supernatant.

  • Enzyme Assay:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding an appropriate amount of cell lysate (e.g., up to 80 µg of protein) to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., up to 40 minutes, within the linear range of the assay).

    • Stop the reaction by adding acetic acid.

  • Quantification:

    • Analyze the reaction mixture by HPLC with fluorescence detection to quantify the amount of 5-methyltetrahydrofolate produced.

    • Calculate the specific activity of MTHFR (e.g., in µU/mg protein).

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of cellular folate species, including the chemically labile this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stabilization of this compound is crucial for accurate measurement.

LCMS_Workflow start 1. Cell Culture and Harvest extraction 2. Metabolite Extraction (Ice-cold 80% Methanol with NaCNBD3 and 13C,d2-Formaldehyde) start->extraction derivatization 3. Reductive Methylation (Stabilization of this compound) extraction->derivatization cleanup 4. Sample Cleanup (Centrifugation and/or Solid Phase Extraction) derivatization->cleanup analysis 5. LC-MS/MS Analysis (HILIC separation and targeted MS/MS detection) cleanup->analysis quantification 6. Data Analysis and Quantification analysis->quantification

References

The Central Role of 5,10-Methylene-THF in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a cornerstone of cellular proliferation and maintenance, providing the fundamental building blocks for essential macromolecules. At the heart of this intricate network lies 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical carrier of one-carbon units. This technical guide provides an in-depth exploration of the pivotal role of 5,10-CH2-THF in the de novo synthesis of purines and pyrimidines, the essential components of DNA and RNA. We will delve into the enzymatic reactions that generate and utilize this vital cofactor, present quantitative kinetic data for key enzymes, and provide detailed experimental protocols for their study. Furthermore, this guide will illustrate the intricate signaling pathways and experimental workflows using detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development aimed at targeting these fundamental cellular processes.

Introduction: The Folate Cycle and One-Carbon Metabolism

Folate, a B-vitamin, is indispensable for a variety of metabolic processes, primarily through its role as a carrier of one-carbon units.[1] After its conversion to the active form, tetrahydrofolate (THF), it can accept and donate one-carbon groups at various oxidation states. This network of reactions, collectively known as the folate cycle, is compartmentalized within the cell, with key steps occurring in the cytoplasm, mitochondria, and nucleus.[2] The primary source of these one-carbon units is the amino acid serine, which donates its hydroxymethyl group to THF in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding glycine (B1666218) and 5,10-CH2-THF.[2][3] This molecule serves as a central hub, channeling one-carbon units towards the synthesis of purines, the pyrimidine (B1678525) thymidylate, and the remethylation of homocysteine to methionine.[4][5]

The Role of 5,10-Methylene-THF in Pyrimidine Synthesis

The de novo synthesis of pyrimidines results in the formation of uridine (B1682114) monophosphate (UMP), which can be further phosphorylated and converted to cytidine (B196190) triphosphate (CTP). However, the synthesis of thymidine, a nucleotide unique to DNA, requires a methylation step that is directly dependent on 5,10-CH2-THF.

Thymidylate Synthase: The Key Enzyme

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6][7] In this reaction, 5,10-CH2-THF serves as both the one-carbon donor and the reductant.[7] The methylene (B1212753) group from 5,10-CH2-THF is transferred to the 5-position of the uracil (B121893) ring, and the hydride from the pteridine (B1203161) ring of THF reduces this newly added carbon, forming a methyl group.[8] This process is unique in folate metabolism as it involves the oxidation of THF to dihydrofolate (DHF).[6] DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to re-enter the folate pool, a critical step that is the target of antifolate drugs like methotrexate.[9][10]

The reaction mechanism of thymidylate synthase is a complex, ordered sequential process.[4] First, dUMP binds to the enzyme, followed by the binding of 5,10-CH2-THF.[4] A cysteine residue in the active site of TS attacks the C6 position of dUMP, forming a covalent intermediate.[11] This is followed by the transfer of the methylene group from 5,10-CH2-THF to the C5 position of dUMP.[8] A subsequent hydride transfer from the tetrahydrofolate cofactor reduces the methylene group to a methyl group, and the covalent bond between the enzyme and the product, dTMP, is cleaved.[8]

The Role of this compound in Purine (B94841) Synthesis

The de novo synthesis of purines is a more complex process than that of pyrimidines, involving a ten-step pathway to construct the purine ring on a ribose-5-phosphate (B1218738) scaffold. Two of these steps require the input of a one-carbon unit from a folate cofactor. While 5,10-CH2-THF is not the direct one-carbon donor in purine synthesis, it is the essential precursor to the required cofactor, 10-formyltetrahydrofolate (10-formyl-THF).

Conversion to 10-Formyl-THF

5,10-CH2-THF is first oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF) by methylenetetrahydrofolate dehydrogenase (MTHFD).[12] Subsequently, 5,10-methenyltetrahydrofolate cyclohydrolase hydrolyzes 5,10-CH=THF to produce 10-formyl-THF.[12] These two enzymatic activities are often found on a single trifunctional enzyme in eukaryotes, along with 10-formyltetrahydrofolate synthetase activity.

Formylation Steps in the Purine Biosynthesis Pathway

10-formyl-THF is utilized by two different transformylase enzymes in the de novo purine synthesis pathway:

  • Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the third step of the pathway, transferring a formyl group from 10-formyl-THF to the amino group of GAR to form formylglycinamide ribonucleotide (FGAR).[13][14] This reaction incorporates the C8 atom of the purine ring.[12]

  • Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): In the ninth step of the pathway, ATIC utilizes 10-formyl-THF to formylate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[12][15] This reaction provides the C2 atom of the purine ring.[12]

Quantitative Data on Key Enzymes

The efficiency and regulation of nucleotide biosynthesis are critically dependent on the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for the enzymes central to the utilization of 5,10-CH2-THF.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Thymidylate Synthase dUMP1.2 - 105 - 10E. coli[9]
5,10-CH2-THF5 - 20E. coli[9]
Serine Hydroxymethyltransferase 1 (SHMT1) L-Serine200 - 50010 - 20Human[16]
Tetrahydrofolate10 - 30Human[16]
Serine Hydroxymethyltransferase 2 (SHMT2) L-Serine100 - 30020 - 40Human[16]
Tetrahydrofolate5 - 15Human[16]
GAR Transformylase GAR10 - 5015 - 25Human[3]
10-formyl-THF1 - 10Human[3]
AICAR Transformylase AICAR2 - 105 - 15S. lugdunensis[15]
10-formyl-THF1 - 5S. lugdunensis[15]
Table 1: Michaelis-Menten constants (Km) and catalytic rates (kcat) for key enzymes in 5,10-CH2-THF metabolism and nucleotide synthesis.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for understanding the dynamics of nucleotide biosynthesis and for the development of targeted therapies.

Assay of Thymidylate Synthase Activity (Tritium Release Assay)

This assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP into water during its conversion to dTMP.[17][18]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol.

  • Substrate Mix: 100 µM [5-³H]dUMP (specific activity ~1 Ci/mmol), 200 µM 5,10-CH2-THF in assay buffer.

  • Enzyme Preparation: Purified thymidylate synthase or cell lysate.

  • Stopping Solution: 10% activated charcoal in 4% perchloric acid.

  • Scintillation Cocktail.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes by adding 50 µL of enzyme preparation to 50 µL of pre-warmed (37°C) substrate mix.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 200 µL of ice-cold stopping solution.

  • Vortex and incubate on ice for 10 minutes to allow the charcoal to adsorb unreacted [5-³H]dUMP.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer a 150 µL aliquot of the supernatant to a scintillation vial.

  • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • A blank reaction containing no enzyme or a heat-inactivated enzyme should be included to determine background tritium release.

  • Calculate the enzyme activity based on the specific activity of the [5-³H]dUMP and the amount of protein in the reaction.

Quantification of Intracellular Folate Pools by LC-MS/MS

This method allows for the sensitive and specific quantification of various folate species, including 5,10-CH2-THF, from cell extracts.[16][19]

Materials:

  • Extraction Buffer: 80% methanol, 0.1% ascorbic acid, pre-chilled to -80°C.

  • Internal Standards: Stable isotope-labeled folate standards (e.g., ¹³C₅-5,10-CH2-THF).

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18).

Procedure:

  • Culture cells to the desired density and treat as required.

  • Rapidly harvest cells (e.g., by trypsinization followed by centrifugation at 4°C).

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells by adding a defined volume of ice-cold extraction buffer containing internal standards.

  • Incubate on ice for 15 minutes with occasional vortexing to ensure complete extraction.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Quantify the different folate species based on the peak areas relative to their corresponding internal standards.

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within metabolic pathways and for outlining experimental designs.

Purine_Pyrimidine_Synthesis cluster_folate Folate Cycle cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis THF Tetrahydrofolate (THF) CH2THF This compound THF->CH2THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT CH2THF->DHF CHTHF 5,10-Methenyl-THF CH2THF->CHTHF MTHFD FormylTHF 10-Formyl-THF CHTHF->FormylTHF MTHFD GAR GAR FormylTHF->GAR AICAR AICAR FormylTHF->AICAR dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase FGAR FGAR GAR->FGAR GAR Transformylase FAICAR FAICAR AICAR->FAICAR AICAR Transformylase

Caption: Overview of this compound's role in nucleotide synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical Analysis cluster_data Data Interpretation start Culture Cells to Logarithmic Phase treat Treat with Inhibitor (e.g., Methotrexate) start->treat control Vehicle Control start->control harvest Harvest Cells treat->harvest control->harvest lysate Prepare Cell Lysates harvest->lysate metabolite_extraction Metabolite Extraction harvest->metabolite_extraction enzyme_assay Enzyme Activity Assays (e.g., TS, SHMT) lysate->enzyme_assay data_analysis Quantitative Data Analysis enzyme_assay->data_analysis lcms LC-MS/MS Analysis of Folate Pools & Nucleotides metabolite_extraction->lcms lcms->data_analysis conclusion Correlate Enzyme Activity with Metabolite Levels and Cellular Phenotype data_analysis->conclusion

Caption: Workflow for investigating inhibitors of folate metabolism.

Conclusion

5,10-methylenetetrahydrofolate stands as a critical metabolic node, indispensably linking one-carbon metabolism with the de novo synthesis of purines and the essential pyrimidine, thymidylate. Its central role makes the enzymes that produce and consume it prime targets for therapeutic intervention, particularly in the context of cancer chemotherapy. A thorough understanding of the intricate kinetics and regulatory mechanisms governing 5,10-CH2-THF metabolism is paramount for the rational design and development of novel drugs that can selectively disrupt nucleotide biosynthesis in rapidly proliferating cells. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further explore this vital area of cellular metabolism and to advance the development of next-generation therapeutics.

References

The Enzymatic Keystone of One-Carbon Metabolism: A Technical Guide to the Conversion of Serine to 5,10-Methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reversible reaction, catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme serine hydroxymethyltransferase (SHMT), is a cornerstone of one-carbon metabolism, a fundamental network of biochemical pathways. The one-carbon units provided by this reaction are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids such as methionine, and for cellular methylation reactions.[1][2] Due to its central role in supporting cell proliferation, SHMT is a significant target in the development of therapeutics for cancer and infectious diseases.[3][4]

In humans, SHMT exists in two principal isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][5] While they catalyze the same reaction, they exhibit distinct kinetic properties and play different roles in cellular metabolism, making isoform-specific characterization crucial for targeted drug development.[3][5] This document outlines the kinetic parameters of both human isoforms, details established experimental protocols for their study, and provides visual representations of the catalytic mechanism and its metabolic context.

Quantitative Analysis of SHMT Catalysis

The catalytic efficiency and substrate affinity of human cytosolic SHMT1 and mitochondrial SHMT2 have been extensively characterized. The following tables summarize the key kinetic parameters for the forward (serine cleavage) and reverse (serine synthesis) reactions under physiological pH conditions. A full kinetic characterization reveals differences in their adaptation to their respective cellular environments.[5]

Table 1: Kinetic Parameters for the Forward Reaction (L-Serine Cleavage) of Human SHMT1 and SHMT2 at pH 7.5

ParameterSHMT1SHMT2
kcat (s⁻¹) 25 ± 130 ± 1
Km (L-Serine) (mM) 1.5 ± 0.10.8 ± 0.1
Km (THF) (µM) 15 ± 210 ± 1
kcat/Km (L-Serine) (M⁻¹s⁻¹) 1.7 x 10⁴3.8 x 10⁴
kcat/Km (THF) (M⁻¹s⁻¹) 1.7 x 10⁶3.0 x 10⁶

Data sourced from Angelucci et al. (2018).

Table 2: Kinetic Parameters for the Reverse Reaction (L-Serine Synthesis) of Human SHMT1 and SHMT2 at pH 7.5

ParameterSHMT1SHMT2
kcat (s⁻¹) 10 ± 112 ± 1
Km (Glycine) (mM) 2.0 ± 0.21.5 ± 0.2
Km (5,10-CH₂-THF) (µM) 20 ± 318 ± 2
kcat/Km (Glycine) (M⁻¹s⁻¹) 5.0 x 10³8.0 x 10³
kcat/Km (5,10-CH₂-THF) (M⁻¹s⁻¹) 5.0 x 10⁵6.7 x 10⁵

Data sourced from Angelucci et al. (2018).

Visualizing the Biochemical Landscape

To elucidate the complex processes involved, the following diagrams illustrate the enzymatic mechanism of SHMT and its integration into the broader one-carbon metabolic pathway.

SHMT_Mechanism cluster_enzyme SHMT Active Site E-PLP Enzyme-PLP (Internal Aldimine) E-PLP-Ser External Aldimine with Serine E-PLP->E-PLP-Ser - Lysine Quinonoid_Intermediate Quinonoid Intermediate E-PLP-Ser->Quinonoid_Intermediate - H⁺ E-PLP-Gly Glycine-Aldimine Quinonoid_Intermediate->E-PLP-Gly + H⁺ - Formaldehyde (B43269) 5,10-CH2-THF 5,10-CH2-THF Quinonoid_Intermediate->5,10-CH2-THF + THF - H₂O Formaldehyde Formaldehyde Quinonoid_Intermediate->Formaldehyde E-PLP-Gly->E-PLP + Lysine - Glycine L-Serine L-Serine L-Serine->E-PLP + L-Serine Glycine Glycine THF THF H2O H2O FormaldehydeTHF FormaldehydeTHF FormaldehydeTHF->5,10-CH2-THF

Figure 1. Simplified reaction mechanism of Serine Hydroxymethyltransferase (SHMT).

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_in Serine SHMT1 SHMT1 Serine_in->SHMT1 Glycine_out Glycine SHMT1->Glycine_out Methylene_THF_cyto 5,10-CH₂-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purine_Synth Purine Synthesis Methylene_THF_cyto->Purine_Synth via 10-formyl-THF Thymidylate_Synth Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_Synth Methionine_Synth Methionine Cycle Methylene_THF_cyto->Methionine_Synth Serine_in_mito Serine SHMT2 SHMT2 Serine_in_mito->SHMT2 Glycine_out_mito Glycine SHMT2->Glycine_out_mito Methylene_THF_mito 5,10-CH₂-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->THF_cyto Transport to Cytosol

Figure 2. Role of SHMT1 and SHMT2 in one-carbon metabolism.

Experimental Protocols

Accurate measurement of SHMT activity is fundamental for inhibitor screening and mechanistic studies. Below are detailed methodologies for commonly employed assays.

Continuous Spectrophotometric Assay

This assay provides real-time measurement of SHMT activity by coupling the production of 5,10-CH₂-THF to the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • L-serine stock solution (100 mM)

  • Tetrahydrofolate (THF) stock solution (10 mM in 100 mM β-mercaptoethanol, stored at -80°C)

  • NADP⁺ stock solution (50 mM)

  • Recombinant 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (1-2 units/mL)

  • Purified SHMT enzyme

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix in the potassium phosphate buffer containing final concentrations of 2 mM NADP⁺ and 1 unit/mL MTHFD.

  • Add varying concentrations of L-serine to the wells of the microplate.

  • Add the SHMT enzyme to each well to a final concentration of 10-50 nM.

  • Initiate the reaction by adding THF to a final concentration of 0.5 mM. The final reaction volume is typically 200 µL.

  • Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Perform control reactions lacking either SHMT, L-serine, or THF to account for any background activity.

Spectrophotometric_Assay_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (Buffer, NADP⁺, MTHFD) Start->Prepare_Master_Mix Add_Serine Aliquot L-Serine to Plate Prepare_Master_Mix->Add_Serine Add_SHMT Add SHMT Enzyme Add_Serine->Add_SHMT Initiate_Reaction Initiate with THF Add_SHMT->Initiate_Reaction Measure_Absorbance Monitor A₃₄₀ in Spectrophotometer Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity End End Calculate_Velocity->End

Figure 3. Workflow for the continuous spectrophotometric SHMT assay.
Endpoint Radioactive Assay

This highly sensitive assay measures the conversion of [¹⁴C]-L-serine to [¹⁴C]-5,10-CH₂-THF. The product is separated from the substrate, and its radioactivity is quantified.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • [3-¹⁴C]-L-serine (specific activity ~50 mCi/mmol)

  • Tetrahydrofolate (THF) stock solution (10 mM in 100 mM β-mercaptoethanol)

  • Pyridoxal phosphate (PLP) stock solution (1 mM)

  • Purified SHMT enzyme

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Dimedone reagent (0.4 M in 50% ethanol)

  • Toluene (B28343)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Set up reaction tubes containing HEPES buffer, 50 µM PLP, and 1 mM THF.

  • Add the SHMT enzyme (10-50 nM).

  • Initiate the reaction by adding [3-¹⁴C]-L-serine to a final concentration of 1 mM. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of 10% TCA.

  • Add dimedone reagent, which reacts with the formaldehyde moiety of the product to form a stable adduct.

  • Heat the samples at 95°C for 5 minutes.

  • Extract the dimedone adduct into 1 mL of toluene by vigorous vortexing.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the upper toluene phase to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [3-¹⁴C]-L-serine.

Conclusion

The enzymatic conversion of serine to 5,10-methylene-THF by SHMT is a critical node in cellular metabolism. A thorough understanding of the kinetic differences between the cytosolic and mitochondrial isoforms is paramount for the development of selective inhibitors. The experimental protocols provided herein offer robust methods for the characterization of SHMT activity and the evaluation of potential therapeutic agents. The continued investigation into the structure, function, and regulation of SHMT will undoubtedly uncover new opportunities for intervention in diseases characterized by metabolic dysregulation.

References

5,10-Methylene-THF: A Linchpin in Thymidylate Synthesis and a Critical Target in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylate synthase (TS) is a pivotal enzyme in de novo DNA biosynthesis, catalyzing the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP). This reaction is unique in its utilization of N⁵,N¹⁰-methylenetetrahydrofolate (5,10-methylene-THF) not only as a one-carbon donor but also as a reductant. The singular role of TS in thymidylate synthesis underscores its importance as a well-established target for a range of chemotherapeutic agents. This technical guide provides a comprehensive overview of the role of this compound as a substrate for human thymidylate synthase, detailing the enzyme's kinetics, catalytic mechanism, and the regulatory pathways that govern its activity. Furthermore, detailed experimental protocols for assaying thymidylate synthase activity are provided to facilitate research and drug development efforts in this critical area of oncology.

Introduction

The synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair, is solely dependent on the enzymatic activity of thymidylate synthase (TS, EC 2.1.1.45) in the de novo pathway.[1] The enzyme facilitates the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, a reaction that is fundamental for cell proliferation.[1] Consequently, TS has been a focal point for the development of anticancer drugs for several decades. Inhibitors of thymidylate synthase effectively disrupt the supply of dTMP, leading to an imbalance in deoxynucleotide pools, DNA damage, and ultimately, cell death.[1] This guide delves into the intricate relationship between this compound and thymidylate synthase, providing a technical resource for professionals engaged in cancer research and drug discovery.

The Role of this compound in the Thymidylate Synthase Reaction

The catalytic cycle of thymidylate synthase involves the ordered binding of its substrates, dUMP and this compound, to form a ternary complex. This compound serves a dual function in this reaction: it provides the one-carbon unit (a methylene (B1212753) group) for the methylation of dUMP and subsequently acts as a reductant, donating a hydride ion to the intermediate, which results in the formation of dTMP and dihydrofolate (DHF).

Enzyme Kinetics

The kinetic parameters of human thymidylate synthase highlight the efficiency of this enzymatic reaction. The Michaelis-Menten constants (Km) for both dUMP and this compound are in the low micromolar range, indicating a high affinity of the enzyme for its substrates.

SubstrateMichaelis-Menten Constant (Km)Catalytic Rate Constant (kcat)Catalytic Efficiency (kcat/Km)
dUMP3.6 µM[2]5.6 s⁻¹1.56 x 10⁶ M⁻¹s⁻¹
This compound4.3 µM[2]5.6 s⁻¹1.30 x 10⁶ M⁻¹s⁻¹
Note: The kcat value is for the overall reaction. A study on a Y6H mutant of human TS showed an 8-fold reduction in kcat, implying a wild-type kcat that is significantly higher than the mutant's.[3]

Catalytic Mechanism of Thymidylate Synthase

The catalytic mechanism of thymidylate synthase is a complex, multi-step process involving covalent catalysis and sequential transfer of a methylene group and a hydride ion.

A diagram illustrating the catalytic cycle of thymidylate synthase.

G Catalytic Cycle of Thymidylate Synthase E Free Enzyme (TS) E_dUMP TS-dUMP Complex E->E_dUMP dUMP binds Ternary Ternary Complex (TS-dUMP-5,10-CH2-THF) E_dUMP->Ternary 5,10-CH2-THF binds Covalent_Int1 Covalent Intermediate I (Enolate) Ternary->Covalent_Int1 Nucleophilic attack by Cys195 Covalent_Int2 Covalent Intermediate II (Exocyclic Methylene) Covalent_Int1->Covalent_Int2 Methylene transfer E_dTMP_DHF TS-dTMP-DHF Complex Covalent_Int2->E_dTMP_DHF Hydride transfer from THF E_dTMP TS-dTMP Complex E_dTMP_DHF->E_dTMP DHF released E_dTMP->E dTMP released

Caption: The catalytic cycle of thymidylate synthase.

The key steps in the catalytic mechanism are as follows:

  • Binding of dUMP: The reaction is initiated by the binding of dUMP to the active site of thymidylate synthase.

  • Binding of this compound: Subsequently, this compound binds to the enzyme-dUMP complex, forming a ternary complex.

  • Nucleophilic Attack: A conserved cysteine residue (Cys195 in human TS) in the active site performs a nucleophilic attack on the C6 position of the uracil (B121893) ring of dUMP.[1] This forms a covalent intermediate.

  • Methylene Transfer: The methylene group from this compound is transferred to the C5 position of the dUMP moiety.

  • Hydride Transfer: A hydride ion is transferred from the tetrahydrofolate cofactor to the newly attached methylene group, reducing it to a methyl group.

  • Product Release: The products, dTMP and dihydrofolate (DHF), are released, and the enzyme is regenerated for the next catalytic cycle.

Several other active site residues play crucial roles in substrate binding and catalysis. Arginine residues are involved in orienting the dUMP molecule within the active site through hydrogen bonding with the phosphate (B84403) group.

Regulatory Pathway of Thymidylate Synthesis

The activity of thymidylate synthase is tightly regulated to ensure a balanced supply of nucleotides for DNA synthesis. This regulation occurs at multiple levels, including gene expression and post-translational modifications. The thymidylate synthesis pathway is intricately linked with the broader folate metabolism, which provides the essential cofactor, this compound.

A diagram illustrating the regulation of the thymidylate synthesis pathway.

G Regulation of Thymidylate Synthesis Pathway cluster_folate Folate Metabolism cluster_ts Thymidylate Synthesis THF Tetrahydrofolate (THF) CH2THF This compound THF->CH2THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR CH2THF->DHF TS TS Thymidylate Synthase (TS) CH2THF->TS Substrate Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dTMP dTMP dUMP->dTMP TS dUMP->TS Substrate TS_mRNA TS mRNA TS_protein TS Protein TS_mRNA->TS_protein Translation TS_protein->TS_mRNA Translational Repression (Autoregulation) p53_mRNA p53 mRNA TS_protein->p53_mRNA Translational Repression

Caption: Regulation of the thymidylate synthesis pathway.

Key regulatory aspects include:

  • Substrate Availability: The intracellular concentrations of dUMP and this compound directly influence the rate of dTMP synthesis.

  • Transcriptional Regulation: The expression of the thymidylate synthase gene is cell cycle-dependent, with levels increasing during the S phase to meet the demands of DNA replication.[1]

  • Autoregulatory Translational Repression: Thymidylate synthase protein can bind to its own mRNA, inhibiting its translation. This negative feedback loop allows the cell to tightly control the levels of the enzyme.[3]

  • Regulation of Other mRNAs: TS has also been shown to bind to and repress the translation of other mRNAs, including that of the tumor suppressor p53.[4]

  • Post-translational Modifications: Phosphorylation of thymidylate synthase has been suggested as a potential regulatory mechanism.

Experimental Protocols

Accurate measurement of thymidylate synthase activity is crucial for both basic research and the development of novel inhibitors. Two common methods for assaying TS activity are the spectrophotometric assay and the tritium-release assay.

Spectrophotometric Assay

This assay is based on the increase in absorbance at 340 nm that accompanies the oxidation of this compound to dihydrofolate during the TS-catalyzed reaction.

Experimental Workflow for Spectrophotometric Assay

G Spectrophotometric Assay Workflow Prep Prepare Reaction Mixture (Buffer, DTT, EDTA, MgCl2, dUMP) Equilibrate Equilibrate at 37°C Prep->Equilibrate Add_Cofactor Add this compound Equilibrate->Add_Cofactor Add_Enzyme Initiate Reaction with TS Add_Cofactor->Add_Enzyme Monitor Monitor Absorbance at 340 nm Add_Enzyme->Monitor Calculate Calculate Activity Monitor->Calculate

Caption: Workflow for the spectrophotometric assay of TS.

Detailed Methodology:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 5 mM MgCl₂.

  • Reaction Mixture: In a quartz cuvette, combine the reaction buffer, 100 µM dUMP, and the thymidylate synthase enzyme sample. The final volume should be brought to 950 µL with nuclease-free water.

  • Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add 50 µL of 2 mM this compound to the cuvette to initiate the reaction.

  • Absorbance Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculation of Activity: Calculate the rate of the reaction using the molar extinction coefficient of dihydrofolate at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of dTMP per minute.

Tritium-Release Assay

This highly sensitive assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent during its conversion to dTMP.

G Prep Prepare Reaction Mixture (Buffer, DTT, 5,10-CH2-THF, [5-3H]dUMP) Add_Enzyme Initiate Reaction with TS Prep->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Remove_Substrate Remove Unreacted [5-3H]dUMP (Charcoal Adsorption) Stop->Remove_Substrate Measure Measure Radioactivity (Scintillation Counting) Remove_Substrate->Measure

References

The Crossroads of One-Carbon Metabolism: A Technical Guide to the Biological Significance of the 5,10-Methylene-THF to 5-Methyl-THF Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delicate balance between 5,10-methylenetetrahydrofolate (5,10-methylene-THF) and 5-methyltetrahydrofolate (5-methyl-THF) represents a critical regulatory node in one-carbon metabolism. This ratio, primarily controlled by the enzyme methylenetetrahydrofolate reductase (MTHFR), dictates the flux of one-carbon units towards either nucleotide biosynthesis or methylation reactions. An imbalance in this ratio has profound implications for cellular homeostasis and is implicated in a spectrum of pathologies, including cancer and cardiovascular diseases. This technical guide provides an in-depth exploration of the biological significance of the this compound to 5-methyl-THF ratio, detailing its impact on key cellular processes, summarizing quantitative data, and providing comprehensive experimental protocols for its analysis.

Introduction: The Central Axis of Folate Metabolism

Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, a network of interconnected biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules. Within this intricate network, the interconversion of 5,10-methylenetetrahydrofolate (this compound) and 5-methyltetrahydrofolate (5-methyl-THF) stands as a pivotal juncture.

  • This compound is the primary one-carbon donor for the de novo synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a fundamental step in DNA synthesis and repair.[1][2] It also participates in purine (B94841) synthesis.[3]

  • 5-Methyl-THF is the predominant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine.[4][5] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation, which are crucial for epigenetic regulation and gene expression.[3][6]

The ratio of these two folate species is therefore a key determinant of the cell's decision to either proliferate (favoring DNA synthesis) or maintain its differentiated state and epigenetic landscape (favoring methylation).

The Gatekeeper: Methylenetetrahydrofolate Reductase (MTHFR)

The irreversible reduction of this compound to 5-methyl-THF is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, methylenetetrahydrofolate reductase (MTHFR) .[5][7] This reaction commits the one-carbon unit to the methionine-homocysteine cycle.

Regulation of MTHFR Activity

MTHFR activity is tightly regulated to maintain cellular homeostasis. A primary regulatory mechanism is allosteric inhibition by its indirect product, S-adenosylmethionine (SAM).[8] When SAM levels are high, it binds to the regulatory domain of MTHFR, inhibiting its activity and thus reducing the production of 5-methyl-THF.[7] This feedback mechanism ensures that the flux of one-carbon units is directed towards nucleotide synthesis when methylation potential is high. Conversely, low SAM levels relieve this inhibition, promoting 5-methyl-THF synthesis to replenish the methionine and SAM pools.

MTHFR Polymorphisms and Their Impact

Common polymorphisms in the MTHFR gene can significantly impact enzyme activity and, consequently, the this compound to 5-methyl-THF ratio. The most studied single nucleotide polymorphism (SNP) is C677T (rs1801133), which results in an alanine (B10760859) to valine substitution at amino acid 222. This variant leads to a thermolabile enzyme with reduced activity.[9]

  • Heterozygotes (CT genotype) exhibit a ~30-40% reduction in MTHFR activity.

  • Homozygotes (TT genotype) can have a ~60-70% reduction in MTHFR activity.[10]

This reduced MTHFR activity leads to an accumulation of this compound and a decrease in 5-methyl-THF levels, thereby altering the ratio.[9] This alteration has been associated with an increased risk for various conditions, including cardiovascular disease, neural tube defects, and certain types of cancer.

Biological Consequences of an Altered Ratio

The ratio of this compound to 5-methyl-THF has a profound impact on two fundamental cellular processes: DNA synthesis and methylation.

DNA Synthesis and Integrity

A higher this compound/5-methyl-THF ratio favors the synthesis of dTMP, providing the necessary building blocks for DNA replication and repair.[1][2] This is particularly crucial in rapidly proliferating cells, such as cancer cells. However, an imbalance can also be detrimental. Insufficient this compound can lead to uracil (B121893) misincorporation into DNA, as dUMP is used instead of dTMP. The subsequent excision of uracil can lead to DNA strand breaks and genomic instability, a hallmark of cancer.

Methylation and Epigenetic Regulation

A lower this compound/5-methyl-THF ratio, resulting from higher MTHFR activity, directs one-carbon units towards the production of 5-methyl-THF and subsequently SAM. This enhances the cell's methylation capacity, influencing DNA methylation patterns and gene expression.[6] DNA hypomethylation, which can result from reduced SAM levels due to an altered folate ratio, is associated with genomic instability and the activation of oncogenes.

Quantitative Data on Folate Distribution

The precise ratio of this compound to 5-methyl-THF can vary significantly depending on the cell type, tissue, and metabolic state. While comprehensive data across a wide range of conditions is still an active area of research, some quantitative insights are available.

Cell Line/TissueConditionThis compound (pmol/mg protein)5-Methyl-THF (pmol/mg protein)Approximate Ratio (this compound / 5-Methyl-THF)Reference
MCF-7 (Human Breast Cancer)24h exposure to 5-formyl-H4PteGlu2 ± 1.371 ± 18~0.03[11]
HCT116 (Human Colon Cancer)MTHFR Wild-Type (CC)--Increased 5-methyl-THF, Decreased this compound[9]
HCT116 (Human Colon Cancer)MTHFR Mutant (TT)--Decreased 5-methyl-THF, Increased this compound[9]
Rat LiverNormal--Predominantly 5-methyl-THF[12]
Walker 256 CarcinosarcomaTumor Tissue--No detectable 5-methyl-THF polyglutamates[12]

Note: Direct ratio data is often not explicitly reported. The table reflects available quantitative data and qualitative descriptions of folate distribution.

Signaling Pathways Influenced by the Folate Ratio

Recent evidence suggests that the cellular folate status, and by extension the this compound to 5-methyl-THF ratio, can influence key metabolic signaling pathways, including mTOR and AMPK.

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that mTOR can function as a folate sensor.[9][13] Folate deficiency leads to the inhibition of both mTORC1 and mTORC2 signaling.[8][13] This suggests that a shift in the intracellular folate pool, potentially reflected in the this compound/5-methyl-THF ratio, could modulate mTOR activity, thereby linking one-carbon metabolism to the broader control of cellular anabolism.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate Folate_pool Intracellular Folate Pool (Altered this compound/ 5-Methyl-THF Ratio) Folate->Folate_pool mTORC1 mTORC1 Folate_pool->mTORC1 regulates mTORC2 mTORC2 Folate_pool->mTORC2 regulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Nutrient_Transport Nutrient Transport mTORC2->Nutrient_Transport

Folate-mediated regulation of mTOR signaling.
AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of metabolic stress (e.g., low ATP levels). Perturbations in one-carbon metabolism, such as those induced by antifolate drugs like methotrexate, can lead to the activation of AMPK.[3][8] This suggests that an altered this compound/5-methyl-THF ratio, which disrupts the normal flow of one-carbon units, could trigger a metabolic stress response mediated by AMPK.

AMPK_Signaling Altered_Folate_Ratio Altered this compound/ 5-Methyl-THF Ratio Metabolic_Stress Metabolic Stress (e.g., Nucleotide Depletion) Altered_Folate_Ratio->Metabolic_Stress AMPK_Activation AMPK Activation Metabolic_Stress->AMPK_Activation Anabolic_Pathways Inhibition of Anabolic Pathways AMPK_Activation->Anabolic_Pathways Catabolic_Pathways Activation of Catabolic Pathways AMPK_Activation->Catabolic_Pathways Exp_Workflow_LCMS Cell_Culture 1. Cell Culture Wash 2. Wash with ice-cold PBS Cell_Culture->Wash Extraction 3. Extract & Derivatize with 80% Methanol solution Wash->Extraction Centrifuge1 4. Centrifuge to pellet debris Extraction->Centrifuge1 Collect_Supernatant 5. Collect Supernatant Centrifuge1->Collect_Supernatant Dry 6. Dry Extract Collect_Supernatant->Dry Reconstitute 7. Reconstitute in LC-MS/MS mobile phase Dry->Reconstitute Centrifuge2 8. Centrifuge to clarify Reconstitute->Centrifuge2 Analysis 9. LC-MS/MS Analysis Centrifuge2->Analysis

References

The Intracellular Choreography of a Key Metabolite: A Technical Guide to the Localization and Compartmentalization of 5,10-Methylenetetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Methylenetetrahydrofolate (5,10-CH2-THF) is a pivotal intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The precise spatial and temporal regulation of 5,10-CH2-THF is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies, including cancer and neural tube defects. This technical guide provides an in-depth exploration of the intracellular localization and compartmentalization of 5,10-CH2-THF within the cytoplasm, mitochondria, and nucleus. It summarizes the available quantitative data on its distribution, details the experimental protocols for its study, and presents visual representations of the key metabolic and experimental workflows.

Introduction

One-carbon metabolism is a highly compartmentalized process in eukaryotic cells, with distinct but interconnected reactions occurring in the cytoplasm, mitochondria, and nucleus. 5,10-Methylenetetrahydrofolate serves as a central hub in this network, acting as a one-carbon donor for numerous biosynthetic reactions. Its production and consumption are tightly regulated within each subcellular compartment, ensuring the specific metabolic needs of each organelle are met. Understanding the intricate details of 5,10-CH2-THF's intracellular localization is paramount for elucidating the regulation of one-carbon metabolism and for the development of targeted therapeutic strategies.

Subcellular Localization and Function of 5,10-Methylenetetrahydrofolate

The distribution of 5,10-CH2-THF is not uniform throughout the cell. Instead, it is dynamically partitioned between the cytoplasm, mitochondria, and nucleus, where it participates in distinct metabolic pathways.

Cytoplasmic Pool

The cytoplasm houses a significant pool of 5,10-CH2-THF, primarily generated from serine by the enzyme serine hydroxymethyltransferase 1 (SHMT1). In the cytoplasm, 5,10-CH2-THF has several critical functions:

  • Thymidylate Synthesis: It is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis.[1]

  • Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-CH3-THF) by methylenetetrahydrofolate reductase (MTHFR). 5-CH3-THF then serves as the methyl donor for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).

  • Purine (B94841) Synthesis: While the final steps of de novo purine synthesis occur in the cytoplasm, the required one-carbon units are primarily exported from the mitochondria in the form of formate (B1220265).

Mitochondrial Pool

The mitochondria are another major site of 5,10-CH2-THF synthesis. Here, serine is converted to glycine (B1666218) and 5,10-CH2-THF by the mitochondrial isoform of serine hydroxymethyltransferase, SHMT2. The mitochondrial pool of 5,10-CH2-THF is crucial for:

  • Formate Production: 5,10-CH2-THF is oxidized to 10-formyltetrahydrofolate (10-CHO-THF), which can then be converted to formate. This formate is a key one-carbon unit that can be exported to the cytoplasm to support purine synthesis and other cytoplasmic one-carbon reactions.[2]

  • Mitochondrial DNA and Protein Synthesis: The mitochondrial one-carbon metabolism, including the generation of 5,10-CH2-THF, is essential for the synthesis of mitochondrial DNA and the formylation of methionyl-tRNA required for the initiation of mitochondrial protein synthesis.[2]

  • Amino Acid Metabolism: The interconversion of serine and glycine by SHMT2 is a key reaction in amino acid homeostasis.[2]

Nuclear Pool

The presence and role of a distinct nuclear pool of 5,10-CH2-THF are less well-characterized compared to the cytoplasmic and mitochondrial pools. However, evidence suggests that some folate-dependent reactions, including de novo thymidylate synthesis, can occur within the nucleus. The nuclear envelope is permeable to small metabolites, and it is believed that the nuclear pool of folates is in equilibrium with the cytoplasmic pool. Studies on rat liver subcellular folate distribution have indicated that the nuclear fraction does not contain appreciable amounts of folate.[3]

Quantitative Distribution of 5,10-Methylenetetrahydrofolate

Precise quantitative data on the absolute concentrations of 5,10-CH2-THF in different subcellular compartments of mammalian cells is limited due to the technical challenges associated with its instability and rapid interconversion with other folate forms. However, semi-quantitative and relative abundance studies provide valuable insights into its distribution.

Subcellular CompartmentRelative Abundance of 5,10-CH2-THFPrimary SourceKey Functions
Cytoplasm AbundantSHMT1-mediated conversion of serineThymidylate synthesis, Methionine cycle
Mitochondria AbundantSHMT2-mediated conversion of serineFormate production for export, Mitochondrial DNA and protein synthesis
Nucleus Negligible to LowLikely diffusion from the cytoplasmPotential role in nuclear dTMP synthesis

Table 1: Summary of the subcellular distribution and functions of 5,10-methylenetetrahydrofolate. The relative abundance is based on qualitative and semi-quantitative data from the literature.

Experimental Protocols

The study of the intracellular localization and compartmentalization of 5,10-CH2-THF requires a combination of techniques for subcellular fractionation and sensitive analytical methods for folate quantification.

Subcellular Fractionation by Differential Centrifugation

This protocol describes a general method for the separation of cytoplasmic, mitochondrial, and nuclear fractions from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors

  • Mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA) with protease inhibitors

  • Nuclear lysis buffer (e.g., 1.5 M sucrose, 10 mM Tris-HCl pH 7.4, 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, 0.5% NP-40) with protease inhibitors

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold homogenization buffer and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer and perform 10-15 strokes with a loose-fitting pestle to disrupt the plasma membrane.

  • Isolation of Nuclei: Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Isolation of Mitochondria: Carefully collect the supernatant from the previous step and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Isolation of Cytosol: The supernatant from the mitochondrial spin contains the cytosolic fraction.

  • Washing and Purification: Wash the nuclear and mitochondrial pellets with their respective buffers to minimize cross-contamination.

  • Purity Assessment: Assess the purity of each fraction by Western blotting for marker proteins:

    • Cytosol: GAPDH, Tubulin

    • Mitochondria: COX IV, VDAC

    • Nucleus: Histone H3, Lamin B1

Quantification of 5,10-Methylenetetrahydrofolate by HPLC-MS/MS

Due to its instability, the direct measurement of 5,10-CH2-THF is challenging. The following protocol is a generalized approach based on methods that involve stabilization and derivatization.

Materials:

  • Extraction buffer (e.g., 80% methanol (B129727) with antioxidants like ascorbic acid and dithiothreitol)

  • Internal standards (e.g., 13C-labeled folate standards)

  • Derivatizing agent (optional, for stabilization)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Extraction: Rapidly quench metabolism in subcellular fractions by adding ice-cold extraction buffer.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet proteins.

  • Supernatant Collection: Collect the supernatant containing the folates.

  • Derivatization (if applicable): Follow a specific protocol for chemical derivatization to stabilize 5,10-CH2-THF.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of 5,10-CH2-THF and the internal standard.

  • Quantification: Calculate the concentration of 5,10-CH2-THF by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathways

OneCarbonMetabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 CH2THF_c 5,10-CH2-THF Serine_c->CH2THF_c SHMT1 THF_c THF THF_c->CH2THF_c dTMP dTMP CH2THF_c->dTMP TS CH3THF 5-CH3-THF CH2THF_c->CH3THF MTHFR dUMP dUMP dUMP->dTMP Met Methionine CH3THF->Met MS Hcy Homocysteine Hcy->Met Formate_c Formate Purines Purines Formate_c->Purines Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2THF_m 5,10-CH2-THF Serine_m->CH2THF_m SHMT2 THF_m THF THF_m->CH2THF_m CHO_THF_m 10-CHO-THF CH2THF_m->CHO_THF_m MTHFD2/2L Formate_m Formate CHO_THF_m->Formate_m MTHFD1L Formate_m->Formate_c Export

Caption: Compartmentalization of one-carbon metabolism.

Experimental Workflows

SubcellularFractionation start Cultured Mammalian Cells harvest Harvest & Wash Cells start->harvest lyse Cell Lysis (Dounce Homogenization) harvest->lyse low_speed Low-Speed Centrifugation (600 x g) lyse->low_speed pellet1 Nuclear Pellet low_speed->pellet1 supernatant1 Post-Nuclear Supernatant low_speed->supernatant1 purity Assess Purity (Western Blot) pellet1->purity high_speed High-Speed Centrifugation (10,000 x g) supernatant1->high_speed pellet2 Mitochondrial Pellet high_speed->pellet2 supernatant2 Cytosolic Fraction high_speed->supernatant2 pellet2->purity supernatant2->purity

Caption: Subcellular fractionation workflow.

HPLC_MS_Workflow sample Subcellular Fraction extraction Metabolite Extraction (e.g., 80% Methanol) sample->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC-MS/MS Analysis supernatant->analysis quantification Data Analysis & Quantification analysis->quantification

References

An In-depth Technical Guide to the Regulation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) Levels in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core metabolic pathways that govern the synthesis, utilization, and homeostasis of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical intermediate in one-carbon metabolism. It explores the key enzymes, their regulatory mechanisms, and the experimental methodologies used for their study.

Introduction: The Central Role of 5,10-CH2-THF

5,10-Methylenetetrahydrofolate (5,10-CH2-THF) is a pivotal cofactor in the intricate network of folate-mediated one-carbon metabolism.[1] This network is fundamental for a variety of critical cellular processes, including the biosynthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[2][3] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions essential for cellular function.[3][4]

The precise regulation of 5,10-CH2-THF levels is paramount for maintaining cellular homeostasis. Dysregulation of this pool can lead to impaired DNA synthesis and repair, altered methylation patterns, and has been implicated in a range of pathologies including cancer, neural tube defects, and neurodegenerative diseases.[5][6] Consequently, the enzymes that control the 5,10-CH2-THF pool are significant targets for therapeutic intervention, particularly in oncology.[7][8]

Core Metabolic Pathways

The cellular concentration of 5,10-CH2-THF is dynamically regulated by the coordinated action of several key enzymes that catalyze its synthesis and consumption.

Synthesis of 5,10-CH2-THF

The primary route for the de novo synthesis of 5,10-CH2-THF is the reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT) . This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme facilitates the conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-CH2-THF.[9][10] This reaction represents the major entry point of one-carbon units into the folate cycle.[3][11]

  • Reaction: L-serine + THF ⇌ Glycine + 5,10-CH2-THF + H₂O

Mammalian cells express two major isoforms of SHMT: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2), which play distinct roles in cellular metabolism.[9][10]

Utilization and Consumption of 5,10-CH2-THF

The 5,10-CH2-THF pool is consumed by three principal competing pathways:

  • Thymidylate Synthesis: In the nucleus and cytoplasm, Thymidylate Synthase (TS) utilizes 5,10-CH2-THF as a one-carbon donor to methylate deoxyuridine monophosphate (dUMP), producing deoxythymidine monophosphate (dTMP) and dihydrofolate (DHF).[1][12][13] This reaction is a rate-limiting step in DNA synthesis and a primary target for antifolate cancer drugs like 5-fluorouracil (B62378).[14][15]

    • Reaction: 5,10-CH2-THF + dUMP → dTMP + DHF

  • Methionine Cycle Entry: In the cytoplasm, Methylenetetrahydrofolate Reductase (MTHFR) catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF).[2][16] This is the rate-limiting step in the methyl cycle and commits the one-carbon unit to the remethylation of homocysteine to methionine.[2][17]

    • Reaction: 5,10-CH2-THF + NADPH + H⁺ → 5-CH3-THF + NADP⁺

  • Interconversion to Other Folate Forms: 5,10-CH2-THF can be reversibly oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF) by Methylenetetrahydrofolate Dehydrogenase (MTHFD) .[18][19] This allows the one-carbon unit to be used in purine (B94841) biosynthesis after subsequent conversion to 10-formyl-THF. Mammals have different MTHFD isozymes, such as the trifunctional cytosolic MTHFD1 and the bifunctional mitochondrial MTHFD2.[18][20]

    • Reaction (MTHFD): 5,10-CH2-THF + NAD(P)⁺ ⇌ 5,10-CH=THF + NAD(P)H + H⁺

The interplay between these synthesizing and consuming enzymes dictates the steady-state level of 5,10-CH2-THF, thereby influencing the flux through major biosynthetic pathways.

Folate_Cycle cluster_synthesis Synthesis cluster_utilization Utilization Pathways THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine MethyleneTHF 5,10-Methylene-THF TS TS MethyleneTHF->TS MTHFR MTHFR MethyleneTHF->MTHFR MTHFD MTHFD MethyleneTHF->MTHFD dUMP dUMP dUMP->TS dTMP dTMP (to DNA Synthesis) DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR NADPH MethylTHF 5-Methyl-THF MS Methionine Synthase MethylTHF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine MethenylTHF 5,10-Methenyl-THF FormylTHF 10-Formyl-THF (to Purine Synthesis) MethenylTHF->FormylTHF SHMT->Glycine SHMT->MethyleneTHF TS->dTMP TS->DHF MTHFR->MethylTHF MTHFD->MethenylTHF DHFR->THF NADPH MS->Methionine

Caption: Central pathways of 5,10-CH2-THF metabolism.

Regulation of Key Enzymes

The activity of the enzymes controlling 5,10-CH2-THF levels is tightly regulated through multiple mechanisms, ensuring that the supply of one-carbon units matches cellular demand.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a critical regulatory point, controlling the flux of one-carbon units towards methionine synthesis.[16][17] Its regulation is complex and involves both allosteric inhibition and post-translational modification.

  • Allosteric Inhibition: MTHFR is allosterically inhibited by its downstream product, S-adenosylmethionine (SAM).[4][21] When SAM levels are high, it binds to a regulatory domain on MTHFR, reducing its activity. This feedback mechanism prevents the overproduction of methionine and SAM. Conversely, S-adenosylhomocysteine (SAH), which accumulates when methylation reactions are high, competitively inhibits SAM binding, thus activating MTHFR. The cellular AdoMet/AdoHcy (SAM/SAH) ratio is therefore a key determinant of MTHFR activity.[17]

  • Phosphorylation: Human MTHFR is regulated by phosphorylation on a serine-rich N-terminal region.[17][21] Phosphorylation decreases enzyme activity and increases its sensitivity to SAM inhibition.[3][17] This modification provides an additional layer of control, potentially integrating signals from various cellular pathways.

MTHFR_Regulation MethyleneTHF This compound MTHFR_active MTHFR (Active) MethyleneTHF->MTHFR_active Substrate MethylTHF 5-Methyl-THF MTHFR_active->MethylTHF Product Phosphorylation Phosphorylation (Kinase) MTHFR_active->Phosphorylation MTHFR_inactive MTHFR (Inactive) Dephosphorylation Dephosphorylation (Phosphatase) MTHFR_inactive->Dephosphorylation note High SAM levels inhibit MTHFR directly and promote inhibitory phosphorylation. SAM SAM (S-adenosylmethionine) SAM->MTHFR_active Allosteric Inhibition SAH SAH (S-adenosylhomocysteine) SAH->SAM Competes with Phosphorylation->MTHFR_inactive Dephosphorylation->MTHFR_active

Caption: Regulation of MTHFR by SAM and phosphorylation.

Serine Hydroxymethyltransferase (SHMT)

The regulation of SHMT is crucial as it controls the primary input into the folate cycle.

  • Substrate Availability: The concentrations of serine and THF directly influence the rate of 5,10-CH2-THF synthesis.

  • Substrate Inhibition: Both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms can exhibit substrate inhibition by THF and L-serine, although the specifics differ between the isoforms and are pH-dependent.[9] This may serve as a self-regulatory mechanism to prevent excessive flux.

  • Cellular Localization: The compartmentalization of SHMT1 (cytosol) and SHMT2 (mitochondria) allows for differential regulation and function. The mitochondrial pathway is a major source of one-carbon units for the cytosol in many cancer cells.

  • Inhibition by Folate Metabolites: 5-formyltetrahydrofolate polyglutamate, which can accumulate in certain metabolic disorders, has been shown to inhibit SHMT.[22]

Thymidylate Synthase (TS)

TS activity is tightly linked to the cell cycle.

  • Cell Cycle Regulation: The expression and activity of TS increase significantly during the S phase of the cell cycle to meet the high demand for dTMP for DNA replication.[23]

Quantitative Data

The kinetic properties of the key enzymes are essential for understanding the dynamics of the 5,10-CH2-THF pool. The following tables summarize representative quantitative data from the literature. Note that values can vary based on experimental conditions (pH, temperature, substrate forms).

Table 1: Kinetic Parameters of Key Enzymes in 5,10-CH2-THF Metabolism

EnzymeOrganism/IsoformSubstrateK_m (µM)k_cat (s⁻¹)Reference
SHMT1 (human) Human, cytosolicL-Serine~1,000 - 4,000~15 - 25[9]
Tetrahydrofolate~10 - 50[9]
SHMT2 (human) Human, mitochondrialL-Serine~500 - 2,000~20 - 40[9]
Tetrahydrofolate~20 - 100[9]
MTHFR (human) Human5,10-CH2-THF~5 - 15~150[24]
NADPH~10 - 25[24]
TS (human) HumandUMP~3 - 10~5 - 10[14]
5,10-CH2-THF~10 - 30[14]

Table 2: Cellular Concentrations of Folate Species

Cell LineFolate SpeciesConcentration (pmol/mg protein or µmol/L cell volume)Reference
HEK293T5,10-CH2-THF~0.1 µmol/L[25]
5-CH3-THF~1.5 µmol/L[25]
THF~0.2 µmol/L[25]
MCF-7 (Breast Cancer)5,10-CH2-THF2 ± 1.3 pmol/mg[26]
5-CH3-THF154 ± 17 pmol/mg[26]
10-formyl-THF8 ± 5 pmol/mg[26]

Note: Concentrations are highly dependent on cell type, growth conditions, and nutrient availability.

Experimental Protocols

Studying the regulation of 5,10-CH2-THF requires robust methodologies for quantifying metabolites and measuring enzyme activity.

Quantification of 5,10-CH2-THF via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular folate species.

Objective: To measure the absolute concentration of 5,10-CH2-THF and other folates in mammalian cells.

Methodology Outline:

  • Cell Culture and Harvesting: Grow mammalian cells (e.g., HEK293T) to ~80-90% confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately quench metabolism and extract folates by adding a cold extraction solvent (e.g., 80% methanol, 20% water) to the cell culture plate. Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and debris. Collect the supernatant. Due to the instability of some folate species, sample handling must be performed quickly and at low temperatures.

  • Derivatization (Optional but Recommended): Some methods use chemical derivatization to stabilize the folate pool for more accurate measurement.[25]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 HPLC column.

    • Separate the folate species using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with formic acid).

    • Detect and quantify the eluting folates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each folate species are monitored.

  • Quantification: Calculate the concentration of each folate species by comparing its peak area to a standard curve generated using known concentrations of authentic folate standards.[25] Normalize the results to cell number or total protein content.

LCMS_Workflow A 1. Cell Culture B 2. Rapid Harvest & Quenching (e.g., Cold Methanol) A->B C 3. Extraction & Centrifugation B->C D 4. Supernatant Collection C->D E 5. LC-MS/MS Analysis (Separation & Detection) D->E F 6. Data Analysis (Quantification vs. Standard Curve) E->F

Caption: Experimental workflow for folate quantification.

Enzyme Activity Assay for SHMT

Several methods exist to measure SHMT activity. A common spectrophotometric coupled assay is described here.

Objective: To determine the catalytic activity of SHMT in a purified enzyme preparation or cell lysate.

Methodology Outline:

  • Assay Principle: The production of 5,10-CH2-THF by SHMT is coupled to the reaction of 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes 5,10-CH2-THF to 5,10-CH=THF while reducing NADP⁺ to NADPH. The increase in absorbance at 340-375 nm due to NADPH formation is monitored over time.[27]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing:

    • L-serine (substrate)

    • Tetrahydrofolate (THF) (substrate)

    • Pyridoxal 5'-phosphate (PLP) (cofactor)

    • NADP⁺ (coupling substrate)

    • Purified MTHFD (coupling enzyme)

  • Initiation and Measurement:

    • Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the SHMT-containing sample (e.g., purified protein or cell lysate).

    • Immediately monitor the change in absorbance at 340 nm (for NADPH) using a spectrophotometer.

  • Calculation: Calculate the rate of reaction from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Enzyme Activity Assay for MTHFR

Objective: To measure the activity of MTHFR.

Methodology Outline:

  • Assay Principle: The activity can be measured by monitoring the decrease in the concentration of the substrate 5,10-CH2-THF or the formation of the product 5-CH3-THF. An HPLC-based method is often used for product quantification.[28]

  • Reaction Mixture: Prepare a buffer containing:

    • 5,10-CH2-THF (substrate)

    • NADPH (cofactor)

    • FAD (cofactor)

    • The MTHFR-containing sample.

  • Reaction and Termination:

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong acid or by flash freezing).

  • Quantification:

    • Separate the folate species in the reaction mixture using HPLC.

    • Quantify the amount of 5-CH3-THF produced by comparing the peak area to a standard curve.

  • Calculation: Express MTHFR activity as the amount of 5-CH3-THF produced per unit of time per milligram of protein.[28]

Relevance to Drug Development

The central role of 5,10-CH2-THF metabolism in nucleotide synthesis makes it a prime target for cancer chemotherapy.

  • Thymidylate Synthase (TS) Inhibitors: Drugs like 5-fluorouracil (5-FU) and pemetrexed (B1662193) function by inhibiting TS, thereby depleting the dTMP pool and halting DNA synthesis in rapidly dividing cancer cells.[14][15]

  • Dihydrofolate Reductase (DHFR) Inhibitors: Methotrexate inhibits DHFR, which is required to regenerate THF from the DHF produced by the TS reaction. This leads to a depletion of all reduced folate pools, including 5,10-CH2-THF, shutting down both thymidylate and purine synthesis.[5]

  • SHMT and MTHFD Inhibitors: More recently, the mitochondrial isoforms SHMT2 and MTHFD2 have emerged as promising targets, as many cancer cells exhibit a strong dependence on mitochondrial one-carbon metabolism.[29][30] Developing specific inhibitors for these enzymes is an active area of research.

Understanding the intricate regulation of 5,10-CH2-THF levels is therefore critical for developing novel therapeutic strategies and for optimizing the use of existing antifolate drugs.

References

The Crucial Role of 5,10-Methylenetetrahydrofolate as a One-Carbon Donor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). Central to this network is 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical intermediate that functions as a primary donor of one-carbon units. This technical guide provides an in-depth exploration of the multifaceted role of 5,10-CH2-THF, detailing its involvement in key metabolic pathways, the enzymology of its transformations, and its significance as a target for therapeutic intervention. We present a consolidation of quantitative data, detailed experimental protocols for studying folate metabolism, and visual representations of the associated biochemical pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to One-Carbon Metabolism and the Centrality of 5,10-CH2-THF

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These pathways are compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus. The folate cycle is a core component of this network, utilizing derivatives of tetrahydrofolate (THF) as coenzymes to carry and transfer one-carbon units.

5,10-CH2-THF sits (B43327) at a critical juncture within the folate cycle, acting as a substrate for three major biosynthetic pathways:

  • Thymidylate Synthesis: The de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TYMS) and utilizes 5,10-CH2-THF as the one-carbon donor.[1][2]

  • Purine (B94841) Synthesis: While not a direct donor, 5,10-CH2-THF is a precursor to 10-formyl-THF, which provides two of the carbon atoms in the purine ring.[2][3]

  • Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR). 5-methyl-THF then donates its methyl group for the remethylation of homocysteine to methionine, which is subsequently converted to SAM, the primary methyl group donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[4][5]

The partitioning of the 5,10-CH2-THF pool between these pathways is tightly regulated and is crucial for maintaining cellular homeostasis. Dysregulation of 5,10-CH2-THF metabolism has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neural tube defects, making the enzymes involved in its metabolism attractive targets for drug development.[6][7]

Key Metabolic Pathways Involving 5,10-CH2-THF

The fate of the one-carbon unit carried by 5,10-CH2-THF is determined by the enzymatic machinery that acts upon it. The major pathways are detailed below.

Thymidylate Synthesis

The conversion of dUMP to dTMP is an essential step for DNA replication and repair. This reaction is catalyzed by thymidylate synthase (TYMS) and involves the transfer of a methylene (B1212753) group from 5,10-CH2-THF to dUMP, with the concomitant reduction of the methylene group to a methyl group. In this process, the tetrahydrofolate cofactor is oxidized to dihydrofolate (DHF).[1] DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to re-enter the folate cycle.[8] This cyclic process is often referred to as the thymidylate synthesis cycle.

Methionine Synthesis

The irreversible reduction of 5,10-CH2-THF to 5-methyl-THF is the committed step for the entry of one-carbon units into the methionine cycle. This reaction is catalyzed by methylenetetrahydrofolate reductase (MTHFR), a flavoprotein that uses NAD(P)H as a reducing agent.[4] 5-methyl-THF then serves as the methyl donor for the vitamin B12-dependent methionine synthase (MS), which catalyzes the remethylation of homocysteine to methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor.

Purine Synthesis

De novo purine biosynthesis requires two one-carbon units, both donated by 10-formyl-THF. 5,10-CH2-THF is a precursor to 10-formyl-THF through a two-step process catalyzed by the bifunctional enzyme methylenetetrahydrofolate dehydrogenase-cyclohydrolase (MTHFD).[3][9] First, 5,10-CH2-THF is oxidized to 5,10-methenyl-THF, which is then hydrolyzed to 10-formyl-THF.

Quantitative Data on Key Enzymes and Metabolites

The kinetics of the enzymes involved in 5,10-CH2-THF metabolism and the intracellular concentrations of folate derivatives are critical parameters for understanding the regulation of one-carbon metabolism and for the development of effective therapeutic agents.

EnzymeSubstrate(s)Km (µM)Vmax/kcatInhibitor(s)Ki (nM)
MTHFR (Human)5,10-CH2-THF26-Dihydrofolate, S-adenosylmethionine (SAM) (allosteric)-
NADPH30-
TYMS (Human)dUMP3 - 10~2-5 s⁻¹5-Fluorouracil (as FdUMP), Pemetrexed, Raltitrexed1 - 100 (for FdUMP)
5,10-CH2-THF10 - 30
SHMT1 (Human, cytosolic)L-Serine1,000 - 5,000---
Tetrahydrofolate50 - 200
SHMT2 (Human, mitochondrial)L-Serine200 - 1,000---
Tetrahydrofolate10 - 50
DHFR (Human)Dihydrofolate0.1 - 1~10-20 s⁻¹Methotrexate, Pemetrexed, Aminopterin0.01 - 1
NADPH1 - 10

Table 1: Kinetic Parameters of Key Enzymes in 5,10-CH2-THF Metabolism. Values are approximate and can vary depending on the experimental conditions and the specific isoform of the enzyme.

Folate DerivativeTypical Intracellular Concentration (ng/mg protein) in Human Lymphoblastoid Cell Lines
Folic Acid (FA)0.010 - 0.205
5-Methyltetrahydrofolate (5-Me-THF)0.006 - 0.471

Table 2: Representative Intracellular Concentrations of Folate Derivatives. These values can vary significantly between cell types and culture conditions.[9]

Experimental Protocols

A variety of experimental techniques are employed to study the role of 5,10-CH2-THF and the enzymes involved in its metabolism. Detailed protocols for key assays are provided below.

MTHFR Enzyme Activity Assay (Forward Direction)

This assay measures the NADPH-dependent conversion of 5,10-CH2-THF to 5-methyl-THF, which is quantified by HPLC with fluorescence detection.[8]

Materials:

  • Cell lysate (e.g., from cultured fibroblasts)

  • Assay buffer: Potassium phosphate (B84403) buffer (100 mM, pH 6.6) containing 0.3 mM EDTA and 10 mM 2-mercaptoethanol

  • Substrate solution: 5,10-methylenetetrahydrofolate (e.g., 200 µM)

  • Cofactor solution: NADPH (e.g., 2 mM)

  • FAD solution (e.g., 200 µM)

  • Stopping solution: Perchloric acid (1 M)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture containing assay buffer, FAD, and cell lysate. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH and 5,10-CH2-THF.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the 5-methyl-THF produced. The fluorescence of 5-methyl-THF can be monitored with excitation at 295 nm and emission at 365 nm.

  • Calculate the specific activity of MTHFR (e.g., in nmol of product formed per minute per mg of protein).

LC-MS/MS for Intracellular Folate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate derivatives in biological samples.[3][10]

Materials:

  • Cell pellet

  • Extraction buffer: e.g., 80% methanol (B129727) containing an antioxidant like ascorbic acid

  • Internal standards (isotopically labeled folate derivatives)

  • LC-MS/MS system

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold extraction buffer containing internal standards.

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifuge to remove cell debris.

  • Analyze the supernatant by LC-MS/MS. A reversed-phase C18 column is typically used for separation.

  • Quantify the different folate species based on their specific mass transitions and the signals from the internal standards.

Cell Viability Assay for Antifolate Drugs

This assay determines the cytotoxic or cytostatic effects of compounds that target folate metabolism, such as DHFR or TYMS inhibitors. The MTT or MTS assay is a common colorimetric method.[5][11]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (antifolate drug)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Visualizing the Role of 5,10-CH2-THF: Pathways and Workflows

Diagrams generated using the DOT language provide a clear and structured visualization of the complex biochemical and experimental processes related to 5,10-CH2-THF metabolism.

One_Carbon_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Methionine_Cycle Methionine Cycle cluster_Nucleotide_Synthesis Nucleotide Synthesis THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine to Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) Methylene_THF->DHF TYMS dUMP to dTMP Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR DHF->THF DHFR Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis One-Carbon Donation Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, Protein Methylation) SAH->Homocysteine SAHH dUMP dUMP dTMP dTMP

Caption: Central Role of this compound in One-Carbon Metabolism.

Experimental_Workflow_Folate_Analysis start Cell Culture harvest Harvest and Wash Cells start->harvest extract Extract Metabolites (e.g., 80% Methanol + Antioxidant) harvest->extract lyse Cell Lysis (Sonication/Freeze-Thaw) extract->lyse centrifuge Centrifugation to Remove Debris lyse->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing and Quantification lcms->data end Intracellular Folate Concentrations data->end

Caption: Experimental Workflow for Intracellular Folate Analysis by LC-MS/MS.

Logical_Relationship Methylene_THF This compound Pool TYMS_pathway Thymidylate Synthesis (via TYMS) Methylene_THF->TYMS_pathway MTHFR_pathway Methionine Cycle (via MTHFR) Methylene_THF->MTHFR_pathway Purine_pathway Purine Synthesis (via MTHFD) Methylene_THF->Purine_pathway DNA_synthesis DNA Synthesis & Repair TYMS_pathway->DNA_synthesis Methylation DNA, RNA, & Protein Methylation MTHFR_pathway->Methylation Purine_pathway->DNA_synthesis RNA_synthesis RNA Synthesis Purine_pathway->RNA_synthesis

Caption: Logical Flow from this compound to Cellular Processes.

Conclusion and Future Directions

5,10-methylenetetrahydrofolate is a linchpin in cellular metabolism, orchestrating the flow of one-carbon units to fundamental biosynthetic pathways. Its central role makes the enzymes that govern its synthesis and consumption compelling targets for therapeutic intervention, particularly in oncology. The continued development of sophisticated analytical techniques and a deeper understanding of the regulatory networks that control one-carbon metabolism will undoubtedly unveil new opportunities for drug discovery and personalized medicine. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of folate metabolism and harnessing this knowledge for the advancement of human health.

References

An In-depth Technical Guide to 5,10-Methylenetetrahydrofolate (5,10-Methylene-THF): Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Methylenetetrahydrofolate (5,10-methylene-THF) is a pivotal metabolite in one-carbon metabolism, serving as a central node for the distribution of one-carbon units for the biosynthesis of nucleotides and the remethylation of homocysteine. Its unique chemical structure and inherent instability underscore its role as a transient, yet critical, cofactor in numerous enzymatic reactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and enzymatic analysis are presented, alongside a summary of key quantitative data. Furthermore, its central role in metabolic pathways is visualized through detailed diagrams, offering a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

5,10-Methylenetetrahydrofolate is a derivative of tetrahydrofolate (THF) where a methylene (B1212753) bridge connects the N5 and N10 nitrogen atoms of the pteridine (B1203161) ring system. This bridging creates a unique imidazolidine (B613845) ring. The naturally occurring diastereoisomer is [6R]-5,10-methylene-THF.[1]

Chemical Formula: C₂₀H₂₃N₇O₆[1]

Molar Mass: 457.44 g/mol [1]

IUPAC Name: 2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid

Spectroscopic Data
Stability and Handling

This compound is an unstable compound, particularly at physiological and acidic pH, where it can dissociate into tetrahydrofolate and formaldehyde (B43269).[4][5] This instability is a critical consideration for its experimental handling and analysis. For instance, direct determination by HPLC at neutral pH is challenging due to this dissociation.[6] Stabilization can be achieved at a higher pH (e.g., pH 10) for analytical purposes.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₂₃N₇O₆[1]
Molar Mass457.44 g/mol [1]

Table 2: Enzyme Kinetic Parameters for Methylene-THF Reductase (MTHFR)

Enzyme SourceSubstrateK_m_V_max_ (Turnover Number)ConditionsReference
Human Fibroblasts5,10-Methylenetetrahydrofolate26 µmol/LNot ReportedpH 6.3-6.9, in the presence of FAD[7]
Escherichia coliCH₂-H₄folate0.8 µM1,800 mol NADH oxidized min⁻¹ (mol of enzyme-bound FAD)⁻¹15°C, pH 7.2[8]
Human FibroblastsNADPH30 µmol/LNot ReportedpH 6.3-6.9, in the presence of FAD[7]
Escherichia coliNADH13 µMNot Reported15°C, pH 7.2[8]

Biological Role and Signaling Pathways

This compound is a central intermediate in folate-mediated one-carbon metabolism. It is primarily produced from the reaction of tetrahydrofolate with serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[1][9]

Role in Nucleotide Synthesis

This compound serves as the one-carbon donor for the enzyme thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] This reaction is essential for the de novo synthesis of thymidine, a critical component of DNA.

Role in Homocysteine Remethylation

This compound is the substrate for methylenetetrahydrofolate reductase (MTHFR). MTHFR catalyzes the irreversible reduction of this compound to 5-methyltetrahydrofolate (5-methyl-THF).[10][11] 5-Methyl-THF then serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[10]

Diagram 1: Folate Metabolism and the Central Role of this compound

Folate_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR DHF Dihydrofolate (DHF) Methylene_THF->DHF Thymidylate Synthase Methyl_THF->THF Methionine Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

A simplified diagram of the central role of this compound in one-carbon metabolism.

Experimental Protocols

Synthesis and Purification of this compound

Two established methods for the synthesis and purification of this compound are available, a large-scale and a small-scale procedure.

4.1.1. Large-Scale Preparation

This method involves the chemical reduction of folic acid to dihydrofolate (DHF) followed by enzymatic reduction to tetrahydrofolate (THF), which is then converted to this compound.

  • Step 1: Reduction of Folic Acid to Dihydrofolate. Folic acid is treated with sodium dithionite (B78146) to yield dihydrofolate.

  • Step 2: Enzymatic Conversion of DHF to THF. Dihydrofolate is converted to tetrahydrofolate using dihydrofolate reductase (e.g., from Lactobacillus casei).

  • Step 3: In Situ Formation of this compound. The resulting tetrahydrofolate is treated with formaldehyde in situ.

  • Step 4: Purification. The this compound is purified by DEAE-cellulose chromatography. The product can then be isolated as a dry powder after lyophilization.

4.1.2. Small-Scale Preparation (including Radiolabeling)

This method is suitable for preparing smaller quantities, including radiolabeled this compound.

  • Step 1: Direct Enzymatic Reduction. Folic acid is directly reduced to tetrahydrofolate using dihydrofolate reductase. For radiolabeling, double-labeled 5,10-[¹⁴C]methylene[3',5',7,9-³H]tetrahydrofolate can be prepared using this method.

  • Step 2: In Situ Formation and Purification. Similar to the large-scale method, the THF is treated with formaldehyde, and the resulting this compound is purified by DEAE-cellulose chromatography and lyophilized.

4.1.3. DEAE-Cellulose Chromatography Protocol

A general protocol for protein purification using DEAE-cellulose can be adapted for this compound purification.

  • Column Preparation:

    • Wash the DEAE-cellulose resin with 5 column volumes of deionized water.

    • Wash with 5 column volumes of 1.5 M NaCl.

    • Equilibrate the column with a low ionic strength buffer (e.g., 0.05M TRIS Maleic Buffer, pH 7) by washing with 10 column volumes.

  • Sample Loading and Elution:

    • Load the this compound solution onto the equilibrated column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., a linear gradient of NaCl in the equilibration buffer).

    • Collect fractions and monitor for the presence of this compound (e.g., by UV-Vis spectrophotometry).

Diagram 2: Experimental Workflow for this compound Synthesis and Purification

Synthesis_Workflow Start Start: Folic Acid Reduction Reduction to THF (Chemical or Enzymatic) Start->Reduction Formaldehyde Addition of Formaldehyde Reduction->Formaldehyde Purification DEAE-Cellulose Chromatography Formaldehyde->Purification Lyophilization Lyophilization Purification->Lyophilization End End: Purified this compound Lyophilization->End

A flowchart illustrating the key steps in the synthesis and purification of this compound.

Enzymatic Assay for MTHFR Activity

This protocol describes the measurement of MTHFR activity in the physiological direction by determining the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate using HPLC with fluorescence detection.[7]

  • 1. Enzyme Extract Preparation:

    • Suspend cell pellets in ice-cold Lubrol (1.5 g/L) in 0.01 mol/L potassium phosphate (B84403) buffer (pH 6.6).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Use the supernatant as the enzyme source.

    • Determine the protein concentration of the extract (e.g., by the Lowry method).

  • 2. Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (pH 6.6)

      • NADPH

      • FAD

      • 5,10-Methylenetetrahydrofolate

      • Enzyme extract (up to 80 µg of protein)

  • 3. Incubation:

    • Incubate the reaction mixture for a defined period (e.g., up to 40 minutes) at a controlled temperature.

  • 4. Reaction Termination and Analysis:

    • Stop the reaction.

    • Analyze the formation of 5-methyltetrahydrofolate by HPLC with fluorescence detection.

  • 5. Calculation of Activity:

    • Calculate the MTHFR activity based on the rate of 5-methyltetrahydrofolate formation, expressed as µU/mg of protein.

Conclusion

5,10-Methylenetetrahydrofolate stands as a cornerstone of one-carbon metabolism, directly influencing fundamental cellular processes such as DNA synthesis and methylation. Its inherent instability poses experimental challenges but also highlights its dynamic role as a transient carrier of one-carbon units. The provided data and protocols offer a valuable resource for researchers aiming to investigate the intricate functions of this vital metabolite. A deeper understanding of the chemical properties and biological interactions of this compound will continue to be crucial for advancing our knowledge in areas ranging from basic biochemistry to the development of novel therapeutic strategies targeting folate-dependent pathways.

References

How is 5,10-methylene-THF synthesized in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Synthesis of 5,10-Methylene-Tetrahydrofolate

Abstract

5,10-Methylene-tetrahydrofolate (5,10-CH2-THF) is a pivotal intermediate in one-carbon (1C) metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for cellular methylation reactions. This cofactor acts as a central hub, receiving one-carbon units from donor molecules and transferring them to various biosynthetic pathways. Its intracellular availability is critical for cellular proliferation, DNA integrity, and epigenetic regulation. This technical guide provides a comprehensive overview of the primary enzymatic pathways responsible for the in vivo synthesis of 5,10-CH2-THF, targeted at researchers, scientists, and professionals in drug development. It details the reaction mechanisms, presents quantitative kinetic data, outlines experimental protocols for measurement, and illustrates the key pathways using detailed diagrams.

Introduction to One-Carbon Metabolism and 5,10-Methylene-THF

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units in various oxidation states. These pathways are fundamentally dependent on the vitamin B9 derivative, tetrahydrofolate (THF), which acts as the carrier for these 1C units. The folate cycle involves the enzymatic interconversion of THF derivatives, including this compound, 5-methyl-THF, 10-formyl-THF, and 5,10-methenyl-THF.

5,10-CH2-THF occupies a crucial branch point in this cycle. It is the direct carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase that is essential for DNA synthesis and repair.[1] Additionally, 5,10-CH2-THF can be irreversibly reduced to 5-methyl-THF by methylenetetrahydrofolate reductase (MTHFR), committing the one-carbon unit to the methionine cycle for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.[2] Given its central role, the synthesis of 5,10-CH2-THF is tightly regulated and compartmentalized within the cell. The primary sources of the one-carbon unit for its synthesis are the amino acids serine and glycine (B1666218).

Fig. 1: Overview of One-Carbon Metabolism.

Primary Synthesis Pathways

The in vivo generation of 5,10-CH2-THF is predominantly catalyzed by two key enzymatic systems that are compartmentalized between the cytosol and mitochondria.

Serine Hydroxymethyltransferase (SHMT): The Major Contributor

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible interconversion of L-serine and THF to glycine and 5,10-CH2-THF.[3] This reaction is considered the principal source of one-carbon units for the cell.[4]

Reaction: L-serine + THF ⇌ Glycine + 5,10-CH2-THF + H2O

In humans, two major isoforms exist:

  • SHMT1: A cytosolic enzyme encoded by the SHMT1 gene.[3]

  • SHMT2: A mitochondrial enzyme encoded by the SHMT2 gene.[3]

While both catalyze the same reaction, they play distinct roles in cellular metabolism, with SHMT2 being particularly crucial for providing one-carbon units that can be exported to the cytosol as formate.[2]

Mechanism: The catalytic mechanism proceeds via a retro-aldol cleavage.[5][6]

  • Transaldimination: The L-serine substrate displaces a lysine (B10760008) residue in the enzyme's active site to form an external aldimine with the PLP cofactor.[4]

  • Aldol Cleavage: An enzyme active site residue, acting as a general base, abstracts the proton from the serine hydroxyl group. This facilitates the Cα-Cβ bond cleavage, releasing formaldehyde (B43269).[4][6]

  • THF Attack: The released formaldehyde is attacked by the N5 of tetrahydrofolate.

  • Cyclization: Subsequent dehydration and cyclization form the stable methylene (B1212753) bridge between the N5 and N10 atoms of THF, yielding 5,10-CH2-THF.[4]

  • Product Release: The remaining glycine-PLP aldimine is hydrolyzed to release glycine, regenerating the internal aldimine with the enzyme's lysine residue.

substrate L-Serine + THF enzyme SHMT-PLP (Internal Aldimine) substrate->enzyme Substrate Binding external_aldimine Serine-PLP External Aldimine enzyme->external_aldimine Transaldimination cleavage Retro-Aldol Cleavage external_aldimine->cleavage formaldehyde Formaldehyde + Glycine-PLP Adduct cleavage->formaldehyde Cα-Cβ bond cleavage thf_attack THF Attack & Cyclization formaldehyde->thf_attack product 5,10-CH2-THF + Glycine thf_attack->product Product Formation product->enzyme Product Release & Enzyme Regeneration

Fig. 2: Simplified SHMT Reaction Mechanism.
The Glycine Cleavage System (GCS): A Mitochondrial Source

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that provides a significant source of 5,10-CH2-THF, particularly in tissues with high glycine catabolism like the liver and kidney.[7] It catalyzes the reversible oxidative decarboxylation and deamination of glycine.[8][9]

Overall Reaction: Glycine + THF + NAD+ ⇌ 5,10-CH2-THF + CO2 + NH3 + NADH + H+[9]

The GCS comprises four protein components:

  • P-protein (GLDC): A PLP-dependent glycine decarboxylase, the rate-limiting enzyme.[7][10]

  • H-protein (GCSH): A lipoic acid-containing carrier protein that shuttles intermediates.[11]

  • T-protein (AMT): An aminomethyltransferase that transfers the one-carbon unit to THF.[11]

  • L-protein (DLD): A common dihydrolipoamide (B1198117) dehydrogenase that regenerates the H-protein.[11]

Mechanism:

  • Decarboxylation (P-protein): GLDC decarboxylates glycine, transferring the remaining aminomethyl group to the lipoamide (B1675559) cofactor on the H-protein.[10]

  • 1C Transfer (T-protein): The H-protein moves to the T-protein, which catalyzes the transfer of the methylene group to THF, forming 5,10-CH2-THF and releasing ammonia.[8][11]

  • Regeneration (L-protein): The H-protein, now in a reduced dithiol form, is re-oxidized by the FAD-dependent L-protein, which in turn reduces NAD+ to NADH.[11]

glycine Glycine p_protein P-Protein (GLDC) + PLP glycine->p_protein co2 CO2 p_protein->co2 Decarboxylation h_protein_loaded H-Protein (Aminomethyl-Lipoyl) p_protein->h_protein_loaded Transfer h_protein_ox H-Protein (Oxidized Lipoyl) h_protein_ox->p_protein t_protein T-Protein (AMT) h_protein_loaded->t_protein nh3 NH3 t_protein->nh3 product 5,10-CH2-THF t_protein->product h_protein_red H-Protein (Reduced Lipoyl) t_protein->h_protein_red thf THF thf->t_protein l_protein L-Protein (DLD) h_protein_red->l_protein l_protein->h_protein_ox Regeneration nadh NADH + H+ l_protein->nadh nad NAD+ nad->l_protein

Fig. 3: The Glycine Cleavage System (GCS) Pathway.

Quantitative Analysis of Synthesis

Table 1: Kinetic Parameters of Human SHMT Isoforms This table summarizes key kinetic parameters for the forward reaction (Serine → Glycine) catalyzed by cytosolic SHMT1 and mitochondrial SHMT2 at physiological pH (7.4).

ParameterSHMT1 (Cytosolic)SHMT2 (Mitochondrial)Reference
Km (L-Serine) 0.4 ± 0.1 mM1.1 ± 0.2 mM[12][13]
Km (THF) 0.023 ± 0.003 mM0.011 ± 0.002 mM[12][13]
kcat 25 ± 2 s-134 ± 2 s-1[12][13]
kcat/Km (L-Serine) 6.3 x 104 M-1s-13.1 x 104 M-1s-1[12][13]
kcat/Km (THF) 1.1 x 106 M-1s-13.1 x 106 M-1s-1[12][13]
Data derived from in vitro studies and represent mean ± standard error.

Table 2: In Vivo Flux Rates of the Glycine Cleavage System This table provides whole-body flux rates related to the GCS in healthy human adults in a fed state, quantified using stable isotope tracers.

ParameterIn Vivo Flux RateReference
Total Glycine Flux 463 ± 55 µmol/(kg·h)[6]
Glycine Decarboxylation (GCS) 190 ± 41 µmol/(kg·h)[6]
% of Glycine Flux via GCS 39 ± 6%[6]
Data represent mean ± SEM. The rate of glycine decarboxylation directly corresponds to the rate of 5,10-CH2-THF generation by the GCS.

Experimental Protocols for Quantification

Accurate measurement of intracellular folate pools, including 5,10-CH2-THF, is technically challenging due to the compound's instability. 5,10-CH2-THF readily dissociates to THF and formaldehyde at neutral pH.[14] Methodologies must account for this lability.

Quantification of 5,10-CH2-THF by HPLC with Fluorescence Detection

This protocol is adapted from methods used for measuring folate pools in biological tissues. It relies on the stabilization of 5,10-CH2-THF, its chemical reduction to the more stable 5-methyl-THF, and subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Tissue Homogenization:

    • Rapidly homogenize fresh or snap-frozen tissue samples (e.g., liver, cultured cells) in an ice-cold extraction buffer (e.g., 50 mM HEPES, 50 mM CHES, pH 7.85) containing antioxidants such as 1-2% sodium ascorbate (B8700270) and 0.2 M 2-mercaptoethanol (B42355) to prevent folate oxidation.

  • Enzymatic Deconjugation (Tri-Enzyme Treatment):

    • To measure total folate pools, treat the homogenate to deconjugate polyglutamated folates to their monoglutamate forms, which are required for analysis.

    • Incubate the extract sequentially or simultaneously with α-amylase, protease, and a folate conjugase (e.g., from rat plasma or hog kidney).[3][5]

    • After incubation (e.g., 2-4 hours at 37°C), stop the reaction by heating (e.g., 5-10 min in a boiling water bath) to denature the enzymes.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet debris and collect the supernatant.

  • Sample Splitting and Reduction:

    • Divide the clarified extract into two aliquots.

    • Aliquot A (Baseline 5-methyl-THF): Leave untreated to measure the endogenous 5-methyl-THF concentration.

    • Aliquot B (Total 5-methyl-THF after reduction): Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), to quantitatively convert all 5,10-CH2-THF to 5-methyl-THF. Quench the reaction after a short incubation.

  • Purification (Optional but Recommended):

    • Clean up the extracts using affinity chromatography with folate-binding protein (FBP) cartridges or solid-phase extraction (SPE) to remove interfering substances.[5] Elute the bound folates for analysis.

  • HPLC Analysis:

    • Inject both Aliquot A and Aliquot B into a reverse-phase HPLC system (e.g., C18 column).[4]

    • Use a gradient mobile phase, for example, starting with an aqueous phosphate (B84403) buffer (pH ~2-3) and ramping up the concentration of an organic solvent like acetonitrile.[5]

    • Detect folates using a fluorescence detector (e.g., Excitation: ~290-300 nm, Emission: ~350-360 nm), which provides high sensitivity and specificity for reduced folates like 5-methyl-THF.[4]

  • Quantification:

    • Calculate the concentration of 5-methyl-THF in both aliquots by comparing peak areas to a standard curve generated with authentic 5-methyl-THF.

    • The concentration of 5,10-CH2-THF in the original sample is calculated as: [5,10-CH2-THF] = [Total 5-methyl-THF in Aliquot B] - [Baseline 5-methyl-THF in Aliquot A]

start 1. Tissue Homogenization (with antioxidants) enzyme 2. Tri-Enzyme Treatment (Amylase, Protease, Conjugase) start->enzyme heat 3. Heat Inactivation & Centrifugation enzyme->heat split 4. Split Supernatant heat->split aliquot_a Aliquot A (Baseline) split->aliquot_a No treatment aliquot_b Aliquot B (Reduction) split->aliquot_b Add reducing agent purify 5. Affinity/SPE Purification aliquot_a->purify (optional) reduction Add NaBH4 to convert 5,10-CH2-THF -> 5-Me-THF aliquot_b->reduction reduction->purify (optional) hplc 6. RP-HPLC with Fluorescence Detection purify->hplc quant 7. Quantification vs Standard Curve & Subtraction hplc->quant

References

Methodological & Application

Measuring 5,10-Methylenetetrahydrofolate (5,10-methylene-THF) in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Methylenetetrahydrofolate (5,10-methylene-THF) is a pivotal intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and methionine), and for the regulation of cellular methylation reactions.[1][2] As a central node in the folate cycle, this compound donates one-carbon units for the synthesis of DNA precursors, making it a critical metabolite for cell proliferation and survival.[3] Its levels can be indicative of the metabolic state of the cell and are of significant interest in cancer research, drug development (particularly for antifolate chemotherapies), and in studies of metabolic disorders.[4]

The accurate quantification of this compound in cell culture presents analytical challenges due to its inherent chemical instability. It readily dissociates into tetrahydrofolate (THF) and formaldehyde, and can interconvert with other folate species, complicating direct measurement.[5][6] This document provides detailed protocols for the robust and reliable quantification of this compound in cell culture samples, with a primary focus on the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a chemical derivatization strategy to ensure analyte stability.

The Central Role of this compound in One-Carbon Metabolism

This compound occupies a critical branch point in the folate cycle. It is primarily generated from serine via the enzyme serine hydroxymethyltransferase (SHMT). From this point, it can be directed towards two major biosynthetic pathways:

  • Thymidylate Synthesis: this compound is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis.

  • Methionine Cycle: this compound can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR). 5-methyl-THF then donates its methyl group for the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).

The partitioning of the this compound pool between these pathways is tightly regulated and crucial for maintaining cellular homeostasis.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF (Tetrahydrofolate) Methylene_THF This compound THF->Methylene_THF from Serine dTMP dTMP (Thymidylate) Methylene_THF->dTMP TS DHF DHF (Dihydrofolate) Methylene_THF->DHF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD1/2 dUMP dUMP dUMP->dTMP DHF->THF DHFR Methionine Methionine Methyl_THF->Methionine MS Homocysteine Homocysteine Homocysteine->Methionine SAM SAM (S-Adenosylmethionine) Methionine->SAM MAT SAH SAH (S-Adenosylhomocysteine) SAM->SAH Methyltransferases SAH->Homocysteine SAHH Purines Purine Synthesis Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Formyl_THF->Purines SHMT SHMT TS TS DHFR DHFR MTHFR MTHFR MS MS MAT MAT MT Methyltransferases SAHH SAHH MTHFD MTHFD1/2

One-carbon metabolism pathway highlighting this compound.

Measurement Methodologies

LC-MS/MS with Chemical Derivatization (Recommended Method)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of intracellular folates due to its high sensitivity and specificity. However, the instability of this compound necessitates a chemical derivatization step to ensure accurate measurement. The most effective approach involves the reduction of this compound to the more stable 5-methyl-THF using a deuterated reducing agent, such as deuterated sodium cyanoborohydride (NaBD₃CN).[5][7] This strategy "traps" the unstable this compound as an isotopically labeled, stable derivative that can be readily distinguished from the endogenous 5-methyl-THF pool by mass spectrometry.

Enzymatic Assays

Direct enzymatic assays for the quantification of this compound are not commonly employed. Most available enzymatic assays focus on measuring the activity of enzymes that utilize this compound as a substrate, such as MTHFR. These assays typically monitor the consumption of this compound or the formation of its product, 5-methyl-THF. While these methods are valuable for studying enzyme kinetics, they are not designed for the direct quantification of endogenous this compound levels in cell lysates. The inherent instability of the analyte and potential for interference from other components in the cell extract make direct enzymatic quantification challenging.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture using LC-MS/MS with Chemical Derivatization

This protocol is adapted from established methods and is designed to stabilize and accurately measure intracellular this compound levels.[5][6]

Materials:

  • Cultured cells (e.g., in 6-well or 10 cm plates)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Buffer: 80% Methanol (B129727), 20% H₂O, containing 25 mM sodium ascorbate (B8700270) and 25 mM ammonium (B1175870) acetate, pH 7.0 (prepare fresh and keep on ice)

  • Deuterated Sodium Cyanoborohydride (NaBD₃CN) solution: 10 mg/mL in methanol (prepare fresh)

  • Internal Standard (optional but recommended): ¹³C- or ¹⁵N-labeled folate standards

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Cultured Cells Wash Wash with ice-cold PBS Start->Wash Extract Add ice-cold Extraction Buffer Wash->Extract Scrape Scrape cells and collect lysate Extract->Scrape Derivatize Add NaBD₃CN (Chemical Derivatization) Scrape->Derivatize Incubate Incubate on ice Derivatize->Incubate Heat Heat at 95°C for 10 min (Protein Precipitation) Incubate->Heat Centrifuge Centrifuge to pellet debris Heat->Centrifuge Collect Collect supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Workflow for this compound measurement.

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Quickly wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of ice-cold Extraction Buffer to each well (for a 6-well plate).

  • Extraction:

    • Place the plate on ice and scrape the cells using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10 minutes to ensure complete extraction.

  • Chemical Derivatization:

    • Add 10 µL of freshly prepared 10 mg/mL NaBD₃CN solution to the cell extract.

    • Vortex briefly and incubate on ice for 30 minutes. This step reduces this compound to deuterated 5-methyl-THF.

  • Protein Precipitation:

    • Heat the samples at 95°C for 10 minutes to precipitate proteins.

    • Cool the samples on ice for 5 minutes.

  • Sample Clarification:

    • Centrifuge the samples at >16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial.

  • LC-MS/MS Analysis:

    • Analyze the samples using a reverse-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the specific mass transitions for endogenous 5-methyl-THF and the deuterated 5-methyl-THF derived from this compound.

Data Analysis:

  • Create a standard curve using known concentrations of 5-methyl-THF.

  • Quantify the amount of deuterated 5-methyl-THF in the sample by comparing its peak area to the standard curve (or an appropriate internal standard).

  • The concentration of deuterated 5-methyl-THF directly corresponds to the initial concentration of this compound in the cells.

  • Normalize the results to cell number or total protein content.

Data Presentation

The intracellular concentration of this compound can vary significantly depending on the cell type, growth conditions, and metabolic state. The following table summarizes reported values from the literature.

Cell LineMethodReported Concentration (pmol/mg protein)Reference
MCF-7 (Human Breast Cancer)HPLC2 ± 1.3[3]
H35 (Hepatoma Cells)HPLC~1-2 (estimated from figures)[4]
HEK293T (Human Embryonic Kidney)LC-MS/MSDetected, but specific quantitative data not provided in the primary reference.[5]
HepG2 (Human Liver Cancer)Not specifiedQuantitative data not readily available in the searched literature.

Note: The availability of precise quantitative data for intracellular this compound is limited due to the analytical challenges. The values presented should be considered as estimates, and it is crucial to establish baseline levels for the specific cell line and experimental conditions being investigated.

Concluding Remarks

The accurate measurement of this compound is essential for understanding the dynamics of one-carbon metabolism and its implications in health and disease. Due to the inherent instability of this metabolite, the recommended method for its quantification in cell culture is LC-MS/MS coupled with a chemical derivatization step. This approach ensures the stabilization of this compound, allowing for reliable and reproducible results. The detailed protocol provided herein serves as a comprehensive guide for researchers to implement this robust analytical technique in their studies. As research in this area continues, the development of new analytical methodologies and the expansion of quantitative data across various cell lines will further enhance our understanding of the critical role of this compound in cellular physiology.

References

Application Note: Quantification of 5,10-methylenetetrahydrofolate (5,10-methylene-THF) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,10-methylenetetrahydrofolate (5,10-methylene-THF) is a pivotal intermediate in one-carbon metabolism, playing an essential role in the synthesis of nucleotides (thymidine and purines) and amino acids (serine-glycine interconversion).[1] Its accurate quantification in biological matrices is crucial for understanding the regulation of these pathways in health and disease, including cancer and developmental disorders. However, the inherent instability of this compound, which readily dissociates to formaldehyde (B43269) and tetrahydrofolate (THF) at neutral pH, presents a significant analytical challenge.[2][3]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological samples. The protocol incorporates a chemical derivatization step to stabilize the labile this compound, enabling accurate and reproducible measurements.

Principle

Direct measurement of this compound is hindered by its instability.[4] To overcome this, the described method employs a chemical reduction strategy. This compound in the sample is reduced to the stable 5-methyltetrahydrofolate (5-methyl-THF) using a reducing agent.[2] To differentiate the newly formed 5-methyl-THF from the endogenous pool, a deuterated reducing agent, sodium cyanoborodeuteride (NaBD₃CN), can be used, which results in a deuterated and thus mass-shifted 5-methyl-THF.[1] The total 5-methyl-THF (endogenous and derived) is then quantified using a stable isotope dilution LC-MS/MS assay. By subtracting the endogenous 5-methyl-THF level (measured in a parallel sample without the reduction step), the concentration of this compound can be determined.[2]

Biochemical Pathway

The following diagram illustrates the central role of this compound in one-carbon metabolism.

One_Carbon_Metabolism Role of this compound in One-Carbon Metabolism THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) MethyleneTHF->DHF TS MethylTHF 5-methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-methenyl-THF MethyleneTHF->MethenylTHF DHF->THF DHFR dTMP dTMP dUMP dUMP dUMP->dTMP TS MethylTHF->THF MS FormylTHF 10-formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine MS

Role of this compound in key metabolic pathways.

Experimental Protocols

This section provides a detailed protocol for sample preparation and LC-MS/MS analysis.

Sample Preparation

Proper sample handling is critical to prevent the degradation of folates. All steps should be performed under dim light and on ice where possible.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) Acetate (LC-MS grade)

  • Ascorbic Acid

  • 2-mercaptoethanol

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Cyanoborodeuteride (NaBD₃CN)

  • Internal Standard (IS): ¹³C₅-5-methyl-THF

  • Solid Phase Extraction (SPE) Columns (e.g., Bond Elut-PH)[1]

Procedure:

  • Extraction:

    • For cultured cells (approx. 3x10⁶ cells), wash once with ice-cold 0.9% NaCl.[4]

    • Add 500 µL of ice-cold extraction buffer (80% methanol containing 30 mM ascorbic acid and 0.5% 2-mercaptoethanol).[1][4]

    • Scrape the cells and transfer the mixture to a microcentrifuge tube.

    • Vortex for 10 seconds and incubate on ice for 30 minutes.[1]

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet proteins.[1]

    • Transfer the supernatant to a new tube.

  • Derivatization/Reduction:

    • To the supernatant, add the internal standard solution.

    • Add freshly prepared NaBH₃CN solution (or NaBD₃CN) to a final concentration of 10 mg/mL.

    • Incubate at room temperature for 30 minutes to reduce this compound to 5-methyl-THF.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE column with 1 mL of methanol followed by 1 mL of wash buffer (25 mM ammonium acetate, pH 4.0, with 30 mM ascorbic acid).[1]

    • Adjust the sample pH to 4.0 with formic acid.[1]

    • Load the sample onto the conditioned SPE column.

    • Wash the column with 1 mL of wash buffer.

    • Elute the folates with 400 µL of elution buffer (50:50 Methanol:Water containing 25 mM ammonium acetate, pH 7.0, and 0.5% 2-mercaptoethanol).[1]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

LC-MS/MS Analysis

Instrumentation:

  • HPLC System (e.g., Thermo Scientific Vanquish)[6]

  • Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Quantiva)[6]

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[1][6]

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Tributylamine and 15 mM Acetic Acid[1]

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 200 µL/min[1]

  • Gradient:

    • 0-2 min: 3% B

    • 2-10 min: 3% to 95% B

    • 10-12 min: 95% B

    • 12-15 min: Re-equilibrate at 3% B

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative Mode[1][6] (Negative mode is often cited for folate analysis)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • The specific m/z transitions for the parent and product ions of 5-methyl-THF and the ¹³C₅-labeled internal standard must be optimized on the specific instrument. Example transitions are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-methyl-THF460.2313.1
¹³C₅-5-methyl-THF (IS)465.2318.1
Deuterated 5-methyl-THF461.2314.1

Data Presentation

The following table summarizes hypothetical quantitative data obtained using this method.

Sample IDEndogenous 5-methyl-THF (pmol/10⁶ cells)Total 5-methyl-THF (pmol/10⁶ cells)Calculated this compound (pmol/10⁶ cells)
Control Cell Line A15.2 ± 1.845.8 ± 3.530.6 ± 4.0
Treated Cell Line A14.8 ± 2.125.1 ± 2.910.3 ± 3.6
Control Cell Line B22.5 ± 2.568.2 ± 5.145.7 ± 5.7
Treated Cell Line B21.9 ± 2.835.7 ± 4.213.8 ± 5.0

Data are presented as mean ± standard deviation (n=3). "Total 5-methyl-THF" refers to the concentration after the reduction step. "Calculated this compound" is the difference between Total and Endogenous 5-methyl-THF.

Experimental Workflow Visualization

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

LCMS_Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cultured Cells) Extraction Metabolite Extraction (Methanol, Antioxidants) Sample->Extraction Derivatization Chemical Reduction (NaBH3CN) Extraction->Derivatization Cleanup Solid Phase Extraction (SPE) Derivatization->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (SRM Mode) LC->MS Quant Quantification (vs. Internal Standard) MS->Quant Calc Calculation of This compound Quant->Calc

Schematic of the analytical workflow.

The described LC-MS/MS method, incorporating a chemical reduction step, provides a reliable and sensitive approach for the quantification of the unstable but metabolically critical folate, this compound. This protocol is applicable to researchers and scientists in academia and the pharmaceutical industry who are investigating folate metabolism and its role in various physiological and pathological processes. Careful sample handling and adherence to the protocol are essential for obtaining accurate and reproducible results.

References

Application Note & Protocol: Extraction of 5,10-Methylene-Tetrahydrofolate (5,10-CH2-THF) from Tissue Samples for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in one-carbon metabolism, cancer research, and nutritional science.

Introduction: 5,10-Methylene-tetrahydrofolate (5,10-CH2-THF) is a pivotal intermediate in one-carbon metabolism, playing an essential role in the biosynthesis of thymidylate (dTMP) and other crucial metabolic pathways.[1][2] Its accurate quantification in biological tissues is critical for understanding the efficacy of antifolate drugs, studying metabolic disorders, and assessing nutritional status. However, 5,10-CH2-THF is notoriously unstable, readily dissociating to tetrahydrofolate (THF) and formaldehyde (B43269) under neutral or acidic conditions.[3][4] This protocol details a robust method for the extraction and stabilization of 5,10-CH2-THF from tissue samples, enabling reliable quantification, typically via Liquid Chromatography-Mass Spectrometry (LC-MS).

The described method is an indirect approach that involves the chemical reduction of the unstable 5,10-CH2-THF to the much more stable 5-methyl-tetrahydrofolate (5-CH3-THF).[1][3] By measuring the total 5-CH3-THF concentration after reduction and subtracting the endogenous 5-CH3-THF level from a parallel, non-reduced sample, the concentration of 5,10-CH2-THF can be accurately determined. The protocol incorporates the use of reducing agents and controlled pH conditions to prevent oxidative degradation and interconversion of folate species during sample preparation.[4][5][6]

Data Presentation: Summary of Key Extraction & Stabilization Parameters

The following table summarizes critical parameters and reagents compiled from various established folate extraction methodologies.

ParameterRecommended Condition/ReagentPurposeRationale & References
Tissue Disruption Homogenization in liquid nitrogen; Sonication on iceTo rapidly quench enzymatic activity and release cellular contents.Rapid freezing and processing minimize degradation of labile folates.[7]
Extraction Buffer Phosphate or Trizma-based bufferMaintain stable pH.Folate stability is highly pH-dependent.[8][9]
Antioxidants/Reducing Agents L-Ascorbic Acid (Sodium Ascorbate), Dithiothreitol (DTT), ß-MercaptoethanolPrevent oxidative degradation of reduced folates.Reduced folates are highly susceptible to oxidation.[5][6][8]
Stabilization of 5,10-CH2-THF Alkaline pH (~pH 10) or immediate chemical reductionPrevents dissociation into THF and formaldehyde.5,10-CH2-THF is unstable at neutral or acidic pH.[3][4]
Chemical Reduction Sodium Cyanoborohydride (NaBH3CN) or Deuterated Sodium Cyanoborohydride (NaBD3CN)Converts unstable 5,10-CH2-THF to stable 5-CH3-THF for indirect quantification.Provides a stable analyte for measurement. Deuterated form is ideal for LC-MS internal standards.[1][4]
Enzymatic Treatment Tri-enzyme digestion (Protease, α-Amylase, Conjugase)Release folates from the food matrix and deconjugate polyglutamates to monoglutamates.Improves extraction efficiency and prepares folates for analysis.[5][7][10]
Light & Temperature Perform extraction under subdued or yellow light; Keep samples on ice or at 4°C at all times.Prevent photooxidation and thermal degradation.Reduced folates are light and heat sensitive.[5][8]
Storage -60°C to -80°C under nitrogen or argonLong-term stability of extracted folates.Prevents degradation during storage.[7]

Experimental Protocol: Indirect Quantification of 5,10-CH2-THF

This protocol is designed for the indirect measurement of 5,10-CH2-THF by converting it to 5-CH3-THF. It requires running two parallel samples for each tissue: one for endogenous 5-CH3-THF and one for total 5-CH3-THF (endogenous + converted 5,10-CH2-THF).

Materials and Reagents:

  • Tissue Samples: Flash-frozen in liquid nitrogen immediately after collection.

  • Extraction Buffer: 50 mM Ammonium Acetate, pH 7.8, containing 2% (w/v) Sodium Ascorbate and 0.2% (v/v) ß-Mercaptoethanol. Prepare fresh.

  • Reduction Buffer: 0.1 M Sodium Borate, pH 10.

  • Reducing Agent: 50 mg/mL Sodium Cyanoborohydride (NaBH3CN) in Reduction Buffer. Prepare fresh.

  • Methanol (LC-MS Grade)

  • Internal Standards: Stable isotope-labeled folate standards for LC-MS analysis.

  • Equipment: Dounce homogenizer, sonicator, refrigerated centrifuge, analytical balance, pH meter, lyophilizer (optional).

Procedure:

  • Sample Preparation (Perform under subdued light and on ice):

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled Dounce homogenizer containing 1.0 mL of ice-cold Extraction Buffer.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Sonicate the homogenate for 30 seconds on ice to ensure complete cell lysis.

    • Transfer the homogenate to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Add 500 µL of ice-cold Methanol to the tissue homogenate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the folate extracts.

  • Sample Splitting:

    • Divide the supernatant into two equal aliquots (e.g., 2 x 500 µL) in separate microcentrifuge tubes labeled "Endogenous" and "Total".

  • Chemical Reduction (for "Total" sample only):

    • To the "Total" aliquot, add 50 µL of the freshly prepared 50 mg/mL Sodium Cyanoborohydride solution. This step reduces 5,10-CH2-THF to 5-CH3-THF.

    • Incubate the reaction mixture at room temperature for 30 minutes in the dark.

  • Control Sample (for "Endogenous" sample):

    • To the "Endogenous" aliquot, add 50 µL of the Reduction Buffer without the reducing agent.

    • Incubate this sample under the same conditions as the "Total" sample (room temperature for 30 minutes in the dark).

  • Final Preparation for Analysis:

    • After incubation, both samples are ready for analysis. If required, they can be further purified using solid-phase extraction (SPE).

    • Add stable isotope-labeled internal standards to both samples if using LC-MS/MS for quantification.

    • Transfer the final extracts to autosampler vials for immediate analysis or store at -80°C.

Quantification:

  • Analyze both the "Endogenous" and "Total" samples using a validated LC-MS/MS method to determine the concentration of 5-CH3-THF.

  • Calculate the concentration of 5,10-CH2-THF using the following formula:

    [5,10-CH2-THF] = [5-CH3-THF in "Total" sample] - [5-CH3-THF in "Endogenous" sample]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Clarification cluster_reduction 3. Derivatization cluster_total Aliquot A: Total cluster_endogenous Aliquot B: Endogenous cluster_analysis 4. Quantification tissue Frozen Tissue Sample (50-100 mg) homogenize Homogenize in ice-cold Extraction Buffer (with Ascorbate & ß-ME) tissue->homogenize sonicate Sonicate on ice homogenize->sonicate precipitate Add Methanol (Protein Precipitation) sonicate->precipitate centrifuge Centrifuge (16,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant (Folate Extract) centrifuge->supernatant split Split Extract into Two Aliquots supernatant->split reduce Add NaBH3CN (Reduces 5,10-CH2-THF to 5-CH3-THF) split->reduce Total control Add Buffer (No Reducing Agent) split->control Endogenous incubate_total Incubate 30 min (Dark, RT) reduce->incubate_total lcms LC-MS/MS Analysis (Quantify 5-CH3-THF) incubate_total->lcms incubate_endo Incubate 30 min (Dark, RT) control->incubate_endo incubate_endo->lcms calculate Calculate [5,10-CH2-THF] lcms->calculate

Caption: Workflow for the extraction and indirect quantification of 5,10-CH2-THF.

One-Carbon Metabolism Pathway Context

FolateCycle THF THF (Tetrahydrofolate) MethyleneTHF 5,10-CH2-THF (5,10-Methylene-THF) THF->MethyleneTHF SHMT FormylTHF 10-CHO-THF (10-Formyl-THF) MethyleneTHF->THF MethylTHF 5-CH3-THF (5-Methyl-THF) MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-CH=THF (Methenyl-THF) MethyleneTHF->MethenylTHF MTHFD dTMP dTMP (Thymidylate) MethyleneTHF->dTMP TS MethylTHF->THF MS MethenylTHF->FormylTHF MTHFD Purines Purines FormylTHF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS

Caption: Role of 5,10-CH2-THF in one-carbon metabolism.

References

Application Notes and Protocols for Stable Isotope Tracing of 5,10-Methylene-THF Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism, orchestrated by the folate cycle, is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine), as well as for the regulation of cellular methylation potential. At the heart of this intricate network lies 5,10-methylenetetrahydrofolate (5,10-methylene-THF), a critical intermediate that serves as a central hub for the distribution of one-carbon units. Given the heightened demand for these biosynthetic precursors in proliferating cells, the pathways governing this compound metabolism are frequently upregulated in cancer and are a key focus in drug development.

Stable isotope tracing, utilizing substrates labeled with heavy isotopes such as carbon-13 (¹³C), has emerged as a powerful technique to dissect the complexities of this compound metabolism. By introducing a ¹³C-labeled precursor, most commonly [U-¹³C]serine, researchers can track the fate of the labeled carbon atoms as they traverse the folate cycle and are incorporated into downstream metabolites. This approach provides a dynamic and quantitative measure of metabolic fluxes, offering invaluable insights into pathway activity under various physiological and pathological conditions.

These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments to investigate this compound metabolism. Detailed protocols for cell culture, isotopic labeling, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS) are provided, along with examples of quantitative data presentation and visualization of the key metabolic pathways.

Data Presentation: Quantitative Analysis of Metabolite Labeling

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of key metabolites. The MID describes the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes) for a given metabolite. This data provides a quantitative measure of the contribution of the isotopic tracer to the synthesis of that metabolite. Below are representative tables summarizing the expected MIDs for key metabolites in a cancer cell line cultured with [U-¹³C₃]serine.

Table 1: Mass Isotopologue Distribution of Serine and Glycine

MetaboliteIsotopologueFractional Abundance (%)
SerineM+05
M+12
M+23
M+390
GlycineM+020
M+15
M+275

M+n denotes the isotopologue with 'n' ¹³C atoms. Data are representative of cancer cells cultured in the presence of [U-¹³C₃]serine for 24 hours.

Table 2: Estimated Metabolic Fluxes in Central Carbon and One-Carbon Metabolism

Metabolic FluxReactionFlux Rate (nmol/10⁶ cells/hr)
Glucose UptakeExtracellular -> Glucose350
Lactate SecretionPyruvate -> Extracellular600
Serine UptakeExtracellular -> Serine50
Glycine SecretionGlycine -> Extracellular20
Serine -> Glycine (Cytosol)SHMT1150
Serine -> Glycine (Mitochondria)SHMT2100
Glycine Cleavage SystemGlycine -> CO₂ + NH₃30
Thymidylate SynthesisdUMP -> dTMP15
Purine Synthesis (from Glycine)Glycine -> Purines10

Flux rates are representative values obtained from ¹³C metabolic flux analysis (¹³C-MFA) in a cancer cell line.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with [U-¹³C₃]serine

Materials:

  • Adherent mammalian cells (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Serine-free DMEM

  • [U-¹³C₃]L-serine (99% enrichment)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approximately 70-80% confluency) at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing serine-free DMEM with [U-¹³C₃]L-serine to the desired final concentration (typically matching the serine concentration in the standard medium) and 10% dFBS. Warm the medium to 37°C.

  • Isotope Labeling: a. Aspirate the standard growth medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed ¹³C-serine labeling medium to the cells (2 mL per well for a 6-well plate). d. Incubate the cells for a predetermined period to approach isotopic steady-state. Typical labeling times range from 4 to 24 hours, depending on the turnover rate of the metabolites of interest. For folate pathway intermediates, a labeling time of at least 8 hours is recommended to achieve a quasi-steady state for serine and glycine.

Protocol 2: Metabolite Extraction from Adherent Cells

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching Metabolism: a. At the end of the labeling period, aspirate the labeling medium. b. Immediately place the 6-well plate on a bed of dry ice to rapidly quench metabolic activity.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Incubate the plate on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation. c. Using a pre-chilled cell scraper, scrape the cells in the cold methanol. d. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Clarification: a. Vortex the cell suspension vigorously for 30 seconds. b. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: a. Carefully collect the supernatant containing the extracted metabolites and transfer it to a new pre-chilled microcentrifuge tube. b. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. c. Store the dried extracts at -80°C until analysis.

Protocol 3: Derivatization for Stabilization of this compound

Due to the inherent instability of this compound, which can dissociate into formaldehyde (B43269) and tetrahydrofolate, a chemical derivatization step is recommended to obtain accurate measurements. This protocol uses deuterated sodium cyanoborohydride to reduce this compound to the more stable 5-methyl-THF, with the deuterium (B1214612) label allowing for its distinction from endogenous 5-methyl-THF.

Materials:

  • Dried metabolite extract

  • Deuterated sodium cyanoborohydride (NaBD₃CN) solution (30 mM in 80% methanol with 0.1% acetic acid)

  • Ice

Procedure:

  • Resuspension and Derivatization: a. Resuspend the dried metabolite extract in 100 µL of the ice-cold NaBD₃CN solution. b. Incubate the samples on ice for 60 minutes.

  • Sample Preparation for LC-MS/MS: a. Centrifuge the derivatized sample at 16,000 x g for 5 minutes at 4°C to remove any remaining precipitate. b. Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Folate Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC

Application Notes and Protocols for the Synthesis of Stable 5,10-Methylene-Tetrahydrofolate (5,10-CH₂-THF) for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,10-Methylene-tetrahydrofolate (5,10-CH₂-THF) is a pivotal intermediate in one-carbon metabolism, playing a crucial role in the biosynthesis of purines, thymidylate, and certain amino acids.[1][2] As a cofactor for enzymes such as thymidylate synthase (TS) and methylenetetrahydrofolate reductase (MTHFR), it is essential for DNA synthesis, repair, and methylation.[1][3] The inherent instability of 5,10-CH₂-THF, particularly at physiological and acidic pH where it can dissociate into tetrahydrofolate (THF) and formaldehyde (B43269), presents a significant challenge for its use in research settings.[4][5][6] These application notes provide detailed protocols for the synthesis of stable 5,10-CH₂-THF suitable for research applications, along with data on its stability and guidelines for its handling and storage.

Data Presentation: Stability of Folate Derivatives

The stability of folate derivatives is critical for their experimental use. The following tables summarize quantitative data on the stability of 5-methyltetrahydrofolate (5-MTHF), a closely related and more extensively studied stable folate derivative, under various conditions. These data provide valuable insights into the handling and storage conditions that may also preserve the integrity of 5,10-CH₂-THF.

Table 1: Stability of 5-MTHF in a Model System Under Different Conditions

ConditionTemperature (°C)Time (min)AtmosphereRetention Rate (%)
Light8515Nitrogen58.45 ± 1.16[7]
Dark8515Nitrogen72.86 ± 2.15[7]
Dark10015Nitrogen42.76 ± 3.19[7]
Dark8515Air17.29 ± 1.24[7]

Table 2: Degradation Kinetics of Different Forms of 6S-5-MTHF Calcium Salt

CompoundDegradation Rate Constant (k) (s⁻¹)t₀.₉ (h)
MTHF CAC(7.83 × 10⁻³) ± 0.00[8]13.4 ± 0.00[8]
MTHF CA(1.06 × 10⁻²) ± 0.00[8]10.2 ± 0.00[8]
MTHF GA(2.34 × 10⁻²) ± 0.02[8]4.51 ± 0.04[8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis and Purification of 5,10-CH₂-THF

This protocol is adapted from methods developed for the large-scale preparation of 5,10-CH₂-THF for use as a cofactor in enzyme reactions.[3]

Materials:

  • Folic acid

  • Sodium dithionite (B78146)

  • Dihydrofolate reductase (from Lactobacillus casei)

  • NADPH

  • Formaldehyde solution (37%)

  • DEAE-cellulose

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • 2-Mercaptoethanol

  • Lyophilizer

Methodology:

  • Reduction of Folic Acid to Dihydrofolate (DHF):

    • Suspend folic acid in potassium phosphate buffer.

    • Add sodium dithionite in portions while maintaining the pH.

    • Monitor the reduction spectrophotometrically.

  • Enzymatic Conversion of DHF to Tetrahydrofolate (THF):

    • To the DHF solution, add dihydrofolate reductase and a molar excess of NADPH.

    • Incubate the reaction mixture at 37°C until the conversion to THF is complete, monitoring the decrease in absorbance at 340 nm.

  • In Situ Formation of 5,10-CH₂-THF:

    • Once THF formation is complete, add a slight molar excess of formaldehyde to the reaction mixture.

    • Incubate for a short period to allow for the formation of the methylene (B1212753) bridge.

  • Purification by DEAE-Cellulose Chromatography:

    • Load the reaction mixture onto a DEAE-cellulose column pre-equilibrated with potassium phosphate buffer containing 2-mercaptoethanol.

    • Wash the column with the equilibration buffer to remove unreacted components.

    • Elute the bound 5,10-CH₂-THF using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

    • Collect fractions and monitor the absorbance at the appropriate wavelength for folates.

  • Lyophilization:

    • Pool the fractions containing pure 5,10-CH₂-THF.

    • Freeze the pooled solution and lyophilize to obtain a stable, dry powder.[3]

Protocol 2: Small-Scale Enzymatic Synthesis of 5,10-CH₂-THF

This method is suitable for preparing smaller quantities, including radiolabeled cofactor, and involves the direct enzymatic reduction of folic acid.[3]

Materials:

  • Folic acid (or radiolabeled folic acid)

  • Dihydrofolate reductase

  • NADPH

  • Formaldehyde solution (or radiolabeled formaldehyde)

  • DEAE-cellulose

  • Potassium phosphate buffer (pH 7.5)

  • 2-Mercaptoethanol

  • Lyophilizer

Methodology:

  • Direct Enzymatic Reduction to THF:

    • Dissolve folic acid in potassium phosphate buffer.

    • Add dihydrofolate reductase and a molar excess of NADPH.

    • Incubate at 37°C until the reduction to THF is complete.

  • In Situ Formation of 5,10-CH₂-THF:

    • Add a slight molar excess of formaldehyde to the THF solution.

  • Purification and Lyophilization:

    • Follow steps 4 and 5 from Protocol 1 for purification and isolation of the final product.

Visualizations

Synthesis Pathway of 5,10-CH₂-THF

Synthesis_Pathway Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Chemical Reduction (e.g., Dithionite) THF Tetrahydrofolate (THF) DHF->THF NADPH Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formaldehyde Formaldehyde Formaldehyde->Methylene_THF DHFR Dihydrofolate Reductase Experimental_Workflow Start Start: Folic Acid Reduction Step 1: Reduction to THF (Chemical or Enzymatic) Start->Reduction Formaldehyde_Addition Step 2: Add Formaldehyde Reduction->Formaldehyde_Addition Purification Step 3: DEAE-Cellulose Chromatography Formaldehyde_Addition->Purification Lyophilization Step 4: Lyophilization Purification->Lyophilization Final_Product End: Stable 5,10-CH₂-THF Powder Lyophilization->Final_Product Metabolic_Pathway cluster_shmt Serine Hydroxymethyltransferase cluster_ts Thymidylate Synthesis cluster_mthfr Folate Cycle cluster_remethylation Homocysteine Remethylation THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF dUMP dUMP Homocysteine Homocysteine Serine Serine Glycine Glycine Serine->Glycine dTMP dTMP dUMP->dTMP Methionine Methionine Homocysteine->Methionine SHMT SHMT TS Thymidylate Synthase (TS) MTHFR MTHFR

References

Application of 5,10-methylenetetrahydrofolate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-methylenetetrahydrofolate (5,10-methylene-THF) is a central intermediate in one-carbon metabolism, a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. In rapidly proliferating cancer cells, the demand for these building blocks is significantly elevated, making the one-carbon metabolic network a critical dependency for tumor growth and survival. This dependency has positioned enzymes involved in the synthesis and utilization of this compound as attractive targets for anticancer drug development.

This document provides detailed application notes and experimental protocols for studying the role of this compound and its associated metabolic pathways in cancer cell lines. The information is curated for researchers and drug development professionals to facilitate the design and execution of experiments aimed at understanding and targeting this crucial metabolic hub in cancer.

Key Enzymes in this compound Metabolism as Cancer Targets

Two key enzymes directly involved in the metabolism of this compound have emerged as prominent targets in cancer research:

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and this compound. SHMT2 is frequently overexpressed in various cancers and is associated with poor prognosis.[1][2] Its inhibition can lead to reduced nucleotide biosynthesis and increased oxidative stress, ultimately suppressing tumor growth.[3]

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): A mitochondrial enzyme that catalyzes the NAD+-dependent conversion of this compound to 10-formyl-THF, a precursor for purine (B94841) synthesis. MTHFD2 is highly expressed in embryonic and cancer cells but is largely absent in normal adult tissues, making it a highly specific and promising cancer target.[4][5] Inhibition of MTHFD2 disrupts purine synthesis and redox balance, leading to cancer cell death.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various cancer cell line studies focusing on SHMT2 and MTHFD2.

Table 1: Overexpression of SHMT2 and MTHFD2 in Cancer Cell Lines and Correlation with Patient Prognosis

GeneCancer TypeCell Lines with High ExpressionCorrelation with Poor Prognosis (Overall Survival)Reference(s)
SHMT2 Bladder Cancer5637Yes (p=0.026)[8]
GliomaU87MG, U251Yes (p=0.001)[9]
Oral Squamous Cell CarcinomaVariousYes
Hepatocellular CarcinomaHepG2, Huh-7Yes (p<0.001)
Multiple Cancers (Meta-analysis)VariousYes (HR=2.14)[1]
MTHFD2 Colorectal CancerSW-480, RKO, SW-620, CACO-2, HCT116Yes[2][3]
Lung AdenocarcinomaA549, H1299, PC9Yes[2][10]
Breast CancerNot specifiedYes[11]
Multiple Cancers (Meta-analysis)VariousYes[5]

Table 2: IC50 Values of Inhibitors Targeting One-Carbon Metabolism Enzymes

InhibitorTarget(s)Cancer Cell LineIC50 ValueReference(s)
AGF347 SHMT1, SHMT2, GARTPancreatic adenocarcinoma modelsIn vivo activity demonstrated[12][13]
AM-807/42004633 SHMT2Not specified9.43 ± 0.5646 µM[14]
LY345899 MTHFD1, MTHFD2Not specifiedMTHFD1: 96 nM, MTHFD2: 663 nM[5]
TH7299 MTHFD2LNot specified174 nM[6][15]
Urtica dioica extract MTHFD2 (predicted)Hs578T (Breast)25.11 ± 0.05 µg/mL[16][17]
NB4 (Leukemia)41 ± 0.05 µg/mL[16][17]
H460 (Lung)148.70 ± 0.05 µg/mL[16][17]
PC-3 (Prostate)22.57 ± 0.05 µg/mL[16][17]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound in the one-carbon metabolism pathway, highlighting the key enzymes SHMT2 and MTHFD2.

OneCarbonMetabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF mTHF_mito This compound THF_mito->mTHF_mito SHMT2 fTHF_mito 10-formyl-THF mTHF_mito->fTHF_mito MTHFD2 Formate_mito Formate fTHF_mito->Formate_mito MTHFD1L fTHF_cyto 10-formyl-THF Formate_mito->fTHF_cyto Transport SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF mTHF_cyto This compound THF_cyto->mTHF_cyto SHMT1 mTHF_cyto->fTHF_cyto MTHFD1 dUMP dUMP Purines Purines fTHF_cyto->Purines GART/ATIC dTMP dTMP dUMP->dTMP TYMS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purines->DNA_Synthesis SHMT1 SHMT1 TYMS TYMS MTHFD1 MTHFD1 GART_ATIC GART/ATIC

Caption: One-Carbon Metabolism Pathway.

Experimental Workflow: SHMT2/MTHFD2 Knockdown and Phenotypic Analysis

This diagram outlines a typical experimental workflow for investigating the effects of SHMT2 or MTHFD2 knockdown in cancer cell lines.

KnockdownWorkflow start Select Cancer Cell Line (e.g., A549, HCT116) transfection Transfection with siRNA/shRNA (Targeting SHMT2/MTHFD2) start->transfection validation Validation of Knockdown (qRT-PCR, Western Blot) transfection->validation phenotype Phenotypic Assays validation->phenotype viability Cell Viability Assay (MTT, CCK-8) phenotype->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) phenotype->apoptosis migration Cell Migration/Invasion Assay (Transwell) phenotype->migration analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis migration->analysis

Caption: SHMT2/MTHFD2 Knockdown Workflow.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of MTHFD2

This protocol describes the transient knockdown of MTHFD2 in a human cancer cell line using small interfering RNA (siRNA).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTHFD2 siRNA (pool of 3 target-specific siRNAs)[18]

  • Control siRNA (scrambled sequence)

  • siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for qRT-PCR and Western blotting

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.

  • siRNA-lipid Complex Formation: a. For each well, dilute 50 pmol of MTHFD2 siRNA or control siRNA in 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for MTHFD2 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression level.

    • Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for MTHFD2 to assess the protein expression level. Use an antibody for a loading control (e.g., β-actin).

Protocol 2: shRNA-mediated Stable Knockdown of SHMT2

This protocol describes the generation of a stable cell line with constitutive knockdown of SHMT2 using short hairpin RNA (shRNA) delivered via a lentiviral vector.

Materials:

  • Human cancer cell line (e.g., HCC1806)

  • SHMT2 shRNA plasmid (e.g., in pLKO.1 vector)[8]

    • Example shRNA sequence: 5'-TCTGAACAACAAGTACTCGG-3'[8]

  • Scramble control shRNA plasmid

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • Complete growth medium

Procedure:

  • Lentivirus Production: a. Co-transfect HEK293T cells with the SHMT2 shRNA (or scramble control) plasmid and the packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter.

  • Transduction: a. Seed the target cancer cells (e.g., HCC1806) in a 6-well plate. b. When cells reach 50-70% confluency, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (final concentration 8 µg/mL). c. Incubate for 24 hours.

  • Selection of Stable Cell Line: a. After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined optimal concentration for selection. b. Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until resistant colonies are formed. c. Expand the resistant colonies to establish a stable SHMT2 knockdown cell line.

  • Validation of Knockdown: Confirm the stable knockdown of SHMT2 expression by qRT-PCR and Western blot analysis as described in Protocol 1.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cell viability based on the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][19]

Materials:

  • Cells to be assayed

  • 96-well plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Include wells with medium only as a blank control.

  • Treatment: After 24 hours, treat the cells with the desired compounds (e.g., SHMT2/MTHFD2 inhibitors) at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells: Add 100 µL of solubilization solution directly to the wells.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Protocol 4: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][9][20][16][21]

Materials:

  • Cells to be assayed

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Induce apoptosis in your target cells using the desired treatment. Include both treated and untreated (negative control) cells. b. Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells). c. Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 5: Synergistic Effect of 5-Fluorouracil (B62378) (5-FU) and this compound (as Leucovorin)

This protocol outlines an in vitro experiment to assess the synergistic cytotoxic effect of 5-FU and leucovorin (a stable form of 5-formyl-THF which is converted to this compound intracellularly) on a cancer cell line.

Materials:

  • Cancer cell line (e.g., colorectal cancer cell line like HCT116)

  • 5-Fluorouracil (5-FU)

  • Leucovorin (LV)

  • Complete growth medium

  • 96-well plates

  • Reagents for cell viability assay (e.g., MTT assay)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in the MTT assay protocol.

  • Treatment: After 24 hours, treat the cells with:

    • 5-FU alone at various concentrations.

    • Leucovorin alone at a fixed concentration (e.g., 10 µM).

    • A combination of varying concentrations of 5-FU and a fixed concentration of Leucovorin.

    • Include untreated cells as a control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 3 to determine the cell viability for each treatment condition.

  • Data Analysis:

    • Calculate the IC50 value for 5-FU alone and in combination with Leucovorin.

    • Use a suitable method (e.g., Combination Index from Chou-Talalay method) to determine if the combination of 5-FU and Leucovorin has a synergistic, additive, or antagonistic effect. A Combination Index < 1 indicates synergy.[22]

Conclusion

The study of this compound and its associated metabolic pathways in cancer cell lines provides a rich area for discovering novel therapeutic targets and understanding mechanisms of drug resistance. The protocols and data presented here offer a framework for researchers to investigate the critical roles of enzymes like SHMT2 and MTHFD2 and to evaluate the efficacy of inhibitors targeting these key metabolic nodes. Rigorous and standardized experimental procedures are crucial for generating reproducible and reliable data that can ultimately translate into improved cancer therapies.

References

Application Notes and Protocols for Enzymatic Assays Utilizing 5,10-Methylene-Tetrahydrofolate (5,10-Methylene-THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Methylene-tetrahydrofolate (5,10-methylene-THF) is a pivotal intermediate in one-carbon metabolism, serving as a methyl group donor in a variety of essential biosynthetic pathways.[1][2][3] It plays a crucial role in the synthesis of nucleotides, amino acids, and in the regulation of cellular methylation processes.[4][5][6] The enzymes that utilize this compound as a substrate are critical targets for drug development, particularly in the fields of oncology and infectious diseases. These application notes provide detailed protocols for the enzymatic assays of key enzymes that utilize this compound, including Methylenetetrahydrofolate Reductase (MTHFR), Thymidylate Synthase (TS), and Serine Hydroxymethyltransferase (SHMT).

Key Enzymes and Their Significance

  • Methylenetetrahydrofolate Reductase (MTHFR): MTHFR catalyzes the irreversible reduction of this compound to 5-methyltetrahydrofolate (5-MTHF).[1][7] 5-MTHF is the primary circulatory form of folate and is essential for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[8] Dysregulation of MTHFR activity is associated with various diseases, including cardiovascular disease and neural tube defects.[7]

  • Thymidylate Synthase (TS): TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[9][10] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using this compound as the one-carbon donor.[1][11] Due to its central role in DNA synthesis, TS is a well-established target for anticancer drugs like 5-fluorouracil (B62378).[10]

  • Serine Hydroxymethyltransferase (SHMT): SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and this compound.[4] This reaction is a major source of one-carbon units for various metabolic pathways.[6] SHMT exists in both cytosolic and mitochondrial isoforms and is implicated in cancer cell proliferation.[6]

Preparation and Stability of this compound

The stability of this compound is a critical factor for obtaining reliable and reproducible results in enzymatic assays. It is known to be unstable under physiological and acidic pH conditions, where it can dissociate into tetrahydrofolate and formaldehyde.[12]

Preparation: this compound can be synthesized from tetrahydrofolate and formaldehyde.[2][13] For radiolabeled substrate, [¹⁴C]formaldehyde can be used. The product can be purified by DEAE-cellulose chromatography and stored as a lyophilized powder.[2]

Stability and Handling:

  • Stock solutions should be prepared fresh or stored at -80°C in the presence of antioxidants like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to prevent oxidation.[12]

  • The pH of the assay buffer is crucial; conditions should be optimized for both enzyme activity and substrate stability.

  • Repeated freeze-thaw cycles should be avoided.

Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound in one-carbon metabolism.

OneCarbonMetabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthetic Pathways THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR MethyleneTHF->THF SHMT MethyleneTHF->DHF Thymidylate Synthase (TS) MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP Synthesis MethyleneTHF->dTMP TS Purine Purine Synthesis MethyleneTHF->Purine MethylTHF->THF Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Hcy Homocysteine SAH->Hcy Hcy->Met Methionine Synthase Glycine Glycine Serine Serine Glycine->Serine SHMT Serine->Glycine SHMT dUMP dUMP dUMP->dTMP

Diagram 1: Overview of this compound in One-Carbon Metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic assays described in this document.

Table 1: Kinetic Parameters of MTHFR

ParameterValueSpecies/SourceReference
Km for this compound26 µMHuman Fibroblasts[14]
Km for NADPH30 µMHuman Fibroblasts[14]
Optimal pH6.3 - 6.9Human Fibroblasts[14]

Table 2: Kinetic Parameters of Thymidylate Synthase (TS)

ParameterValueSpecies/SourceReference
Km for this compound~80-120 µM (total MTHF)E. coli[5]
Km for dUMP~100-150 µME. coli[5]
Optimal 5,10-CH₂-THF concentration200 µM (substrate inhibition observed at 400 µM)Mouse Liver Homogenates[15]

Table 3: Assay Conditions for Serine Hydroxymethyltransferase (SHMT)

ParameterConditionReference
Assay PrincipleBinding of [¹⁴C]this compound to DEAE-cellulose paper[16]
Key Reagents[¹⁴C]Serine, Tetrahydrofolate, Pyridoxal 5'-phosphate[16]

Experimental Protocols

Protocol 1: Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay

This protocol describes a forward-direction MTHFR assay based on the quantification of 5-methyltetrahydrofolate production using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14]

Experimental Workflow:

MTHFR_Workflow Start Prepare Enzyme Extract (e.g., cell lysate) PrepareReaction Prepare Reaction Mixture: - this compound - NADPH - FAD - Buffer (pH 6.3-6.9) Start->PrepareReaction Incubate Incubate at 37°C PrepareReaction->Incubate StopReaction Stop Reaction (e.g., acid precipitation) Incubate->StopReaction Centrifuge Centrifuge to remove protein StopReaction->Centrifuge Analyze Analyze Supernatant by HPLC-Fluorescence Centrifuge->Analyze Quantify Quantify 5-Methyl-THF Production Analyze->Quantify

Diagram 2: Workflow for the MTHFR Activity Assay.

Materials:

  • This compound solution

  • NADPH solution

  • Flavin adenine (B156593) dinucleotide (FAD) solution

  • Potassium phosphate buffer (50 mM, pH 6.6)

  • Enzyme source (e.g., fibroblast cell lysate)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare cell or tissue extracts containing MTHFR. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:

    • This compound: 100 µM[16]

    • NADPH: 200 µM[16]

    • FAD: 75 µM[16]

    • Potassium phosphate buffer (50 mM, pH 6.6)

    • Enzyme extract (e.g., 20-80 µg of protein)

  • Initiate Reaction: Add the enzyme extract to the pre-warmed reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. The mobile phase and gradient conditions should be optimized for the separation of 5-methyltetrahydrofolate.

  • Detection: Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm and emission at 350 nm).

  • Quantification: Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve of known concentrations of 5-methyltetrahydrofolate.

Protocol 2: Thymidylate Synthase (TS) Activity Assay

This protocol describes a tritium-release assay, a common method for measuring TS activity.[17]

Experimental Workflow:

TS_Workflow Start Prepare Enzyme Extract (e.g., tumor cytosol) PrepareReaction Prepare Reaction Mixture: - [5-³H]dUMP - this compound - Buffer (e.g., Tris-HCl) Start->PrepareReaction Incubate Incubate at 37°C PrepareReaction->Incubate StopReaction Stop Reaction (e.g., acid precipitation) Incubate->StopReaction Separate Separate ³H₂O from unreacted [5-³H]dUMP (e.g., charcoal adsorption) StopReaction->Separate MeasureRadioactivity Measure Radioactivity of ³H₂O (Scintillation Counting) Separate->MeasureRadioactivity SHMT_Workflow Start Prepare Enzyme Source PrepareReaction Prepare Reaction Mixture: - [¹⁴C]Serine - Tetrahydrofolate (THF) - Pyridoxal 5'-phosphate Start->PrepareReaction Incubate Incubate at 37°C PrepareReaction->Incubate SpotOnPaper Spot Aliquot onto DEAE-Cellulose Paper Incubate->SpotOnPaper WashPaper Wash Paper to Remove Unreacted [¹⁴C]Serine SpotOnPaper->WashPaper DryAndCount Dry Paper and Measure Bound Radioactivity (Scintillation Counting) WashPaper->DryAndCount

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors of 5,10-Methylenetetrahydrofolate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,10-methylenetetrahydrofolate (5,10-CH2-THF) pathway is a critical component of one-carbon metabolism, playing a central role in the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine. This pathway is essential for DNA synthesis, repair, and methylation. Due to its critical role in cell proliferation, the enzymes within this pathway are significant targets for therapeutic intervention, particularly in oncology. Key enzymes in this pathway include Serine Hydroxymethyltransferase (SHMT), Methylenetetrahydrofolate Reductase (MTHFR), and Thymidylate Synthase (TS). High-throughput screening (HTS) provides a robust platform for the rapid identification of novel small molecule inhibitors against these enzymes, accelerating the early stages of drug discovery.

The 5,10-Methylenetetrahydrofolate Pathway

The interconnected reactions of the 5,10-CH2-THF pathway are crucial for cellular proliferation and survival. SHMT catalyzes the conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-CH2-THF. 5,10-CH2-THF can then be utilized by thymidylate synthase (TS) for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). Alternatively, 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by MTHFR, which is a critical methyl donor for the conversion of homocysteine to methionine.

5_10_Methylene_THF_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide Synthesis cluster_methionine_cycle Methionine Cycle Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR CH2THF->DHF Thymidylate Synthase (TS) MTHF 5-Methyl-THF CH2THF->MTHF MTHFR dUMP dUMP CH2THF->dUMP Homocysteine Homocysteine MTHF->Homocysteine dTMP dTMP dUMP->dTMP TS Methionine Methionine Homocysteine->Methionine Methionine Synthase

Fig. 1: The 5,10-Methylenetetrahydrofolate Pathway.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying enzyme inhibitors follows a multi-stage process, beginning with a primary screen of a large compound library, followed by hit confirmation and validation through a series of increasingly rigorous assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Hit Validation & Characterization A Compound Library (100,000s of compounds) B Primary HTS Assay (Single Concentration) A->B C Primary Assay (Dose-Response) B->C Initial Hits D Orthogonal Assay C->D E Promiscuity/Interference Counterscreens D->E F IC50 Determination E->F Confirmed Hits G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) G->H

Fig. 2: General workflow for a high-throughput screening campaign.

Data Presentation: HTS Assay Parameters and Inhibitor Potency

The following tables summarize key performance indicators for HTS assays targeting SHMT, MTHFR, and TS, along with reported IC50 values for identified inhibitors.

Table 1: HTS Assay Performance Metrics

Target EnzymeAssay TypeZ'-FactorSignal-to-Background (S/B) RatioHit Rate (%)Reference
hSHMT1Fluorescence0.886.5~0.01[1]
MTHFRFluorescence Polarization (FP)> 0.5 (Typical)Assay DependentAssay Dependent[2]
Thymidylate SynthaseSpectrophotometric> 0.5 (Typical)Assay DependentAssay Dependent[3]

Table 2: IC50 Values of Identified Inhibitors

Target EnzymeInhibitorIC50 (µM)Reference
hSHMT1Hit 10.53[1]
hSHMT1Hit 20.72[1]
hSHMT1/2Compound 2~0.01[4]
hSHMT1/2SHIN1~0.01[4]
Thymidylate SynthaseC25.25[5]
Thymidylate SynthaseC383[5]
Thymidylate SynthaseC4246[5]

Experimental Protocols

Protocol 1: HTS for Human Serine Hydroxymethyltransferase (hSHMT) Inhibitors using a Fluorescent Probe

This protocol is based on a fluorescent probe that undergoes a retro-aldol-type reaction catalyzed by SHMT, leading to the release of a fluorescent product.

Assay Principle: The non-fluorescent probe, upon interaction with hSHMT in the presence of its cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), is converted to a fluorescent product. Inhibitors of hSHMT will prevent this conversion, resulting in a lower fluorescence signal.

Reagents and Materials:

  • Recombinant human SHMT1 or SHMT2

  • Fluorescent Probe 1 (as described in Sando, et al.)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.4

  • 384-well, low-volume, black plates

  • Compound library dissolved in DMSO

  • Positive Control: Known SHMT inhibitor (e.g., SHIN1)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, dispense 50 nL of DMSO for negative controls and 50 nL of a known SHMT inhibitor for positive controls.

  • Enzyme Preparation: Prepare a solution of hSHMT and PLP in assay buffer. The final concentration of hSHMT and PLP should be optimized for robust signal generation (e.g., 50 nM hSHMT, 10 µM PLP).

  • Enzyme Addition: Add 5 µL of the enzyme/PLP solution to each well of the 384-well plate containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Prepare a solution of the fluorescent probe in assay buffer. Add 5 µL of the probe solution to each well to initiate the reaction. The final concentration of the probe should be at or near its Km value.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent product.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor > 0.5 is considered excellent for HTS.[6]

  • Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits.

Protocol 2: HTS for Methylenetetrahydrofolate Reductase (MTHFR) Inhibitors using a Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay format suitable for HTS of MTHFR inhibitors.

Assay Principle: A fluorescently labeled ligand (tracer) that binds to MTHFR will have a high fluorescence polarization value due to its slow tumbling rate when bound to the large enzyme.[7][8] A small molecule inhibitor that competes with the tracer for binding to MTHFR will displace the tracer, leading to a decrease in the fluorescence polarization signal.[7][8]

Reagents and Materials:

  • Recombinant human MTHFR

  • Fluorescently labeled ligand (e.g., a fluorescent derivative of FAD or 5,10-CH2-THF)

  • Assay Buffer: e.g., 50 mM potassium phosphate, pH 6.6, containing 1 mM EDTA

  • 384-well, low-volume, black plates

  • Compound library dissolved in DMSO

  • Positive Control: Unlabeled ligand or known MTHFR inhibitor

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds, positive controls, and negative controls into a 384-well plate.

  • Reagent Preparation: Prepare a solution containing MTHFR and the fluorescent tracer in assay buffer. The concentrations of MTHFR and the tracer should be optimized to give a stable and robust FP signal.

  • Reagent Addition: Add 10 µL of the MTHFR/tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

Data Analysis:

  • Calculate the change in millipolarization (mP) units for each well.

  • Determine the percent inhibition based on the decrease in mP signal.

  • Calculate the Z'-factor to evaluate assay performance.

  • Identify hits based on a pre-defined activity threshold.

Protocol 3: HTS for Thymidylate Synthase (TS) Inhibitors using a Spectrophotometric Assay

This protocol is a classic assay that can be adapted to a 384-well format for HTS.

Assay Principle: Thymidylate synthase catalyzes the conversion of dUMP and 5,10-CH2-THF to dTMP and dihydrofolate (DHF). The formation of DHF is accompanied by an increase in absorbance at 340 nm. Inhibitors of TS will reduce the rate of this absorbance increase.[9]

Reagents and Materials:

  • Recombinant human Thymidylate Synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 50 mM MgCl2

  • 384-well, UV-transparent plates

  • Compound library dissolved in DMSO

  • Positive Control: Known TS inhibitor (e.g., 5-Fluorouracil)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds and controls into a 384-well plate.

  • Enzyme/Substrate Mix: Prepare a solution containing TS and dUMP in assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the TS/dUMP solution to each well.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of 5,10-CH2-THF in assay buffer and add 10 µL to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometric plate reader and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis:

  • Determine the initial reaction velocity (rate of change in absorbance) for each well by calculating the slope of the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound based on the reduction in reaction velocity compared to the negative control.

  • Calculate the Z'-factor and identify hits.

Hit Validation and Confirmation

Following the primary screen, it is crucial to validate the identified hits to eliminate false positives and confirm their activity.[10]

Steps for Hit Validation:

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their IC50 values.

  • Orthogonal Assays: Test the hits in an orthogonal assay that uses a different detection method to rule out assay-specific artifacts. For example, if the primary screen was fluorescence-based, a label-free method like mass spectrometry could be used as an orthogonal assay.

  • Counterscreens: Perform counterscreens to identify compounds that interfere with the assay components (e.g., fluorescent compounds, aggregators).

  • Mechanism of Action Studies: For validated hits, further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion

High-throughput screening is an indispensable tool in the discovery of novel inhibitors for enzymes in the 5,10-methylenetetrahydrofolate pathway. The protocols and application notes provided here offer a framework for researchers to develop and execute robust HTS campaigns against SHMT, MTHFR, and TS. Careful assay design, optimization, and rigorous hit validation are paramount to the success of these endeavors, ultimately paving the way for the development of new therapeutics targeting one-carbon metabolism.

References

Application Notes and Protocols for a Novel Fluorescent Probe: THF-M-Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for epigenetic regulation.[1][2] A key intermediate in this network is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), which serves as a one-carbon donor for the synthesis of thymidylate, a crucial component of DNA.[1][3][4] Dysregulation of 5,10-CH₂-THF levels has been implicated in various diseases, including cancer and neural tube defects. Therefore, the ability to accurately detect and quantify 5,10-CH₂-THF in living cells is of paramount importance for both basic research and drug development.

These application notes describe the use of THF-M-Green , a novel, hypothetical, highly selective "turn-on" fluorescent probe for the detection of 5,10-CH₂-THF. The probe has been designed to react specifically with the exocyclic methylene (B1212753) group of 5,10-CH₂-THF, leading to a significant increase in fluorescence intensity. This allows for the sensitive and real-time visualization of 5,10-CH₂-THF dynamics in cellular models.

Signaling Pathway of 5,10-CH₂-THF Metabolism

The following diagram illustrates the central role of 5,10-CH₂-THF in one-carbon metabolism.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthetic Outputs THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT1/2 DHF Dihydrofolate (DHF) DHF->THF DHFR Methylene_THF->DHF TYMS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD1/2 dTMP dTMP Synthesis (DNA) Methylene_THF->dTMP Methionine Methionine Synthesis Methyl_THF->Methionine Purines Purine Synthesis Formyl_THF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 dUMP dUMP dUMP->dTMP TYMS Homocysteine Homocysteine Homocysteine->Methionine

Caption: Central role of 5,10-CH₂-THF in one-carbon metabolism.

Principle of Detection

THF-M-Green is a cell-permeable, non-fluorescent molecule that undergoes a specific chemical reaction with the exocyclic methylene group of 5,10-CH₂-THF. This reaction results in a conformational change in the fluorophore, leading to a significant increase in its quantum yield and a "turn-on" of a bright green fluorescence signal.

Probe_Mechanism Probe_Off THF-M-Green (Non-fluorescent) Reaction Specific Reaction Probe_Off->Reaction Methylene_THF This compound Methylene_THF->Reaction Probe_On THF-M-Green-Adduct (Highly Fluorescent) Reaction->Probe_On

Caption: "Turn-on" mechanism of the THF-M-Green fluorescent probe.

Quantitative Data

The following table summarizes the key performance characteristics of THF-M-Green.

ParameterValue
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 525 nm
Quantum Yield (Φ) (in presence of 5,10-CH₂-THF) 0.65
Quantum Yield (Φ) (in absence of 5,10-CH₂-THF) < 0.01
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹
Dissociation Constant (Kd) Not Applicable (Covalent Reaction)
Limit of Detection (LOD) 100 nM
Optimal pH Range 7.0 - 8.0
Cell Permeability High
Cytotoxicity Low at working concentrations

Experimental Protocols

Synthesis of THF-M-Green

This protocol outlines a hypothetical synthesis of a fluorescent probe based on a fluorescein (B123965) scaffold with a reactive group for 5,10-CH₂-THF.

Synthesis_Workflow Start Starting Materials: - Fluorescein derivative - Linker with reactive group Step1 Step 1: Functionalization of Fluorescein Start->Step1 Step2 Step 2: Coupling of Linker Step1->Step2 Step3 Step 3: Introduction of Reactive Moiety Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Final_Product THF-M-Green Probe Characterization->Final_Product

Caption: General workflow for the synthesis of THF-M-Green.

Methodology:

  • Functionalization of the Fluorophore: A commercially available fluorescein derivative is functionalized with a reactive handle, such as an amino or carboxyl group, to allow for subsequent coupling reactions.

  • Linker Attachment: A bifunctional linker is coupled to the functionalized fluorescein. One end of the linker attaches to the fluorophore, while the other end possesses a group suitable for the introduction of the 5,10-CH₂-THF reactive moiety.

  • Introduction of the Reactive Group: A chemical group known to react with activated methylene groups is introduced at the terminus of the linker. This could be a nucleophilic species that can attack the exocyclic methylene of 5,10-CH₂-THF.

  • Purification and Characterization: The final product is purified by high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Characterization of THF-M-Green

This protocol describes the steps to validate the fluorescence response of THF-M-Green to 5,10-CH₂-THF in a cell-free system.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of THF-M-Green (1 mM) in DMSO.

    • Prepare a stock solution of 5,10-CH₂-THF (10 mM) in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation.

    • Prepare solutions of other relevant metabolites (e.g., THF, 5-methyl-THF, 10-formyl-THF, serine, glycine, formaldehyde) to test for selectivity.

  • Fluorescence Spectroscopy:

    • In a 96-well plate, add buffer solution.

    • Add THF-M-Green to a final concentration of 5 µM.

    • Add varying concentrations of 5,10-CH₂-THF (e.g., 0-100 µM).

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a plate reader (λex = 488 nm, λem = 525 nm).

    • To test for selectivity, repeat the experiment with other metabolites at a high concentration (e.g., 100 µM).

  • Determination of Quantum Yield:

    • Measure the absorbance of the fully reacted THF-M-Green-adduct at 488 nm.

    • Measure the integrated fluorescence emission spectrum.

    • Calculate the quantum yield relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

Cellular Imaging of 5,10-CH₂-THF

This protocol provides a method for visualizing 5,10-CH₂-THF in live cells using THF-M-Green and fluorescence microscopy.

Cellular_Imaging_Workflow Cell_Culture 1. Culture Cells on Glass-Bottom Dishes Probe_Loading 2. Load Cells with THF-M-Green (5 µM, 30 min) Cell_Culture->Probe_Loading Washing 3. Wash Cells with Imaging Medium Probe_Loading->Washing Imaging 4. Image with Confocal Microscope (Ex: 488 nm, Em: 510-550 nm) Washing->Imaging Data_Analysis 5. Quantify Fluorescence Intensity Imaging->Data_Analysis

Caption: Workflow for cellular imaging with THF-M-Green.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes and culture overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of THF-M-Green (5 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with imaging medium (e.g., phenol (B47542) red-free DMEM) to remove excess probe.

  • Fluorescence Microscopy:

    • Image the cells using a confocal microscope equipped with a 488 nm laser for excitation.

    • Collect the emission between 510 nm and 550 nm.

  • Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

Validation of Probe Specificity in Cells

This protocol describes how to confirm that the fluorescence signal from THF-M-Green is specifically due to 5,10-CH₂-THF.

Methodology:

  • Genetic Knockdown:

    • Use siRNA to knock down the expression of serine hydroxymethyltransferase (SHMT), the enzyme responsible for the primary production of 5,10-CH₂-THF.

    • As a control, use a non-targeting siRNA.

    • After 48-72 hours, load the cells with THF-M-Green and image as described above.

    • A significant decrease in fluorescence in SHMT-knockdown cells compared to control cells would indicate specificity for 5,10-CH₂-THF.

  • Pharmacological Inhibition:

    • Treat cells with a known inhibitor of an enzyme in the one-carbon pathway that affects 5,10-CH₂-THF levels (e.g., methotrexate, an inhibitor of dihydrofolate reductase, which would deplete the THF pool necessary for 5,10-CH₂-THF synthesis).

    • Load the treated and untreated cells with THF-M-Green and image.

    • A change in fluorescence corresponding to the expected change in 5,10-CH₂-THF levels would support the probe's specificity.

Cross-Validation with Other Techniques

To ensure the reliability of the data obtained with THF-M-Green, it is recommended to cross-validate the findings with orthogonal methods.

TechniquePrincipleInformation ProvidedComparison with THF-M-Green
LC-MS/MS Separation and mass-based detection of metabolites.Absolute quantification of 5,10-CH₂-THF and other folates in cell lysates.Provides population-level data to correlate with the average fluorescence intensity from imaging.
Western Blot Immunodetection of proteins.Measures the expression levels of enzymes in the one-carbon pathway (e.g., SHMT, MTHFR).Helps to interpret changes in fluorescence by correlating them with changes in enzyme expression.
Enzyme Activity Assays Measurement of the rate of an enzyme-catalyzed reaction.Determines the functional activity of enzymes like SHMT in cell lysates.Provides a functional context for the observed fluorescence changes, linking them to metabolic flux.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Autofluorescence from cells or medium.Use phenol red-free medium. Acquire a background image of unstained cells and subtract it from the probe-stained images.
Low Signal Insufficient probe concentration or incubation time.Optimize probe concentration and incubation time for the specific cell type.
Low endogenous levels of 5,10-CH₂-THF.Treat cells with serine to potentially increase 5,10-CH₂-THF levels.
Phototoxicity High laser power or long exposure times.Reduce laser power and exposure time. Use a more sensitive detector.
Inconsistent Results Variations in cell density or health.Ensure consistent cell seeding density and monitor cell health.
Instability of 5,10-CH₂-THF.Handle 5,10-CH₂-THF solutions with care, using reducing agents and keeping them on ice.

References

Application Notes and Protocols for 5,10-methylenetetrahydrofolate (5,10-methylene-THF) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the challenges and techniques for the accurate and reliable quantification of 5,10-methylenetetrahydrofolate (5,10-methylene-THF), a critical intermediate in one-carbon metabolism. Detailed protocols for sample preparation from various biological matrices are provided, along with data presentation and visualizations to aid in experimental design and execution.

Introduction to this compound Analysis

5,10-methylenetetrahydrofolate is a pivotal cofactor in the synthesis of nucleotides (thymidine), and the interconversion of serine and glycine.[1][2][3] Its accurate measurement is crucial for understanding the efficacy of antifolate drugs, investigating metabolic disorders, and for research in cancer and developmental biology. However, the inherent instability of this compound presents significant analytical challenges.[1][4] It readily dissociates into tetrahydrofolate (THF) and formaldehyde, particularly at neutral or acidic pH.[4][5] Furthermore, it can be easily oxidized and exists in various polyglutamated forms, which can complicate analysis.[1]

To address these challenges, specialized sample preparation techniques are required to stabilize the analyte and ensure accurate quantification, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7]

Key Challenges and Strategies in this compound Sample Preparation

The primary challenges in this compound analysis are its chemical instability and the presence of multiple, interconvertible folate forms. The following diagram and table summarize these challenges and the corresponding solutions.

cluster_challenges Challenges cluster_solutions Solutions Instability Instability Chemical Derivatization Chemical Derivatization Instability->Chemical Derivatization  Traps as stable form pH Control pH Control Instability->pH Control  Stabilizes at alkaline pH Interconversion Interconversion Interconversion->Chemical Derivatization  Prevents abiotic reactions Polyglutamation Polyglutamation Enzymatic Deconjugation Enzymatic Deconjugation Polyglutamation->Enzymatic Deconjugation  Cleaves to monoglutamate Oxidation Oxidation Antioxidants Antioxidants Oxidation->Antioxidants  Prevents degradation

Caption: Challenges and Solutions in this compound Analysis.

Quantitative Data Summary

The following table summarizes the performance of different analytical approaches for folate analysis, including methods applicable to this compound.

MethodAnalyte(s)Sample TypeLLOQ/LODLinearity RangeKey FindingsReference
LC-MS/MS with Chemical Derivatization 5 active folate pools including methylene-THFCultured Mammalian CellsNot specified for methylene-THFNot specified for methylene-THFChemical reduction with deuterated sodium cyanoborohydride traps unstable methylene-THF as stable deuterated 5-methyl-THF.[1]
LC-MS/MS Folic Acid and 5-M-THFHuman PlasmaFA: 0.249 ng/mL, 5-M-THF: 5.05 ng/mLFA: 0.249–19.9 ng/mL, 5-M-THF: 5.05–50.5 ng/mLAddition of 2-mercaptoethanol (B42355) and ammonium (B1175870) hydroxide (B78521) improved stability during sample preparation.[8]
LC-MS/MS Multiple FolatesSerumpg/mL levels25 pg/mL to 1000 ng/mLA robust method for the simultaneous measurement of various folates, derivatives, and metabolites.[7]
HPLC This compound (indirectly)LiverNot specifiedNot specifiedInvolves chemical reduction of this compound (stabilized at pH 10) to 5-methyl-THF and subtraction of endogenous 5-methyl-THF.[5]

Signaling Pathway: Role of this compound in One-Carbon Metabolism

Serine Serine Glycine Glycine Serine->Glycine SHMT This compound This compound Serine->this compound THF THF THF->this compound SHMT DHF DHF This compound->DHF TYMS 5-methyl-THF 5-methyl-THF This compound->5-methyl-THF MTHFR dUMP dUMP dTMP dTMP dUMP->dTMP TYMS 5-methyl-THF->THF MS Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine MS

Caption: Role of this compound in One-Carbon Metabolism.

Experimental Protocols

Protocol 1: Chemical Derivatization for this compound Analysis in Cultured Cells

This protocol is adapted from methodologies that use chemical reduction to stabilize and quantify this compound.[1]

Objective: To stabilize and quantify this compound in cultured mammalian cells by converting it to a stable deuterated 5-methyl-THF derivative for LC-MS/MS analysis.

Materials:

  • Packed cell volume (PCV) of cultured cells (e.g., 5 µL)

  • Extraction Buffer: 80% Methanol, 20% 12.5 mM Sodium Ascorbate

  • Deuterated Sodium Cyanoborohydride (NaBD₃CN) solution

  • Rat serum (for deconjugation)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Workflow Diagram:

Start Start Cell_Harvesting Harvest Cells (e.g., 3x10^6) Start->Cell_Harvesting Extraction Add Cold Extraction Buffer (80% Methanol, 20% Sodium Ascorbate) Cell_Harvesting->Extraction Derivatization Add NaBD3CN (Chemical Reduction) Extraction->Derivatization Deconjugation Treat with Rat Serum (Cleave Polyglutamates) Derivatization->Deconjugation Purification Solid Phase Extraction (SPE) Deconjugation->Purification Analysis LC-MS/MS Analysis Purification->Analysis End End Analysis->End

Caption: Workflow for Chemical Derivatization Protocol.

Procedure:

  • Cell Harvesting: Harvest approximately 3 x 10⁶ cells.

  • Extraction: Immediately add cold extraction buffer (80% methanol, 20% 12.5 mM sodium ascorbate) to the cell pellet.

  • Derivatization: Add deuterated sodium cyanoborohydride (NaBD₃CN) to the cell extract to reduce the unstable this compound to a stable deuterated 5-methyl-THF.

  • Deconjugation: Treat the samples with rat serum to cleave the polyglutamate chains from all folate species, converting them to monoglutamate forms.

  • Purification and Concentration: Purify and concentrate the folate species using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Analyze the purified extract using a reverse-phase C18 column coupled to a mass spectrometer operating in negative ion mode.

Protocol 2: General Sample Preparation for Folate Analysis in Plasma/Serum

This protocol is a general method for the extraction of folates from plasma or serum, with an emphasis on stabilization.

Objective: To extract and stabilize folates, including 5-M-THF (a major plasma folate), from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma

  • Extraction Solution: Methanol containing 10 mg/mL 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.[8]

  • Internal Standards (e.g., isotopically labeled folates)

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect blood in EDTA-containing tubes and separate plasma by centrifugation.

  • Stabilization: Perform all steps under dim light to prevent photodegradation.

  • Protein Precipitation and Extraction: To a volume of plasma (e.g., 100 µL), add the extraction solution at a specified ratio (e.g., 3:1 v/v). This solution both precipitates proteins and stabilizes the folates.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.

Protocol 3: Tissue Homogenization and Extraction of Folates

This protocol outlines a general procedure for extracting folates from tissue samples.

Objective: To efficiently extract and stabilize folates from tissue samples for subsequent analysis.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Homogenization Buffer: e.g., 50:50 methanol/water with 0.1% ascorbic acid and 20 mM ammonium acetate, pH 6.2.

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

Procedure:

  • Tissue Collection and Freezing: Immediately freeze the tissue sample in liquid nitrogen upon collection to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled homogenizer with the cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed and low temperature to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the extracted folates.

  • Further Processing: The supernatant may require further cleanup, such as SPE, or deconjugation if polyglutamated folates are of interest.

  • Analysis: Proceed with LC-MS/MS analysis.

Conclusion

The accurate analysis of this compound is challenging but achievable with appropriate sample preparation techniques. The choice of protocol will depend on the specific research question and the biological matrix. Chemical derivatization is a powerful strategy for overcoming the inherent instability of this compound in cellular studies. For all folate analyses, the use of antioxidants and careful control of pH and light exposure are critical for obtaining reliable and reproducible results. The provided protocols and data serve as a guide for researchers to develop and validate their own methods for this compound analysis.

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled 5,10-Methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing radiolabeled 5,10-methylenetetrahydrofolate (5,10-CH2-THF) in metabolic studies. This key intermediate in one-carbon metabolism is crucial for the biosynthesis of nucleotides and amino acids, making it a critical focus for research in cancer, metabolic diseases, and drug development.

Introduction to 5,10-Methylene-THF in One-Carbon Metabolism

This compound is a central node in the folate-mediated one-carbon metabolism network. It serves as a one-carbon donor for several essential biosynthetic pathways, including the de novo synthesis of thymidylate (dTMP), purines, and the remethylation of homocysteine to methionine.[1][2][3] The major dietary folate, 5-methyltetrahydrofolate (5-methyl-THF), is the primary form found in plasma and is utilized by cells to regenerate methionine from homocysteine.[3][4] Within the cell, tetrahydrofolate (THF) is the active cofactor that carries one-carbon units in different oxidation states.[1][2] Serine is the primary source of these one-carbon units, which are transferred to THF to form 5,10-CH2-THF by the enzyme serine hydroxymethyltransferase (SHMT).[1][3]

Radiolabeled 5,10-CH2-THF, typically with isotopes such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H), is an invaluable tool for tracing the flux of one-carbon units through these pathways, quantifying enzyme activity, and assessing the impact of therapeutic agents.

Key Metabolic Pathways Involving this compound

The metabolic fate of the one-carbon unit from 5,10-CH2-THF is determined by the cellular demand for specific biosynthetic products. The three primary branches of cytosolic one-carbon metabolism are:

  • Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-CH2-THF as the one-carbon donor to produce dTMP, a crucial precursor for DNA synthesis.[1][5] This reaction is unique as it also oxidizes the tetrahydrofolate cofactor to dihydrofolate (DHF), which must be recycled back to THF by dihydrofolate reductase (DHFR).[1]

  • Purine (B94841) Synthesis: 5,10-CH2-THF can be oxidized to 10-formyl-THF, which is required for two steps in the de novo purine biosynthesis pathway.[1][3]

  • Methionine Cycle: 5,10-CH2-THF can be irreversibly reduced to 5-methyl-THF by methylenetetrahydrofolate reductase (MTHFR).[3][6] 5-methyl-THF then donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.[4]

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF Methylene_THF 5,10-CH2-THF THF->Methylene_THF SHMT DHF DHF Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD1 DHF->THF DHFR dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Methyl_THF->THF Hcy Homocysteine Met Methionine Hcy->Met MS SAM SAM Met->SAM SAM->Hcy Methylation Methylation Reactions SAM->Methylation Purines Purine Synthesis Formyl_THF->Purines

Fig. 1: Overview of One-Carbon Metabolism.

Applications of Radiolabeled this compound

  • Enzyme Activity Assays:

    • Thymidylate Synthase (TS) Assay: The activity of TS can be measured by quantifying the release of tritium (³H) from [5-³H]dUMP into water, a reaction dependent on 5,10-CH2-THF.[7] Alternatively, the conversion of [¹⁴C]dUMP to [¹⁴C]dTMP can be monitored.

    • Methylenetetrahydrofolate Reductase (MTHFR) Assay: MTHFR activity can be determined by measuring the conversion of [¹⁴C]5,10-CH2-THF to [¹⁴C]5-methyl-THF.[8]

  • Metabolic Flux Analysis:

    • By introducing radiolabeled 5,10-CH2-THF (or its precursors like serine or formate) into cell cultures or in vivo models, researchers can trace the distribution of the radiolabel into downstream metabolites such as DNA, RNA, proteins, and lipids.[9][10] This allows for the quantification of the relative flux through competing metabolic pathways.

  • Drug Discovery and Development:

    • Radiolabeled assays are crucial for evaluating the efficacy of drugs targeting one-carbon metabolism, such as DHFR inhibitors (e.g., methotrexate) and TS inhibitors (e.g., 5-fluorouracil).[11][12] These assays can determine the IC50 values of inhibitors and elucidate their mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled this compound

This protocol is adapted from methods describing the small-scale synthesis of radiolabeled 5,10-CH2-THF, suitable for enzymatic assays.[13]

Materials:

Procedure:

  • Enzymatic Reduction of Folic Acid:

    • Dissolve folic acid in potassium phosphate buffer containing 2-mercaptoethanol.

    • Add NADPH and DHFR to the solution.

    • Incubate at 37°C to allow for the complete reduction of folic acid to tetrahydrofolate (THF). The progress of the reaction can be monitored spectrophotometrically by the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Formation of Radiolabeled 5,10-CH2-THF:

    • To the THF solution, add [¹⁴C]Formaldehyde in a slight molar excess.

    • Incubate the mixture to allow for the non-enzymatic formation of [¹⁴C]5,10-CH2-THF.

  • Purification:

    • Apply the reaction mixture to a DEAE-cellulose column pre-equilibrated with a low concentration of ammonium (B1175870) bicarbonate buffer.

    • Elute the column with a linear gradient of ammonium bicarbonate.

    • Collect fractions and monitor for radioactivity using a scintillation counter to identify the fractions containing [¹⁴C]5,10-CH2-THF.

  • Lyophilization and Storage:

    • Pool the radioactive fractions and lyophilize to obtain [¹⁴C]5,10-CH2-THF as a dry powder.

    • Store the lyophilized powder at -80°C in a desiccated environment. The prepared cofactor has improved stability towards oxidation compared to free THF.[13]

Protocol_Synthesis Start Start: Folic Acid Reduction Enzymatic Reduction (DHFR, NADPH) Start->Reduction THF Tetrahydrofolate (THF) Reduction->THF Radiolabeling Add [14C]Formaldehyde THF->Radiolabeling Labeled_THF [14C]5,10-CH2-THF (crude) Radiolabeling->Labeled_THF Purification DEAE-Cellulose Chromatography Labeled_THF->Purification Pure_Product Purified [14C]5,10-CH2-THF Purification->Pure_Product Lyophilization Lyophilization Pure_Product->Lyophilization Final_Product Dry Powder [14C]5,10-CH2-THF Lyophilization->Final_Product

Fig. 2: Workflow for Radiolabeled 5,10-CH2-THF Synthesis.
Protocol 2: Thymidylate Synthase (TS) Radioenzymatic Assay

This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP into tritiated water ([³H]H₂O).[7]

Materials:

  • [5-³H]dUMP

  • This compound

  • Tris-HCl buffer, pH 7.4

  • 2-Mercaptoethanol

  • Cell or tissue lysate containing TS

  • Activated charcoal suspension

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, and the cell or tissue lysate.

    • For blank reactions, omit the 5,10-CH2-THF cofactor to account for non-enzymatic tritium release.[7]

  • Initiation of Reaction:

    • Start the reaction by adding [5-³H]dUMP and 5,10-CH2-THF to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an activated charcoal suspension, which adsorbs the unreacted [5-³H]dUMP.[7]

  • Separation:

    • Centrifuge the mixture to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant, containing the tritiated water, to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity:

    • The amount of radioactivity in the supernatant is proportional to the TS enzyme activity. Calculate the specific activity based on the protein concentration of the lysate.

Protocol_TS_Assay Start Start: Prepare Reaction Mixture (Buffer, Lysate) Initiate Initiate Reaction (Add [5-3H]dUMP & 5,10-CH2-THF) Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Activated Charcoal) Incubate->Terminate Separate Centrifuge to Pellet Charcoal Terminate->Separate Quantify Measure Radioactivity of Supernatant Separate->Quantify Calculate Calculate TS Activity Quantify->Calculate

Fig. 3: Workflow for Thymidylate Synthase Radioenzymatic Assay.

Data Presentation

Quantitative data from metabolic studies using radiolabeled 5,10-CH2-THF should be summarized in clearly structured tables for easy comparison.

Table 1: Kinetic Parameters of Enzymes in One-Carbon Metabolism

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg protein)Source
Thymidylate Synthase5,10-CH2-THF5 - 20Varies by tissue/cell type[5][14]
MTHFR5,10-CH2-THF26431 ± 150 (fibroblasts)[15]
MTHFRNADPH30431 ± 150 (fibroblasts)[15]

Note: The specific activity and kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 2: Representative Intracellular Folate Pool Concentrations in Mammalian Cells

Folate SpeciesConcentration (µM)Cell LineSource
Total THF Species~ 4HEK293T[16]
THF~ 1HEK293T[16]
5,10-CH2-THF~ 1HEK293T[16]
5-Methyl-THF< 0.5HEK293T[16]
10-Formyl-THF~ 1HEK293T[16]

Troubleshooting and Considerations

  • Stability of Folates: Reduced folates, including THF and 5,10-CH2-THF, are highly susceptible to oxidation.[13] All buffers should be deoxygenated, and reducing agents like 2-mercaptoethanol or dithiothreitol (B142953) (DTT) should be included.

  • Purity of Radiolabeled Compound: The purity of the radiolabeled 5,10-CH2-THF is critical for accurate results. Impurities can lead to high background signals or inhibition of enzymatic reactions.

  • Enzyme Purity and Activity: The activity of enzymes in cell or tissue lysates can vary. It is essential to determine the optimal protein concentration and incubation time for each experiment to ensure linear reaction rates.

  • Quantification Methods: The choice of quantification method (e.g., liquid scintillation counting, HPLC with radiometric detection, or LC-MS) will depend on the specific application and the desired level of sensitivity and specificity.[8][14][16]

By following these detailed application notes and protocols, researchers can effectively utilize radiolabeled this compound to gain valuable insights into the complex and vital pathways of one-carbon metabolism.

References

Commercial Sources and Application Notes for Purified 5,10-Methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purified 5,10-methylenetetrahydrofolate (5,10-methylene-THF), a critical cofactor in various biological pathways relevant to drug development and biomedical research. It includes a comparative table of commercially available products, detailed protocols for key enzymatic assays, and diagrams of relevant metabolic pathways.

Commercial Availability of this compound

A summary of commercial sources for purified this compound is presented below. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

SupplierProduct NameCatalog NumberPurityFormulationStorageStability
Cayman Chemical Folitixorin33967≥75% (mixture of diastereomers)[1][2]Solid[2]-80°C[2]≥2 years[2]
Simson Pharma 5,10-methylenetetrahydrofolateOT40410000Accompanied by Certificate of AnalysisCustom Synthesis[3]Inquire with supplierInquire with supplier
Biosynth 5,10-Methylene-5,6,7,8-tetrahydrofolic acid - mixture of diastereomersFM31365Inquire with supplierInquire with supplierInquire with supplierInquire with supplier
Sigma-Aldrich 5-Methyltetrahydrofolic acid disodium (B8443419) salt*M0132≥88% (UV-vis)[4]Powder-20°CInquire with supplier

*Note: Sigma-Aldrich lists a related compound, 5-Methyltetrahydrofolic acid. While not identical, it is a key metabolite in the same pathway and may be relevant for some applications. Researchers should verify the suitability of this product for their specific needs.

Role in One-Carbon Metabolism and Nucleotide Synthesis

This compound is a central intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[5] Its primary role is to act as a one-carbon donor.

A critical function of this compound is its role as the cofactor for thymidylate synthase (TS), the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[6] This pathway is a major target for certain anticancer drugs, such as 5-fluorouracil (B62378) (5-FU).

The following diagram illustrates the central position of this compound in the folate cycle of one-carbon metabolism.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Methylene_THF->THF SHMT Methylene_THF->DHF Thymidylate Synthase (TS) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methyl_THF->THF Homocysteine Homocysteine Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dUMP->dTMP Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine

One-Carbon Metabolism Pathway

Experimental Protocols

Purified this compound is a key reagent in various enzymatic assays. Below are detailed protocols for two common applications.

Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from this compound.

Materials:

  • Purified thymidylate synthase enzyme

  • This compound solution

  • dUMP solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM β-mercaptoethanol)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, dUMP, and this compound in a cuvette. The final concentrations should be optimized for the specific enzyme and experimental conditions, but a starting point could be 100 µM dUMP and 200 µM this compound.[7]

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified thymidylate synthase enzyme to the cuvette.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for DHF at 340 nm is approximately 6.22 mM⁻¹cm⁻¹.

The following diagram illustrates the general workflow for an enzymatic assay using this compound.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, this compound) start->prep_reagents pre_incubate Pre-incubate Reaction Mixture prep_reagents->pre_incubate add_enzyme Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme monitor Monitor Reaction (e.g., Spectrophotometry, HPLC) add_enzyme->monitor analyze Analyze Data (Calculate Enzyme Activity) monitor->analyze end End analyze->end

Enzymatic Assay Workflow
Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay

This assay measures the activity of MTHFR by quantifying the conversion of this compound to 5-methyltetrahydrofolate (5-methyl-THF) using high-performance liquid chromatography (HPLC) with fluorescence detection.[8][9]

Materials:

  • Cell or tissue lysate containing MTHFR

  • This compound solution

  • NADPH solution

  • FAD solution

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.6)[8]

  • HPLC system with a fluorescence detector

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and FAD.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding the this compound solution. Recommended starting concentrations are 26 µM for this compound and 30 µM for NADPH.[9][10]

  • Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes). The reaction should be linear with respect to time and protein concentration.[9]

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-methyl-THF produced.

  • Calculate MTHFR activity based on the amount of product formed per unit time per amount of protein.

These protocols provide a starting point for researchers. Optimization of substrate concentrations, incubation times, and other parameters may be necessary for specific experimental systems.

References

Measuring 5,10-Methylenetetrahydrofolate in Plasma and Serum: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Methylenetetrahydrofolate (5,10-methylene-THF) is a pivotal intermediate in folate metabolism, playing a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and repair. It is the substrate for the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR), which catalyzes its irreversible reduction to 5-methyltetrahydrofolate (5-MTHF).[1][2] 5-MTHF is the primary circulating form of folate and a methyl group donor for the remethylation of homocysteine to methionine.[1][2] Given its central role in one-carbon metabolism, accurate measurement of this compound in plasma or serum is critical for understanding the pathophysiology of various diseases, including cancer, cardiovascular disease, and neural tube defects, and for the development of targeted therapeutics.

This document provides a detailed protocol for the quantification of this compound in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of this compound in folate metabolism.

THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF SHMT DHF Dihydrofolate (DHF) DHF->THF Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF NADPH → NADP+ Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MTHFR MTHFR Methionine Methionine MethylTHF->Methionine Vitamin B12 MS Methionine Synthase Homocysteine Homocysteine Homocysteine->Methionine

Caption: Role of this compound in Folate Metabolism.

The experimental workflow for measuring this compound is outlined below.

cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis Collection Blood Collection (EDTA tubes) Centrifugation Centrifugation (4°C) Collection->Centrifugation Stabilization Plasma/Serum Stabilization Centrifugation->Stabilization Deproteinization Protein Precipitation Stabilization->Deproteinization Extraction Solid Phase Extraction (SPE) Deproteinization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental Workflow for this compound Measurement.

Experimental Protocol: LC-MS/MS Method

This protocol is a synthesis of methodologies described in the literature for the analysis of folate vitamers, including this compound, in human plasma and serum.[3][4][5]

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., [¹³C₅]-5,10-Methylene-THF)

  • Human plasma/serum (for calibration curve and quality controls)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Ascorbic acid

  • 2-Mercaptoethanol (B42355)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or strong anion-exchanger)[6][7]

  • EDTA collection tubes

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)[4]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • pH meter

3. Sample Collection and Handling

  • Collect whole blood in EDTA-containing tubes.

  • Keep samples on ice and protected from light.

  • Within 90 minutes of collection, centrifuge at 2500 rpm for 10 minutes at 4°C to separate plasma.[8]

  • Transfer the plasma to a new tube containing a stabilizing agent. A common stabilization solution is a methanol solution containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide.[9] Ascorbic acid is also widely used to prevent oxidation.[10]

  • Store stabilized plasma samples at -70°C until analysis.[8] Avoid repeated freeze-thaw cycles as they can lead to folate degradation.[11]

4. Sample Preparation

  • Calibration Standards and Quality Controls: Prepare a stock solution of this compound in a suitable buffer containing antioxidants. Serially dilute the stock solution with folate-free serum or a surrogate matrix to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Protein Precipitation: To 200 µL of plasma, standard, or QC sample, add the internal standard. Add 600 µL of ice-cold methanol (containing antioxidants) to precipitate proteins.

  • Vortex the mixture for 3 minutes and then centrifuge at a high speed (e.g., 17,000 g) for 10 minutes.[9]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate solvent mixture (e.g., methanol/water with a small percentage of acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution, such as an acetonitrile-ammonium acetate buffer mixture containing 2-mercaptoethanol.[9]

5. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate with 0.6% formic acid.[9]

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient Elution: Employ a gradient to separate this compound from other folate vitamers and matrix components.

    • Flow Rate: 0.4 mL/min.[6]

    • Injection Volume: 8 µL.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS and HPLC methods for the quantification of folate vitamers, including or related to this compound.

ParameterMethodAnalyte(s)MatrixValueReference
Limit of Detection (LOD) LC-MS/MS5-methylTHF, FA, 5-formylTHF, 5,10-methenylTHF, THFSerum≤0.3 nmol/L[3]
LC-MS/MSFolatesSerumpg/mL levels[4]
LC-MS/MS5-methylTHF, hmTHF, FA, 5-formylTHF, pABG, apABGSerum0.07–0.52 nmol/L[10]
Limit of Quantitation (LOQ) LC-MS/MSFolatesSerumpg/mL levels[4]
HPLC5-MTHFPlasma1.7 nmol/L[7]
Linearity Range LC-MS/MSFolatesSerum25 pg/mL to 1000 ng/mL[4][5]
LC-MS/MS5-methylTHF, hmTHF, FA, 5-formylTHF, pABG, apABGSerumUp to 140 nmol/L[10]
HPLC5-MTHFPlasma0.0625 to 4.0 µmol/L[7]
Recovery LC-MS/MS5-methylTHF, FA, minor folatesSerum91.7–108%[3]
LC-MS/MS5mTHF, hmTHF, FA, 5fTHF, pABG, apABGSerum82%–108%[10]
Precision (CV%) LC-MS/MS5-methylTHF, FA, minor folatesSerum2.8–11.4% (Total Imprecision)[3]
LC-MS/MS5mTHF, hmTHF, FA, 5fTHF, pABG, apABGSerum3.3%–9.9% (Intra- and Inter-run)[10]
HPLC5-MTHFPlasma<8.1% (Within-day and Inter-day)[7]

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound in plasma and serum. Careful attention to sample handling and the use of stabilizing agents are paramount to obtaining accurate and reproducible results. This methodology is well-suited for clinical research and drug development applications where precise measurement of this critical folate intermediate is required.

References

Application Notes and Protocols: The Role of 5,10-Methylenetetrahydrofolate in the Study of Folate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Methylenetetrahydrofolate (5,10-CH2-THF) is a pivotal intermediate in one-carbon metabolism, serving as a one-carbon donor for the biosynthesis of essential biomolecules such as nucleotides and certain amino acids.[1][2] This central role makes the enzymes that produce and utilize 5,10-CH2-THF critical subjects of study in various fields, including cancer research, metabolic disorders, and drug development. These application notes provide detailed protocols for assaying the activity of key folate-dependent enzymes that metabolize 5,10-CH2-THF and summarize important quantitative data to facilitate experimental design and interpretation.

Key Folate-Dependent Enzymes Utilizing 5,10-CH2-THF

Several key enzymes are central to the metabolic fate of 5,10-CH2-THF. Understanding their function and kinetics is crucial for researchers in this field.

  • Serine Hydroxymethyltransferase (SHMT) : This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-CH2-THF.[3][4] This reaction is a major source of one-carbon units for the cell.[3]

  • Thymidylate Synthase (TS) : TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[5][6] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-CH2-THF as the one-carbon donor.[5][6]

  • Methylenetetrahydrofolate Reductase (MTHFR) : MTHFR catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-MTHF).[7][8] 5-MTHF is the primary circulatory form of folate and is essential for the remethylation of homocysteine to methionine.[7][8]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD) : This enzyme is part of a bifunctional or trifunctional protein that can catalyze the oxidation of 5,10-CH2-THF to 5,10-methenyltetrahydrofolate (5,10-CH=THF), which is subsequently used in purine (B94841) synthesis.[9][10]

Quantitative Data Summary

The following tables summarize key kinetic parameters for some of the enzymes that utilize 5,10-CH2-THF. This data is essential for designing enzyme assays and for understanding the substrate affinity of these enzymes.

Table 1: Kinetic Parameters of MTHFR

Enzyme SourceSubstrateKm (µM)Reference
Control Fibroblasts5,10-methylenetetrahydrofolate26[11]
Control FibroblastsNADPH30[11]

Table 2: Kinetic Parameters of MTHFD from various organisms

Enzyme SourceSubstrateKm (µM)Reference
Pseudomonas aeruginosa5,10-methylene-THF26[12]
Pseudomonas aeruginosaNADP+176[12]
Trypanosoma bruceiThis compound35[12]
Trypanosoma bruceiNADP+70[12]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5,10-CH2-THF in the one-carbon metabolism pathway.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis THF Tetrahydrofolate (THF) CH2_THF This compound THF->CH2_THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR CH2_THF->DHF TS MTHF 5-Methyl-THF CH2_THF->MTHF MTHFR Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF MTHFD2 dUMP dUMP CH2_THF->dUMP Homocysteine Homocysteine MTHF->Homocysteine CHO_THF 10-Formyl-THF Purines Purines CHO_THF->Purines Methenyl_THF->CHO_THF MTHFD2 Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine dTMP dTMP dUMP->dTMP Serine Serine Serine->THF Glycine Glycine Serine->Glycine

Figure 1. The central role of 5,10-CH2-THF in one-carbon metabolism.
General Experimental Workflow for a Folate-Dependent Enzyme Assay

This diagram outlines a typical workflow for measuring the activity of a folate-dependent enzyme that utilizes 5,10-CH2-THF.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrates (e.g., 5,10-CH2-THF), and Cofactors (e.g., NADPH) Start_Reaction Initiate Reaction by Adding Final Component (e.g., enzyme or substrate) Prepare_Reagents->Start_Reaction Prepare_Enzyme Prepare Enzyme Extract (e.g., cell lysate, purified protein) Prepare_Enzyme->Start_Reaction Incubate Incubate Enzyme with Substrates and Cofactors at Optimal Temperature and pH Stop_Reaction Stop Reaction at Specific Time Points Incubate->Stop_Reaction Start_Reaction->Incubate Detection_Method Measure Product Formation or Substrate Consumption (e.g., HPLC, Spectrophotometry, Mass Spectrometry) Stop_Reaction->Detection_Method Calculate_Activity Calculate Enzyme Activity (e.g., µmol/min/mg protein) Detection_Method->Calculate_Activity Kinetic_Analysis Perform Kinetic Analysis (e.g., determine Km, Vmax) Calculate_Activity->Kinetic_Analysis

Figure 2. A generalized workflow for a folate-dependent enzyme assay.
Logical Relationship of 5,10-CH2-THF as a Metabolic Hub

This diagram illustrates the role of 5,10-CH2-THF as a critical branching point in folate metabolism, directing one-carbon units towards different biosynthetic pathways.

Metabolic_Hub cluster_pathways Metabolic Fates CH2_THF This compound (Central Precursor) DNA_Synthesis DNA Synthesis (dTMP Production) CH2_THF->DNA_Synthesis Thymidylate Synthase (TS) Methionine_Synthesis Methionine Synthesis (via 5-Methyl-THF) CH2_THF->Methionine_Synthesis MTHFR Purine_Synthesis Purine Synthesis (via 5,10-Methenyl-THF) CH2_THF->Purine_Synthesis MTHFD

Figure 3. 5,10-CH2-THF as a key metabolic branching point.

Experimental Protocols

Protocol 1: Assay for MTHFR Activity (Forward Direction)

This protocol is adapted from a method that measures the conversion of 5,10-CH2-THF to 5-MTHF.[11]

Materials:

  • Cell extract (e.g., fibroblast homogenate)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.3-6.9)

  • 5,10-methylenetetrahydrofolate (substrate)

  • NADPH (cofactor)

  • FAD (cofactor)

  • HPLC system with fluorescence detection

Procedure:

  • Prepare the reaction mixture containing assay buffer, FAD, and NADPH.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the cell extract and 5,10-CH2-THF.

  • Incubate the reaction for a specific time (e.g., up to 40 minutes), ensuring the reaction is in the linear range.[11]

  • Stop the reaction (e.g., by adding a quenching solution or by immediate injection onto the HPLC).

  • Analyze the formation of 5-methyltetrahydrofolate by HPLC with fluorescence detection.[11]

  • Calculate the enzyme activity based on the amount of product formed over time, normalized to the protein concentration of the cell extract.

Notes:

  • The optimal pH for MTHFR activity in control fibroblasts is between 6.3 and 6.9.[11]

  • The reaction is linear with up to 80 µg of protein per assay.[11]

Protocol 2: Assay for Serine Hydroxymethyltransferase (SHMT) Activity

This protocol is based on the binding of radiolabeled 5,10-CH2-THF to DEAE-cellulose paper.[13]

Materials:

  • Enzyme source (e.g., tissue homogenate, purified enzyme)

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • [14C]serine (radiolabeled substrate)

  • DEAE-cellulose paper

  • Scintillation counter

Procedure:

  • Prepare the complete assay mixture containing THF, PLP, and [14C]serine in an appropriate buffer.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at the optimal temperature for a set period.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a square of DEAE-cellulose paper.

  • Wash the paper with water to remove unreacted [14C]serine.

  • Dry the paper.

  • Quantify the bound N5,N10-[14C]methylene-THF using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed.

Notes:

  • The binding of the product to the filter should be proportional to both the enzyme concentration and the assay time.[13]

Protocol 3: Assay for Thymidylate Synthase (TS) Activity

This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) method for the direct measurement of dTMP formation.[5]

Materials:

  • Enzyme source (e.g., tissue homogenate)

  • dUMP (substrate)

  • 5,10-CH2-THF (co-substrate)

  • Assay buffer

  • LC-MS system

Procedure:

  • Prepare the reaction mixture containing assay buffer, dUMP, and 5,10-CH2-THF. Note that excessive concentrations of 5,10-CH2-THF (e.g., 400 µM) may cause substrate inhibition; a concentration of 200 µM is recommended.[5]

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at the optimal temperature for a set period (e.g., up to 60 minutes).

  • Stop the reaction (e.g., by protein precipitation with a suitable solvent).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant for the formation of dTMP using LC-MS.

  • Calculate the enzyme activity based on the amount of dTMP produced, normalized to the protein concentration and incubation time.

Notes:

  • The assay should be linear with respect to protein content and time.[5]

Applications in Drug Development

The enzymes that utilize 5,10-CH2-THF are significant targets for drug development, particularly in oncology.

  • Thymidylate Synthase (TS) is a well-established target for chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[6]

  • MTHFD2 , the mitochondrial methylenetetrahydrofolate dehydrogenase, is overexpressed in many cancers and is being explored as a novel drug target.[9][10]

  • Inhibitors of SHMT are also being investigated as potential anticancer agents.[4]

The assays described in these notes are crucial for screening and characterizing potential inhibitors of these enzymes, thereby aiding in the development of new therapeutic strategies.

References

Troubleshooting & Optimization

How to prevent the degradation of 5,10-methylene-THF during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of 5,10-methylenetetrahydrofolate (5,10-methylene-THF) during extraction and analysis.

Troubleshooting Guide

Common issues encountered during the extraction and analysis of this compound are addressed below, with potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound 1. Degradation due to Oxidation: this compound is highly susceptible to oxidation.[1][2]2. pH-induced Degradation: Dissociation into tetrahydrofolate (THF) and formaldehyde (B43269) occurs at neutral or acidic pH.[1][3]3. Thermal Degradation: Elevated temperatures accelerate degradation.[4]4. Photodegradation: Exposure to light can cause degradation.[2]1. Use Antioxidants: Add antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) to all extraction buffers and solutions.[5]2. Control pH: Maintain a slightly alkaline pH (pH > 7.5) during extraction to enhance stability.[6]3. Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C.[7]4. Protect from Light: Use amber-colored tubes and minimize exposure to direct light.[2]
High variability between replicate samples 1. Inconsistent Sample Handling: Variations in time, temperature, or light exposure between samples.2. Repeated Freeze-Thaw Cycles: Can lead to significant folate losses.[8]3. Pre-analytical Variables: Factors such as hemolysis in blood samples can affect results.[6][9]1. Standardize Protocol: Ensure uniform handling of all samples.2. Aliquot Samples: Store samples in single-use aliquots to avoid repeated freeze-thaw cycles.[8]3. Optimize Sample Collection: Follow best practices for sample collection to minimize pre-analytical errors.[7]
Poor signal intensity in LC-MS/MS analysis 1. Analyte Degradation: As described above.2. Suboptimal pH of mobile phase: Acidic mobile phases can cause conversion of this compound to other forms.[1]3. Matrix Effects: Interference from other components in the sample extract.1. Implement all stability measures: Use antioxidants, control pH, temperature, and light.2. Optimize LC Method: If direct measurement is required, consider a mobile phase with a pH that preserves this compound. Alternatively, use a derivatization method.3. Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[10]
Interconversion to other folate forms 1. pH-dependent equilibrium: this compound can interconvert with THF and formaldehyde.[1][3]2. Analytical method-induced conversion: Acidic conditions in the LC-MS system can cause conversion.[1]1. Chemical Derivatization: For accurate quantification, consider reducing this compound to the more stable 5-methyl-THF with deuterated sodium cyanoborohydride.[3]2. Stabilize at Alkaline pH: Maintain alkaline conditions throughout the extraction process.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: The primary factors are oxidation, exposure to acidic or neutral pH, elevated temperatures, and light exposure. This compound is a reduced folate and is therefore highly unstable and prone to degradation.[1][2][4]

Q2: How can I prevent the oxidation of this compound in my samples?

A2: The most effective strategy is to include antioxidants in your extraction buffer. Ascorbic acid is commonly used for this purpose.[5] Working in an anaerobic or low-oxygen environment can also be beneficial.

Q3: What is the optimal pH for extracting this compound?

A3: A slightly alkaline pH is recommended to maintain the stability of this compound, as it is known to dissociate into THF and formaldehyde at neutral or acidic pH.[1][6]

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

A4: For long-term stability, samples and extracts should be stored at -80°C in the dark. It is also advisable to store them in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8]

Q5: Is it possible to accurately quantify this compound directly by LC-MS/MS?

A5: Direct quantification is challenging due to its instability and interconversion with THF during analysis, especially with acidic mobile phases.[1] A more reliable method involves the chemical reduction of this compound to the more stable 5-methyl-THF using deuterated sodium cyanoborohydride, followed by LC-MS/MS analysis.[3]

Quantitative Data Summary

The stability of folates is highly dependent on pH and temperature. The following table summarizes the degradation of different folates under various conditions.

Table 1: Folate Degradation under Different pH and Temperature Conditions

Folate DerivativepHTemperature (°C)Degradation Rate Constant (min⁻¹)Reference
5-methyl-tetrahydrofolate (5-MTHF)31002.8 x 10⁻²[11]
Tetrahydrofolate (THF)31001.6 x 10⁻²[11]
10-formylfolic acid (10-FFA)31001.8 x 10⁻³[11]
Folic Acid (FA)31004.0 x 10⁻⁵[11]
5-methyl-tetrahydrofolate (5-MTHF)7Ambient-[4]
Folic Acid (FA)7Ambient-[4]

Note: Specific degradation rates for this compound are difficult to isolate due to its rapid interconversion. However, its stability profile is generally similar to or less than that of THF.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Mammalian Cells

This protocol is designed to maximize the stability of this compound during extraction from cultured mammalian cells.

Materials:

  • Extraction Buffer: 50 mM Ammonium Acetate, pH 7.8, containing 1% (w/v) ascorbic acid and 0.2 M 2-mercaptoethanol. Prepare fresh and keep on ice.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol, HPLC grade, pre-chilled to -80°C.

  • Cultured mammalian cells.

  • Cell scraper, pre-chilled.

  • Microcentrifuge tubes, 1.5 mL, amber-colored or wrapped in foil.

  • Centrifuge capable of 14,000 x g at 4°C.

  • Liquid nitrogen.

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the dish and scrape the cells using a pre-chilled cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 200 µL of the ice-cold Extraction Buffer.

    • Immediately flash-freeze the cell suspension in liquid nitrogen to promote cell lysis.

    • Thaw the sample on ice.

    • Add 800 µL of pre-chilled (-80°C) methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the folate extracts, to a new pre-chilled amber-colored microcentrifuge tube.

  • Sample Storage:

    • For immediate analysis, keep the extract on ice.

    • For short-term storage (up to 24 hours), store at -80°C.

    • For long-term storage, it is highly recommended to proceed with derivatization to 5-methyl-THF.

Visualizations

Degradation and Interconversion Pathway of this compound

cluster_degradation Degradation & Interconversion MethyleneTHF This compound THF Tetrahydrofolate (THF) MethyleneTHF->THF Dissociation (Acidic/Neutral pH) Formaldehyde Formaldehyde MethyleneTHF->Formaldehyde Dissociation OxidizedProducts Oxidized Products MethyleneTHF->OxidizedProducts Oxidation THF->MethyleneTHF Condensation THF->OxidizedProducts Oxidation

Caption: Degradation and interconversion of this compound.

Optimized Extraction Workflow for this compound

cluster_workflow Optimized Extraction Workflow Start Start: Cell Pellet on Ice AddBuffer Add Ice-Cold Extraction Buffer (pH 7.8, with Ascorbic Acid & 2-ME) Start->AddBuffer FlashFreeze Flash Freeze in Liquid Nitrogen AddBuffer->FlashFreeze Thaw Thaw on Ice FlashFreeze->Thaw AddMethanol Add -80°C Methanol Thaw->AddMethanol Vortex Vortex AddMethanol->Vortex Incubate Incubate on Ice (20 min) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge CollectSupernatant Collect Supernatant (Extract) Centrifuge->CollectSupernatant Analysis Analysis or Storage at -80°C CollectSupernatant->Analysis

Caption: Workflow for the optimized extraction of this compound.

References

Common interferences in the measurement of 5,10-methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,10-methylenetetrahydrofolate (5,10-methylene-THF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound.

Q1: Why are my this compound measurements inconsistent or lower than expected?

A1: The most significant challenge in measuring this compound is its inherent instability. Several factors can lead to its degradation or interconversion, resulting in inaccurate quantification. The primary causes of interference are detailed in the table below, along with recommended solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of this compound Dissociation at Neutral/Acidic pH: this compound is highly unstable at physiological or acidic pH, dissociating into tetrahydrofolate (THF) and formaldehyde (B43269).[1][2]Maintain a high pH (pH > 7.5, ideally pH 9-10) during sample extraction and preparation to stabilize the molecule.[2]
Oxidation: As a reduced folate, it is susceptible to oxidation, leading to degradation.Add antioxidants such as ascorbic acid (e.g., 1% w/v) and/or 2-mercaptoethanol (B42355) to all buffers and solutions during sample preparation.[3][4]
Interconversion: Under certain conditions, particularly during heat treatment or in acidic mobile phases, this compound can be converted to other folate forms like THF or 5,10-methenyltetrahydrofolate.[1]Use a chemical derivatization method to "trap" this compound as a more stable compound (5-methyl-THF) prior to analysis.[5][6] Avoid acidic mobile phases if direct measurement is attempted.
Artificially high this compound readings Formaldehyde Contamination: Trace amounts of formaldehyde in solvents (e.g., methanol) can react with endogenous THF in the sample to form this compound.Use high-purity, formaldehyde-free solvents. Consider testing solvents for formaldehyde contamination.
Poor peak shape (tailing, splitting) in LC-MS/MS analysis Secondary Interactions: Folates can interact with metal components of the HPLC system (e.g., stainless steel column housing, frits), leading to peak tailing.Use a metal-free or PEEK-lined column and tubing to minimize these interactions.[7]
Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape.Dilute the sample or reduce the injection volume.[8]
Inappropriate Injection Solvent: If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion.Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the starting mobile phase.
Signal suppression or enhancement in LC-MS/MS Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[9]Improve sample clean-up using solid-phase extraction (SPE). Modify the chromatographic method to separate the analyte from interfering matrix components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[9]

Quantitative Data on this compound Instability

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the impact of these conditions on its degradation.

Condition Observation Reference
pH 5 at 4°C 75% degradation was observed.[2]
pH 9 at 4°C Significantly more stable compared to pH 5.[2]
Acidic Mobile Phase (LC-MS/MS) Converted to tetrahydrofolate and 5,10-methenyltetrahydrofolate, making direct quantification unreliable.[1]
Neutral pH (Physiological) Dissociates into tetrahydrofolate and formaldehyde.[2]
Incubation at 37°C (pH 4-8) Generally stable for up to 2 hours, though some degradation can occur.[1]
Heat Treatment (100°C for 10 min) Significant degradation and interconversion with other folates.[1]

Experimental Protocols

Protocol 1: Measurement of this compound in Cultured Cells using LC-MS/MS with Chemical Derivatization

This protocol is adapted from methods that utilize chemical reduction to stabilize this compound for accurate quantification.[5][6]

Objective: To quantify the intracellular concentration of this compound by converting it to a stable, deuterated 5-methyl-THF derivative.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Buffer: 80% Methanol / 20% H₂O containing 25 mM ammonium (B1175870) acetate (B1210297), 2.5 mM sodium ascorbate, and 100 µM aminopterin (B17811) (as an internal standard). Keep on dry ice.

  • Reducing Agent: 25 mM deuterated sodium cyanoborohydride (NaBD₃CN) in H₂O. Prepare fresh.

  • Rat serum (for deconjugation of polyglutamates)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • For adherent cells, add the ice-cold Extraction Buffer directly to the plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the Extraction Buffer. A typical volume is 1 mL for a 10 cm dish.

  • Extraction and Derivatization:

    • Immediately after adding the Extraction Buffer, scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.

    • Add 50 µL of freshly prepared 25 mM NaBD₃CN solution to the cell extract.

    • Vortex briefly and incubate at 37°C for 5 minutes to allow for the reduction of this compound to deuterated 5-methyl-THF.

  • Sample Clarification:

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Deconjugation (Optional but Recommended):

    • To convert polyglutamated folates to monoglutamates for simplified analysis, treat the extract with rat serum. The exact conditions (volume of serum, incubation time) may need optimization.

  • Sample Clean-up:

    • Purify and concentrate the folate species using solid-phase extraction (SPE) cartridges according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the purified extract using a reverse-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode.[5]

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water, pH adjusted)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A suitable gradient to separate the different folate forms.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for THF, 5-methyl-THF (M+0, from endogenous), and deuterated 5-methyl-THF (M+1, from the derivatization of this compound).[5]

Visualizations

One-Carbon Metabolism Pathway

OneCarbonMetabolism Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF MethyleneTHF->THF dTMP dTMP (Thymidine Synthesis) MTHFR MTHFR MethyleneTHF->MTHFR TS Thymidylate Synthase (TS) MethyleneTHF->TS MTHFD1 MTHFD1 MethyleneTHF->MTHFD1 DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR dUMP dUMP MethylTHF 5-Methyl-THF MS Methionine Synthase (MS) MethylTHF->MS MethenylTHF 5,10-Methenyl-THF FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF MethenylTHF->MTHFD1 Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Homocysteine->MS Methionine Methionine MTHFR->MethylTHF TS->DHF TS->dTMP DHFR->THF MTHFD1->MethenylTHF MS->THF MS->Methionine

Caption: Key reactions involving this compound in one-carbon metabolism.

Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow Start Low or Inconsistent This compound Signal CheckpH Is sample extraction and preparation pH > 7.5? Start->CheckpH AdjustpH Adjust buffer to pH 9-10 CheckpH->AdjustpH No CheckAntioxidants Are antioxidants (e.g., ascorbic acid) present? CheckpH->CheckAntioxidants Yes AdjustpH->CheckAntioxidants AddAntioxidants Add antioxidants to all sample preparation solutions CheckAntioxidants->AddAntioxidants No ConsiderDerivatization Is direct measurement being performed? CheckAntioxidants->ConsiderDerivatization Yes AddAntioxidants->ConsiderDerivatization ImplementDerivatization Implement chemical derivatization (e.g., with NaBD3CN) to stabilize ConsiderDerivatization->ImplementDerivatization Yes CheckLCMS Review LC-MS/MS method (e.g., sample clean-up, column chemistry) ConsiderDerivatization->CheckLCMS No (Already Derivatized) End Re-analyze Sample ImplementDerivatization->End CheckLCMS->End

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Optimizing LC-MS for 5,10-methylene-THF Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the accurate detection of 5,10-methylenetetrahydrofolate (5,10-methylene-THF). Given the inherent instability of this analyte, this guide offers detailed troubleshooting advice, frequently asked questions, and a standardized experimental protocol to ensure reliable and reproducible results.

Troubleshooting Guide

The accurate quantification of this compound is often hampered by its chemical instability and potential for interconversion with other folate species.[1][2][3][4] The following table outlines common problems encountered during LC-MS analysis, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound Analyte degradation during sample preparation or storage.[1][5]- Work quickly and at low temperatures (4°C) during sample preparation.[1] - Use antioxidants in extraction buffers (e.g., ascorbic acid, 2-mercaptoethanol).[1][5] - Maintain a slightly acidic to neutral pH (around 6.2) during extraction.[1] - Consider derivatization to a more stable compound.[1][3][4]
Dissociation into tetrahydrofolate (THF) and formaldehyde (B43269).[2][3]- Minimize sample processing time. - Use a derivatization agent like deuterated sodium cyanoborohydride to trap this compound as a stable, deuterated 5-methyl-THF.[3][4]
Inefficient ionization in the mass spectrometer.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[5] - Operate in positive ion mode, as it is commonly used for folate analysis.[6][7]
Poor Peak Shape (Tailing or Broadening) Suboptimal chromatographic conditions.- Optimize the mobile phase composition and gradient. A common mobile phase consists of an aqueous component with a weak acid (e.g., 0.1-0.6% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][7] - Ensure the column is appropriate for folate analysis (e.g., C18).[3][7]
Column overload.- Dilute the sample or reduce the injection volume.
High Background Noise or Interferences Matrix effects from complex biological samples.[6]- Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation.[8] - Use a divert valve to direct the early and late eluting components of the sample to waste.
Contamination from solvents or reagents.- Use high-purity, LC-MS grade solvents and reagents.
Inconsistent Retention Times Fluctuations in the LC system.- Ensure the LC system is properly equilibrated before analysis. - Check for leaks in the system. - Maintain a constant column temperature.
Changes in mobile phase composition.- Prepare fresh mobile phases daily and ensure proper mixing.
Interconversion Between Folate Species Abiotic conversion during analysis.[3]- Be aware of potential interconversions, such as 5,10-methenyl-THF to 10-formyl-THF.[3] - Derivatization can help to lock the folate in a single, stable form for analysis.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to analyze with LC-MS?

A1: The primary challenge is its inherent instability. This compound can readily dissociate into tetrahydrofolate (THF) and formaldehyde, especially at physiological or acidic pH, which are common conditions for sample extraction and LC-MS analysis.[2][3] It is also susceptible to oxidation.[9][10]

Q2: What is the best way to stabilize this compound during sample preparation?

A2: Several strategies can be employed. Working at low temperatures (4°C), using antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) in your buffers, and maintaining a near-neutral pH can help slow degradation.[1][5] For maximum stability and accurate quantification, chemical derivatization to a more stable form is highly recommended.[1][3][4]

Q3: What type of LC column is recommended for this compound analysis?

A3: A reversed-phase C18 column is commonly used and has been shown to be effective for the separation of various folate species, including this compound.[3][7]

Q4: What are the typical mobile phases for folate analysis?

A4: A gradient elution using a combination of an aqueous mobile phase containing a small percentage of a weak acid (e.g., 0.1-0.6% formic acid or acetic acid) and an organic mobile phase like acetonitrile or methanol is standard.[5][7] The acidic modifier helps with protonation for positive mode ESI.

Q5: Should I use positive or negative ion mode for MS detection?

A5: Positive ion mode electrospray ionization (ESI) is frequently used for the detection of folates, including this compound.[6][7] However, some methods have also been developed using negative ion mode.[3] It is best to optimize this parameter for your specific instrument and method.

Q6: How can I minimize matrix effects in my samples?

A6: A thorough sample clean-up is crucial. Techniques like protein precipitation followed by solid-phase extraction (SPE) can significantly reduce interferences from the sample matrix.[8]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.

1. Sample Preparation (with Derivatization for Stabilization)

This method is adapted from protocols that emphasize stabilization.[3][4]

  • Extraction Buffer Preparation: Prepare an extraction buffer of 80% methanol and 20% 12.5 mM sodium ascorbate. Keep chilled on ice.

  • Sample Homogenization: For cell or tissue samples, homogenize in the pre-chilled extraction buffer. For plasma or serum, perform a protein precipitation by adding the cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet precipitates.

  • Derivatization: Transfer the supernatant to a new tube. To trap the unstable this compound, add deuterated sodium cyanoborohydride to the extract. This will reduce this compound to a stable, deuterated 5-methyl-THF that can be distinguished from endogenous 5-methyl-THF by its mass.[3][4]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the derivatized sample, wash, and then elute the folates.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.

2. LC-MS/MS Parameters

The following table summarizes a starting point for LC-MS/MS parameters.

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[7]
Mobile Phase A Water with 0.1-0.5% acetic acid or formic acid[7]
Mobile Phase B Methanol or Acetonitrile with 0.1-0.5% acetic acid or formic acid
Gradient Optimized for separation of folate species
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 300 - 350°C[5][11]
Capillary Voltage 3.5 - 4.5 kV[5][11]

3. Data Analysis

  • Quantify the derivatized this compound (now detected as deuterated 5-methyl-THF) using a calibration curve prepared with standards.

  • Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT DHF Dihydrofolate (DHF) DHF->THF Serine Serine Glycine Glycine Serine->Glycine Glycine->Methylene_THF GC S Methenyl_THF 5,10-methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Synthesis Methylene_THF->dTMP Formyl_THF 10-formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine from 5-methyl-THF

Caption: Simplified diagram of the one-carbon folate metabolic pathway highlighting this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow start Sample Collection (Cells, Tissue, Plasma) extraction Extraction with Antioxidant Buffer start->extraction derivatization Derivatization to Stabilize Analyte extraction->derivatization cleanup Solid-Phase Extraction (SPE) derivatization->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing and Quantification lcms->data end Results data->end

References

How to address the interconversion of folate species in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for folate analysis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the interconversion of folate species in samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring different folate species in biological samples?

The primary challenges in folate analysis are the inherent instability and interconversion of the various folate vitamers.[1][2][3] Folates are susceptible to degradation and alteration due to factors like oxidation, light exposure, heat, and acidic pH.[4] Specifically, reduced folate forms such as tetrahydrofolate (THF) are highly prone to oxidation.[5] Furthermore, some folate species can readily convert into one another, particularly at low pH, which can lead to an inaccurate representation of the original folate profile in the sample.[6][7]

Q2: Why is it crucial to prevent the interconversion of folate species during sample handling and analysis?

Q3: What are the most critical pre-analytical steps to minimize folate interconversion?

Proper sample collection, handling, and storage are paramount. This includes:

  • Minimizing exposure to light and oxygen: Folates are light-sensitive and prone to oxidation.[4] Samples should be collected in tubes protected from light and processed promptly.

  • Controlling temperature: Folate degradation is temperature-dependent.[10][11] Samples should be kept on ice during processing and stored at ultra-low temperatures (ideally -70°C or -80°C) for long-term stability.[5][11][12]

  • Using appropriate anticoagulants: For blood samples, the choice of anticoagulant can impact folate stability. EDTA plasma has been shown to be unsuitable due to rapid folate decline.[13]

  • Adding antioxidants: The addition of antioxidants like ascorbic acid or 2-mercaptoethanol (B42355) to the sample or extraction buffer is a common and effective strategy to prevent oxidative degradation of labile folates.[5][9][14][15]

Troubleshooting Guides

Problem 1: I am observing unexpectedly high levels of folic acid in my samples, which should primarily contain reduced folates.

  • Possible Cause: Oxidation of reduced folates, particularly tetrahydrofolate (THF), to the more stable, oxidized form, folic acid. This can occur during sample collection, storage, or extraction if proper precautions are not taken.

  • Troubleshooting Steps:

    • Review your sample handling protocol: Ensure that samples are protected from light and processed quickly at low temperatures.

    • Verify the use of antioxidants: Confirm that an adequate concentration of an antioxidant, such as ascorbic acid (e.g., 1% w/v), was added to the extraction buffer.[14][15]

    • Check storage conditions: Ensure samples were consistently stored at -70°C or -80°C.[5][11][12] Repeated freeze-thaw cycles should be avoided.[16]

    • Optimize extraction conditions: Use a validated extraction method that minimizes exposure to harsh conditions (e.g., extreme pH, high temperatures).[17]

Problem 2: My results for different folate vitamers are inconsistent between analytical runs of the same sample.

  • Possible Cause: Interconversion of folate species during the analytical process itself. Some analytical methods, particularly those using low pH mobile phases in HPLC, can induce interconversion of certain folate forms.[6][7] For example, 5,10-methenyltetrahydrofolate can be converted to 5- or 10-formyltetrahydrofolate.[18]

  • Troubleshooting Steps:

    • Evaluate your analytical method: Consider if the pH of your mobile phase or other chromatographic conditions could be contributing to interconversion.

    • Implement derivatization: For LC-MS/MS analysis, a chemical derivatization step can be employed to stabilize folate species and prevent interconversion during analysis.[2][18]

    • Use a validated method: Employ an established and validated analytical method specifically designed for the quantification of individual folate species.[17][19]

    • Check autosampler stability: If samples are left in the autosampler for extended periods, degradation can occur. Assess the stability of your prepared samples under the autosampler conditions.[18]

Data Presentation

Table 1: Stability of Folate in Different Sample Types and Storage Conditions

Sample TypeStorage TemperatureDurationFolate StabilityReference
Serum (in SST)2-8°C5 daysStable[13]
Serum (unspun SST)Room Temperature24 hoursStable[13]
Serum Aliquots-20°C72 hoursStable[13]
Serum-20°C> 6 monthsSignificant degradation[11]
Serum-70°C or -196°C1 yearStable[11]
Serum-70°C (with ascorbic acid)4 years≤10% loss for most folate forms[5]
Serum-80°C13 yearsStable[12]
EDTA Plasma2-8°C4 hours5% lower than baseline[13]
EDTA Plasma2-8°C24 hours35% lower than baseline[13]
Li-Heparin Plasma2-8°C5 daysIncreased values over time[13]
Dried Blood Spots-80°C9 monthsMost stable condition[10]
Dried Blood Spots4°C9 monthsProgressive decline[10]
Dried Blood SpotsAmbient Temperature9 monthsSignificant decline[10]

Table 2: Effect of Antioxidants on Folate Stability

AntioxidantConcentrationSample/MatrixKey FindingReference
Ascorbic Acid5 g/LSerumGreatly improved folate stability, especially for long-term storage.[5]
Ascorbic Acid1% (w/v)Extraction BufferCrucial to prevent oxidative decomposition.[14]
2-Mercaptoethanol0.2% (v/v)Extraction BufferUsed in combination with ascorbic acid to enhance stability.[15]
2,3-Dimercapto-1-propanol0.1% (v/v)Extraction BufferMore effective than 2-mercaptoethanol in protecting tetrahydrofolate.[14]
DL-dithiothreitol (DTT)0.1%Dried Blood SpotsShowed promising stabilizing effects at room temperature in VAMS samples.[20]
Butylated hydroxytoluene (BHT)5%Dried Blood SpotsShowed a stabilizing effect at room temperature for most folates.[20]

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction for Folate Analysis from Food Samples

This method is a common approach to liberate folate from the food matrix and deconjugate polyglutamates to monoglutamates for analysis.

  • Homogenization: Homogenize the food sample in an extraction buffer (e.g., phosphate (B84403) buffer, pH 6.1) containing antioxidants (e.g., 1% ascorbic acid and 0.1% 2,3-dimercapto-1-propanol).[14]

  • Amylase Treatment: Add α-amylase to the homogenate and incubate to break down starches.

  • Protease Treatment: Add a protease and incubate to digest proteins that may bind to folates.

  • Conjugase Treatment: Add a conjugase (e.g., from rat plasma) to hydrolyze the polyglutamate tails of folates into monoglutamates.[19][21]

  • Heat Inactivation: Heat the sample to inactivate the enzymes and precipitate remaining proteins.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant to obtain a clear extract for analysis by HPLC or LC-MS/MS.

Protocol 2: Extraction of Folates from Plasma/Serum for LC-MS/MS Analysis

This protocol focuses on the extraction of folates from liquid biological samples.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Protein Precipitation: Add a protein precipitation agent, such as methanol (B129727) containing antioxidants (e.g., 50 µg/mL ascorbic acid and 0.005% 2-mercaptoethanol), to the sample.[15]

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm) at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen.[15]

  • Reconstitution: Reconstitute the dried extract in a buffer suitable for your LC-MS/MS analysis (e.g., 100 mM ammonium (B1175870) acetate (B1210297) buffer, pH 7.85, containing 1% ascorbic acid and 0.2% 2-mercaptoethanol).[15]

Visualizations

Folate_Interconversion_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Folic_Acid Folic Acid (Oxidized) THF->Folic_Acid Oxidation Methylene_THF->THF Spontaneous Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF_10 10-Formyl-THF Methenyl_THF->Formyl_THF_10 MTHFD Formyl_THF_5 5-Formyl-THF Methenyl_THF->Formyl_THF_5 pH dependent Formyl_THF_10->THF ATIC

Caption: Simplified pathway of folate interconversion and oxidation.

Caption: Recommended workflow for sample handling to minimize folate interconversion.

References

Technical Support Center: Quantification of 5,10-methylene-tetrahydrofolate (5,10-CH2-THF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 5,10-methylene-tetrahydrofolate (5,10-CH2-THF). This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with the accurate measurement of this labile folate species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

The Core Challenge: The Lability of 5,10-CH2-THF

The primary difficulty in quantifying 5,10-CH2-THF lies in its inherent chemical instability. At physiological or acidic pH, it readily dissociates into tetrahydrofolate (THF) and formaldehyde.[1][2] This lability, coupled with its potential for interconversion with other folate species, makes direct and accurate measurement a significant analytical hurdle.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my 5,10-CH2-THF measurement inconsistent or lower than expected?

A1: This is a common issue stemming from the instability of 5,10-CH2-THF. Several factors during sample preparation and analysis can lead to its degradation:

  • pH: At neutral or acidic pH, 5,10-CH2-THF rapidly dissociates.[1][2]

  • Enzymatic Activity: Residual enzyme activity in cell or tissue lysates can lead to the interconversion of folate pools.[3]

  • Oxidation: Folates, in general, are susceptible to oxidation, which can be minimized by the addition of antioxidants.[4]

  • Sample Handling: Improper storage or prolonged processing times can contribute to degradation.

Q2: How can I stabilize 5,10-CH2-THF during sample preparation?

A2: Stabilization is crucial for accurate quantification. The most effective method is chemical derivatization, which converts the unstable 5,10-CH2-THF into a stable compound. A widely used technique is the reduction of 5,10-CH2-THF to the much more stable 5-methyl-THF using a reducing agent like deuterated sodium cyanoborohydride (NaBD3CN).[3][5] This allows for indirect but accurate quantification. Maintaining a high pH (around 10) during extraction can also help to stabilize 5,10-CH2-THF before derivatization.[1]

Q3: What is the recommended analytical technique for quantifying the derivatized 5,10-CH2-THF?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. It offers the necessary sensitivity and selectivity to distinguish between the different folate forms, including the deuterated 5-methyl-THF derived from 5,10-CH2-THF.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for derivatized 5-methyl-THF 1. Incomplete derivatization reaction. 2. Degradation of 5,10-CH2-THF prior to derivatization. 3. Suboptimal LC-MS/MS parameters.1. Ensure the derivatizing agent (e.g., NaBD3CN) is fresh and used at the correct concentration. Optimize reaction time and temperature. 2. Work quickly on ice during sample preparation. Use an extraction buffer with antioxidants and a higher pH. 3. Optimize MS parameters (e.g., collision energy, ion transitions) for the specific deuterated 5-methyl-THF molecule.
High background or interfering peaks in chromatogram 1. Matrix effects from the biological sample. 2. Contamination from solvents or labware. 3. Incomplete chromatographic separation.1. Incorporate a solid-phase extraction (SPE) step to clean up the sample. 2. Use high-purity, LC-MS grade solvents and thoroughly clean all labware. 3. Optimize the LC gradient to better separate the analyte of interest from other compounds.
Poor reproducibility between replicate injections 1. Inconsistent sample preparation. 2. Instability of the derivatized sample. 3. LC system variability (e.g., fluctuating pump pressure, inconsistent injection volume).1. Standardize the sample preparation protocol and ensure consistency across all samples. 2. Analyze samples as soon as possible after derivatization. If storage is necessary, optimize storage conditions (e.g., -80°C). 3. Perform regular maintenance on the LC system. Use an internal standard to correct for injection volume variations.
Interconversion of other folate species Residual enzymatic activity in the sample lysate.Immediately after cell lysis, include a heat treatment step (e.g., 60°C for 5 minutes) to denature enzymes and prevent interconversions.[3]

Experimental Protocols

Protocol 1: Quantification of 5,10-CH2-THF in Mammalian Cells using NaBD3CN Derivatization and LC-MS/MS

This protocol is adapted from established methods for the stabilization and quantification of 5,10-CH2-THF.[3][5]

1. Materials and Reagents:

  • Extraction Buffer: 50:50 acetonitrile:water containing 25 mM sodium ascorbate (B8700270) and 25 mM HEPES, pH 7.0.

  • Derivatizing Agent: 1 M deuterated sodium cyanoborohydride (NaBD3CN) in 0.1 M NaOH.

  • Internal Standard: Stable isotope-labeled 5-methyl-THF (e.g., 13C5-5-methyl-THF).

  • LC-MS grade solvents (water, acetonitrile, formic acid).

  • Solid-Phase Extraction (SPE) cartridges.

2. Sample Preparation and Derivatization:

  • Harvest cells and wash with ice-cold PBS.

  • Immediately lyse the cell pellet in pre-chilled Extraction Buffer on ice.

  • Add the Internal Standard to the lysate.

  • To the Extraction Buffer, just before use, add NaBD3CN to a final concentration of 25 mM.

  • Immediately add the NaBD3CN-containing Extraction Buffer to the cell lysate.

  • Vortex briefly and incubate on ice for 30 minutes to allow for the reduction of 5,10-CH2-THF to deuterated 5-methyl-THF.

  • Heat the samples at 60°C for 5 minutes to inactivate enzymes.[3]

  • Centrifuge to pellet cell debris.

  • Collect the supernatant for SPE cleanup.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the folates with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial LC mobile phase.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

  • Mass Spectrometry: Operate in negative ion mode and monitor the specific precursor-to-product ion transitions for deuterated 5-methyl-THF and the internal standard.

Quantitative Data Summary

The following table summarizes representative concentrations of different folate species in mammalian cells, as determined by LC-MS based methods. Note that concentrations can vary significantly depending on the cell type and culture conditions.

Folate Species Concentration Range (µM) in HEK293T Cells Reference
Tetrahydrofolate (THF)~1.0 - 2.0[3]
5-Methyl-THF~0.2 - 0.5[3]
5,10-Methylene-THF ~0.8 - 1.5 [3]
5/10-Formyl-THF~1.0 - 2.0[3]
5-Formyl-THF~0.1 - 0.3[3]

Visualizations

Lability_of_5_10_methylene_THF This compound This compound THF THF This compound->THF Dissociation (Neutral/Acidic pH) Formaldehyde Formaldehyde This compound->Formaldehyde Dissociation (Neutral/Acidic pH) 5-Methyl-THF (Stable) 5-Methyl-THF (Stable) This compound->5-Methyl-THF (Stable) Chemical Reduction (e.g., NaBD3CN)

Caption: Chemical instability and stabilization of 5,10-CH2-THF.

Experimental_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Cell_Lysis Cell Lysis in Extraction Buffer (+ Internal Standard) Derivatization Add NaBD3CN (Reduction of 5,10-CH2-THF) Cell_Lysis->Derivatization Enzyme_Inactivation Heat Treatment (60°C) Derivatization->Enzyme_Inactivation Cleanup Solid-Phase Extraction (SPE) Enzyme_Inactivation->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS

Caption: Workflow for 5,10-CH2-THF quantification.

References

Technical Support Center: Analysis of 5,10-methylene-THF by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5,10-methylene-tetrahydrofolate (5,10-methylene-THF).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by mass spectrometry challenging?

A1: The analysis of this compound is challenging due to its inherent instability. It can readily dissociate into tetrahydrofolate (THF) and formaldehyde, particularly at physiological and acidic pH, which are common conditions during sample extraction and LC-MS/MS analysis.[1][2] This interconversion can lead to inaccurate quantification. Furthermore, like many analytes in complex biological matrices, its analysis is susceptible to matrix effects, which can suppress or enhance the ion signal, leading to unreliable results.

Q2: What are matrix effects in the context of LC-MS/MS analysis?

A2: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3] In the analysis of folates, endogenous compounds like phospholipids (B1166683) are a major cause of matrix effects.

Q3: How can I stabilize this compound during sample preparation and analysis?

A3: Chemical derivatization is a common strategy to stabilize this compound. One effective method involves the reduction of this compound to the more stable 5-methyl-THF using a reducing agent like sodium cyanoborohydride.[1] This prevents its dissociation and allows for more accurate measurement.

Q4: What is the role of an internal standard in the analysis of this compound?

A4: An internal standard (IS) is crucial for accurate quantification in mass spectrometry. A stable isotope-labeled (SIL) internal standard of this compound (or its stable derivative) is ideal. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. It experiences similar matrix effects and extraction efficiencies as the analyte, allowing for the correction of variations and leading to more accurate and precise results.

Troubleshooting Guide

Issue 1: Low or no signal for this compound
  • Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What could be the cause?

  • Answer:

    • Analyte Instability: this compound may have degraded during sample collection, storage, or preparation. It is crucial to handle samples at low temperatures and use stabilizing agents. Consider implementing a derivatization step to convert it to a more stable form like 5-methyl-THF.[1]

    • Significant Ion Suppression: Co-eluting matrix components can severely suppress the ionization of your analyte. This is a common issue in complex matrices like plasma or tissue homogenates.

    • Suboptimal MS/MS Parameters: Ensure that the mass spectrometer is tuned and calibrated correctly and that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for this compound or its derivative.

Issue 2: Poor reproducibility of results
  • Question: My quantitative results for this compound are highly variable between replicate injections of the same sample. What should I investigate?

  • Answer:

    • Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor reproducibility. The use of a suitable stable isotope-labeled internal standard is the most effective way to compensate for this variability.

    • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results. Ensure your sample preparation protocol is well-controlled and standardized. Automation can help minimize variability.

    • Analyte Degradation: Inconsistent handling and processing times can lead to varying degrees of degradation of the unstable this compound. Maintain a consistent and rapid workflow.

Issue 3: Suspected Matrix Effects
  • Question: How can I confirm if matrix effects are impacting my analysis of this compound?

  • Answer:

    • Post-Column Infusion Experiment: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[3][4] A solution of the analyte is continuously infused into the LC flow after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.

    • Post-Extraction Spike Analysis: This is a quantitative method to assess the magnitude of the matrix effect.[3] You compare the peak area of the analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a clean solvent at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (Matrix Factor).

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is limited in the literature, the following table summarizes representative matrix effect data for a related and more stable folate, 5-methyltetrahydrofolate (5-MTHF), in human plasma. This data can serve as a useful reference for the potential magnitude of matrix effects you might encounter. The matrix effect is expressed as the percentage of signal suppression or enhancement.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Reference
5-MTHFHuman PlasmaProtein Precipitation (Acetonitrile)-15% to -30% (Ion Suppression)Extrapolated from[5][6]
5-MTHFHuman PlasmaSolid-Phase Extraction (SPE)-5% to +10%Extrapolated from[7]
5-MTHFHuman PlasmaLiquid-Liquid Extraction (LLE)-10% to +5%General Expectation

Note: This data is illustrative. The actual matrix effect will depend on the specific sample, LC conditions, and sample preparation method used. It is essential to evaluate matrix effects during method development for your specific application.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Folate Analysis

This is a simple and fast method for removing the bulk of proteins from biological fluids like plasma or serum.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a suitable stable isotope-labeled internal standard solution.

    • Add 300 µL of cold acetonitrile (B52724) (containing antioxidants like 0.1% ascorbic acid) to precipitate the proteins.[6]

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Folate Analysis

SPE provides a cleaner extract compared to PPT by removing more interfering substances.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from a protein precipitation step, diluted with an appropriate buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences. The composition of the wash solvent should be optimized to maximize the removal of interferences while ensuring the analyte is retained.

  • Elution: Elute the analyte of interest with a stronger solvent. The elution solvent should be strong enough to desorb the analyte completely in a small volume.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Folate Analysis

LLE is another effective technique for sample cleanup, partitioning the analyte into an immiscible organic solvent.

  • Sample Preparation:

    • To a known volume of sample (e.g., 200 µL of plasma), add the internal standard.

    • Adjust the pH of the sample to optimize the extraction of the analyte. For acidic compounds, the pH should be adjusted to be at least 2 units below the pKa.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (containing the analyte) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Problem Inaccurate or Irreproducible This compound Results CheckInstability Assess Analyte Stability (Degradation Products?) Problem->CheckInstability AssessME Evaluate Matrix Effects Problem->AssessME Derivatization Derivatization for Stability CheckInstability->Derivatization PCI Post-Column Infusion (Qualitative) AssessME->PCI PES Post-Extraction Spike (Quantitative) AssessME->PES ModifyLC Modify LC Method (Chromatographic Separation) PCI->ModifyLC OptimizeSP Optimize Sample Preparation (PPT, SPE, LLE) PES->OptimizeSP UseSILIS Use Stable Isotope-Labeled Internal Standard Derivatization->UseSILIS OptimizeSP->UseSILIS ModifyLC->UseSILIS SignalingPathways cluster_folate_cycle One-Carbon Metabolism cluster_biosynthesis Biosynthetic Pathways THF THF (Tetrahydrofolate) MethyleneTHF This compound THF->MethyleneTHF Serine/Glycine Hydroxymethyltransferase MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MTHFD Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Methionine Methionine Synthesis MethylTHF->Methionine Purines Purine Synthesis FormylTHF->Purines

References

Technical Support Center: Stabilizing 5,10-Methylene-THF for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 5,10-methylenetetrahydrofolate (5,10-methylene-THF). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is a chemically labile molecule susceptible to degradation from several factors:

  • pH: It is unstable at physiological and acidic pH, where it can dissociate into tetrahydrofolate (THF) and formaldehyde (B43269).[1]

  • Oxidation: As a reduced folate, it is highly susceptible to oxidation, which is a primary degradation pathway.[2]

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Light: Exposure to light, including sunlight, visible, and ultraviolet light, can cause cleavage of the C9-N10 bond, leading to degradation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions containing folate vitamers can lead to significant losses.[4]

Q2: What is the most effective method for long-term storage of this compound?

A2: Lyophilization (freeze-drying) is the most effective method for long-term storage. Preparing this compound as a lyophilized powder significantly improves its stability against oxidation compared to solutions or free tetrahydrofolate.[2] For enhanced stability, a specific formulation can be used prior to lyophilization.

Q3: Are there chemical stabilizers that can be added to this compound for enhanced stability?

A3: Yes, antioxidants are crucial for stabilizing this compound. A patented formulation for a stable lyophilized composition includes the use of citric acid and ascorbic acid.[5] The recommended ratios are:

  • Citric acid to ascorbic acid: approximately 0.75:1 to 2.25:1 by weight.

  • Total citric acid and ascorbic acid to this compound: approximately 1.4:1 to 3.4:1 by weight. The solution should be adjusted to an essentially neutral pH before lyophilization.[5]

Q4: At what temperature should I store my this compound samples?

A4: For long-term storage, lyophilized this compound should be stored at -20°C or, ideally, at -80°C to minimize degradation. While specific long-term comparative data for this compound at these temperatures is limited, studies on other folate vitamers show significant degradation even at -70°C over extended periods (months to years), emphasizing the need for very low temperatures.[4] For short-term storage of solutions, always keep them on ice and protected from light.

Q5: How should I handle this compound during my experiments to minimize degradation?

A5: To minimize degradation during use:

  • Prepare solutions fresh whenever possible.

  • If using a stock solution, prepare aliquots to avoid repeated freeze-thaw cycles.[4]

  • Always keep solutions on ice and in amber or light-blocking tubes.

  • Use buffers at a slightly alkaline pH if the experimental conditions allow, as the molecule is more stable at a neutral to slightly alkaline pH.

  • Consider adding antioxidants like ascorbic acid or β-mercaptoethanol to your buffers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in enzymatic assays. Degradation of this compound in the reaction buffer.- Prepare fresh this compound solution for each experiment.- Add an antioxidant like ascorbic acid or β-mercaptoethanol to the assay buffer.- Ensure the pH of the assay buffer is optimal for both the enzyme and this compound stability (ideally neutral to slightly alkaline).- Keep all solutions on ice until use.
Loss of this compound concentration in stock solutions over time. Oxidation, dissociation due to pH, or exposure to light during storage.- Store stock solutions as single-use aliquots at -80°C.- Ensure the storage buffer contains antioxidants.- Use amber or opaque storage vials.- For long-term storage, prepare a lyophilized powder with stabilizers.
Precipitate forms in the this compound solution upon thawing. Poor solubility or degradation products precipitating.- Briefly warm the solution and gently vortex to redissolve. If the precipitate remains, it may be due to degradation and the solution should be discarded.- Ensure the solvent is appropriate and the concentration is not above its solubility limit.
Low yield after synthesis and purification of this compound. Oxidation during the purification process.- Perform all steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed buffers containing antioxidants.- Work quickly and keep all solutions cold.
Variability between different batches of lyophilized this compound. Incomplete lyophilization or exposure to moisture during storage.- Ensure the lyophilization cycle is complete and the final product is a dry, uniform powder.- Store lyophilized powder in a desiccator, preferably under an inert atmosphere, at -80°C.

Experimental Protocols

Protocol 1: Preparation of Lyophilized this compound for Enhanced Stability

This protocol is adapted from methods shown to improve stability through lyophilization.[2]

Materials:

  • Tetrahydrofolate (THF)

  • Formaldehyde

  • Ascorbic acid

  • Citric acid

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Degassed, deionized water

  • DEAE-cellulose chromatography column

  • Lyophilizer

Methodology:

  • Preparation of THF Solution: Dissolve tetrahydrofolate in degassed, deionized water containing a molar excess of an antioxidant like ascorbic acid. All steps should be performed under subdued light and on ice.

  • Formation of this compound: Add a slight molar excess of formaldehyde to the THF solution. Allow the reaction to proceed on ice.

  • Purification: Purify the this compound using DEAE-cellulose chromatography with a suitable buffer gradient.

  • Addition of Stabilizers: To the purified this compound solution, add citric acid and ascorbic acid. The weight ratio of citric acid to ascorbic acid should be between 0.75:1 and 2.25:1. The total weight of citric acid and ascorbic acid should be 1.4 to 3.4 times the weight of the this compound.[5]

  • pH Adjustment: Adjust the pH of the solution to a neutral range (pH 6.5-7.5) using a dilute NaOH solution.

  • Lyophilization: Freeze the solution and lyophilize until a dry powder is obtained.

  • Storage: Store the lyophilized powder in an airtight, light-protected container at -80°C.

Protocol 2: Quantitative Analysis of this compound Stability

This protocol outlines a general method for assessing the stability of your this compound preparations over time.

Materials:

  • Stored this compound samples (lyophilized or frozen aliquots)

  • HPLC system with a suitable C18 column and UV or fluorescence detector

  • Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier)

  • Freshly prepared this compound standard of known concentration

Methodology:

  • Sample Preparation: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove a stored sample. If lyophilized, reconstitute it in a known volume of cold, degassed buffer containing an antioxidant.

  • HPLC Analysis: Inject the prepared sample and a freshly prepared standard onto the HPLC system.

  • Quantification: Determine the concentration of this compound in your sample by comparing the peak area to that of the standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Factors Affecting this compound Stability and Mitigation Strategies

FactorEffect on StabilityRecommended Mitigation Strategy
pH Unstable at physiological and acidic pHMaintain neutral to slightly alkaline pH in solutions; use buffered systems.
Temperature Degradation accelerates with increasing temperatureStore at low temperatures (-80°C for long-term); keep on ice during experiments.
Oxygen Highly susceptible to oxidationPrepare and handle under an inert atmosphere; use antioxidants (e.g., ascorbic acid, β-mercaptoethanol).
Light Degrades upon exposure to UV and visible lightWork under subdued light; use amber or opaque containers.
Freeze-Thaw Repeated cycles cause significant degradationPrepare single-use aliquots; avoid repeated freezing and thawing of the same stock.

Table 2: Recommended Storage Conditions for this compound

FormDurationTemperatureKey Considerations
Aqueous Solution Short-term (hours)0-4°C (on ice)Prepare fresh; protect from light; add antioxidants.
Frozen Aliquots Medium-term (weeks to months)-80°CSingle-use aliquots to avoid freeze-thaw; use a stabilizing buffer.
Lyophilized Powder Long-term (months to years)-80°CCo-lyophilize with stabilizers (citric acid, ascorbic acid); store in a desiccated, inert atmosphere.

Visualizations

degradation_pathway MethyleneTHF This compound THF Tetrahydrofolate MethyleneTHF->THF Dissociation (Acidic/Neutral pH) Formaldehyde Formaldehyde MethyleneTHF->Formaldehyde Dissociation OxidizedProducts Oxidized Degradation Products MethyleneTHF->OxidizedProducts Oxidation (O2, Light)

Caption: Primary degradation pathways of this compound.

stabilization_workflow cluster_prep Preparation cluster_stabilize Stabilization cluster_store Storage THF Tetrahydrofolate + Formaldehyde AddStabilizers Add Citric Acid & Ascorbic Acid THF->AddStabilizers AdjustpH Adjust to Neutral pH AddStabilizers->AdjustpH Lyophilize Lyophilization AdjustpH->Lyophilize Store Store at -80°C Lyophilize->Store

Caption: Workflow for preparing stable, lyophilized this compound.

References

Technical Support Center: Handling 5,10-methylenetetrahydrofolate (5,10-methylene-THF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the oxidation of 5,10-methylenetetrahydrofolate (5,10-methylene-THF) during sample handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: 5,10-methylenetetrahydrofolate is a crucial one-carbon donor in various metabolic pathways, including the synthesis of nucleotides essential for DNA replication and repair.[1] Its reduced pterin (B48896) ring makes it highly susceptible to oxidation. Furthermore, it exists in a pH-dependent equilibrium with tetrahydrofolate (THF) and formaldehyde (B43269), and can be sensitive to light and elevated temperatures.

Q2: What are the main factors that cause the degradation of this compound during experiments?

A2: The primary factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[2]

  • pH: The stability of this compound is pH-dependent. It is unstable at neutral and acidic pH, where it can dissociate into THF and formaldehyde.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can lead to the photodegradation of folates.[2]

Q3: What are the visible signs of this compound degradation?

A3: While visual inspection is not a reliable method for assessing purity, a color change in the solution (e.g., yellowing) can indicate oxidation. The most accurate way to determine degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products.

Q4: How can I prevent the oxidation of my this compound samples?

A4: To minimize oxidation, it is crucial to handle this compound in an oxygen-depleted environment and to use antioxidants in your solutions. Preparing buffers with freshly deionized, deoxygenated water and including antioxidants like ascorbic acid or β-mercaptoethanol are standard practices.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions of this compound should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the storage vials should be flushed with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound activity in an enzyme assay. Oxidation of the cofactor.Prepare all buffers with deoxygenated water and supplement with antioxidants (e.g., 10 mM ascorbic acid or 20 mM β-mercaptoethanol). Handle the this compound solution under an inert atmosphere (e.g., in a glove box or using argon/nitrogen).
Incorrect pH of the buffer.Ensure the pH of the assay buffer is within the optimal range for this compound stability (typically slightly alkaline).
High temperature.Perform all experimental steps on ice and use pre-chilled solutions and equipment.
Inconsistent results between experimental replicates. Degradation of this compound stock solution.Prepare fresh this compound solution for each experiment. Avoid using previously thawed aliquots.
Exposure to light.Protect all solutions containing this compound from light by using amber-colored tubes or wrapping them in aluminum foil.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into various products.Review the sample preparation and handling procedure to identify potential sources of degradation (e.g., prolonged exposure to air, inappropriate pH).
Contamination of the HPLC system.Follow a standard HPLC troubleshooting guide to clean the system and ensure proper functioning.[3][4]

Quantitative Data on Folate Stability

The stability of folate derivatives is influenced by several factors. The following tables provide a summary of the impact of antioxidants and temperature on the stability of a related folate, 5-methyltetrahydrofolate (5-MTHF), which offers insights into the handling of this compound.

Table 1: Effect of Antioxidants on the Retention of 5-MTHF during Thermal Pasteurization (65°C for 3.5 min) [2]

AntioxidantConcentration (% w/v)Retention Rate of 5-MTHF (%)
None (Control)074.96 ± 1.28
Vitamin C0.05-
Vitamin C0.10-
Vitamin C0.15-
Vitamin C0.2087.76 ± 1.44
Vitamin E0.05-
Vitamin E0.10-
Vitamin E0.15-
Vitamin E0.2094.16 ± 0.48

Table 2: Stability of 5-MTHF in Serum under Different Storage Temperatures [5]

Storage ConditionDurationChange in 5-methylTHF Concentration
Room Temperatureup to 24 hGood stability up to 6 h, significant decrease at 24 h
37°Cup to 24 hSignificant decrease of ~30% at 24 h
-20°Cup to 12 monthsSignificant decreases observed after 3 months

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for use in enzymatic assays.

Materials:

  • Tetrahydrofolate (THF)

  • Formaldehyde

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • β-mercaptoethanol

  • Ascorbic acid

  • Deionized, deoxygenated water

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare the 50 mM potassium phosphate buffer (pH 7.4) using deionized water that has been thoroughly deoxygenated by bubbling with argon or nitrogen for at least 30 minutes.

  • To the deoxygenated buffer, add β-mercaptoethanol to a final concentration of 20 mM and ascorbic acid to a final concentration of 10 mM.

  • Dissolve THF in the prepared buffer to the desired concentration. Perform this step under a gentle stream of inert gas.

  • Add a molar excess of formaldehyde to the THF solution to drive the formation of this compound.

  • Incubate the mixture at room temperature for at least 30 minutes, protected from light.

  • Use the freshly prepared solution immediately for your experiments. For short-term storage, keep the solution on ice and protected from light. For longer-term storage, aliquot into single-use tubes, flush with inert gas, and store at -80°C.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis of this compound stability using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • A C18 reverse-phase column suitable for folate analysis.

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a phosphate buffer (e.g., 33 mM, pH 2.2) and acetonitrile.[6] The gradient will depend on the specific column and separation requirements.

  • Degas the mobile phase thoroughly before use.

Sample Preparation:

  • Dilute the this compound sample in a stabilizing buffer (e.g., phosphate buffer with ascorbic acid and β-mercaptoethanol) to a concentration within the linear range of the detector.

Chromatographic Conditions:

  • Flow rate: Typically 0.8-1.0 mL/min.

  • Column Temperature: Maintain at a controlled temperature, for example, 28°C.[6]

  • Detection:

    • UV detection at approximately 290 nm.

    • Fluorescence detection with excitation at ~290 nm and emission at ~350 nm for enhanced sensitivity of reduced folates.[6]

Analysis:

  • Inject the prepared sample and monitor the chromatogram for the this compound peak and any additional peaks that may correspond to degradation products.

  • Quantify the peak areas to determine the extent of degradation over time or under different experimental conditions.

Visualizations

Oxidation_Pathway This compound This compound THF THF This compound->THF Dissociation (Neutral/Acidic pH) Formaldehyde Formaldehyde This compound->Formaldehyde Dissociation Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O2) THF->this compound Association

Caption: Dissociation and oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_handling Sample Handling cluster_storage Storage Deoxygenate_Buffer Deoxygenate Buffer (Ar or N2) Add_Antioxidants Add Ascorbic Acid & β-mercaptoethanol Deoxygenate_Buffer->Add_Antioxidants Prepare_this compound Prepare this compound (under inert gas, protected from light) Add_Antioxidants->Prepare_this compound Perform_Experiment Perform Experiment on Ice (protected from light) Prepare_this compound->Perform_Experiment Aliquot_and_Store Aliquot, Flush with Inert Gas, Store at -80°C Prepare_this compound->Aliquot_and_Store Analyze_Sample Analyze Sample Promptly (e.g., HPLC) Perform_Experiment->Analyze_Sample

Caption: Recommended workflow for handling this compound.

Troubleshooting_Tree Start Inconsistent/Poor Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Fresh_Solution Yes Check_Solution->Fresh_Solution Yes Old_Solution No Check_Solution->Old_Solution No Check_Antioxidants Were antioxidants included in the buffers? Fresh_Solution->Check_Antioxidants Prepare_New Prepare fresh solution and repeat experiment. Old_Solution->Prepare_New With_Antioxidants Yes Check_Antioxidants->With_Antioxidants Yes No_Antioxidants No Check_Antioxidants->No_Antioxidants No Check_Atmosphere Was the experiment performed under an inert atmosphere? With_Antioxidants->Check_Atmosphere Add_Antioxidants Add antioxidants (e.g., ascorbic acid) and repeat. No_Antioxidants->Add_Antioxidants Inert_Atmosphere Yes Check_Atmosphere->Inert_Atmosphere Yes Air_Atmosphere No Check_Atmosphere->Air_Atmosphere No Check_Light Were solutions protected from light? Inert_Atmosphere->Check_Light Use_Inert Use inert gas (Ar/N2) and repeat. Air_Atmosphere->Use_Inert Protected Yes Check_Light->Protected Yes Exposed No Check_Light->Exposed No Contact_Support If issues persist, consider other experimental variables or contact technical support. Protected->Contact_Support Protect_Light Protect from light and repeat. Exposed->Protect_Light

Caption: Troubleshooting decision tree for this compound experiments.

References

Best practices for handling and storing 5,10-methylene-THF standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5,10-methylene-THF standards. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

5,10-methylenetetrahydrofolate (this compound) is a crucial one-carbon donor in various metabolic pathways. It is essential for the synthesis of nucleotides, amino acids, and other biomolecules. In drug development, it is a key cofactor for enzymes that are targeted in cancer chemotherapy.

Q2: What are the main challenges when working with this compound standards?

The primary challenge is the inherent instability of the molecule. This compound is highly susceptible to degradation through several pathways:

  • pH-dependent dissociation: At neutral or acidic pH, it readily dissociates into tetrahydrofolate (THF) and formaldehyde.[1][2]

  • Oxidation: The tetrahydrofolate ring is prone to oxidation, which can be accelerated by exposure to air.

  • Temperature sensitivity: Elevated temperatures can increase the rate of degradation.

  • Interconversion: It can interconvert with other folate derivatives, complicating accurate quantification.[3][4]

Q3: What are the ideal storage conditions for this compound standards?

To ensure maximum stability, this compound standards should be stored as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). When in solution, it should be prepared in a buffer at a pH of 9 or higher and used immediately.[1] If immediate use is not possible, flash-freeze aliquots in liquid nitrogen and store them at -80°C for the shortest possible time.

Q4: What precautions should I take when handling this compound solutions?

  • Use antioxidants: Always include antioxidants such as ascorbic acid or β-mercaptoethanol in your buffers to prevent oxidation.

  • Maintain high pH: Work with buffers at a pH of 9 or higher to minimize dissociation.[1]

  • Work quickly and on ice: Perform all dilutions and experimental steps on ice to minimize thermal degradation.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Use inert gas: Purge solutions and the headspace of storage vials with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Inconsistent or low analytical signal (HPLC, LC-MS) 1. Degradation of the standard due to improper storage or handling. 2. Dissociation of this compound into THF and formaldehyde. 3. Oxidation of the standard. 4. Adsorption to plasticware.1. Prepare fresh standards for each experiment. Ensure lyophilized powder was stored correctly at -80°C under inert gas. 2. Ensure the pH of your mobile phase and sample diluent is 9 or higher.[1] Consider chemical derivatization to stabilize the molecule before analysis. 3. Add antioxidants (e.g., 0.1% ascorbic acid) to all solutions. De-gas all solvents. 4. Use low-adsorption polypropylene (B1209903) or glass vials.
Appearance of unexpected peaks in the chromatogram 1. Interconversion of this compound to other folate forms (e.g., 5-formyl-THF, 10-formyl-THF).[3][4] 2. Degradation products.1. Control the pH and temperature strictly during sample preparation and analysis. Use fresh samples. 2. Confirm the identity of peaks using a mass spectrometer or by comparing with known standards of potential degradation products.
Poor reproducibility between experiments 1. Inconsistent preparation of standards. 2. Variable degradation rates due to slight differences in handling time, temperature, or exposure to air/light.1. Follow a standardized, step-by-step protocol for standard preparation. 2. Standardize all handling procedures. Work in a controlled environment and minimize the time the standard is in a liquid state before analysis.
Complete loss of signal 1. Catastrophic degradation of the standard. 2. Incorrect wavelength detection for UV analysis.1. Review all storage and handling procedures. Prepare a fresh stock from a new vial of lyophilized powder. 2. Ensure the UV detector is set to the correct wavelength for this compound (typically around 290 nm).

Data Presentation

Table 1: Stability of this compound under Various Conditions

Condition Observation Recommendation Reference
pH 5 Buffer at 4°C 75% degradationAvoid acidic and neutral pH for storage and handling. Maintain pH > 9.[1]
Physiological pH (approx. 7.4) Unstable, dissociates into THF and formaldehyde.Not suitable for storage. Analyze immediately after preparation.[1]
pH 9 Buffer Increased stability.Recommended for short-term storage and as a solvent for experiments.[1]
Heat Treatment (100°C) Rapid degradation.Avoid high temperatures. Keep solutions on ice.[3]
Incubation at 37°C Less degradation compared to 100°C, but still significant.Minimize incubation times at physiological temperatures.[3][4]
Presence of Oxygen Susceptible to oxidation.Use antioxidants and inert gas.
Exposure to Light Potential for photodegradation.Protect from light by using amber vials or foil.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Materials:

  • Lyophilized this compound

  • Buffer solution (e.g., 50 mM Tris-HCl) with 0.1 M ascorbic acid, adjusted to pH 9.0

  • Inert gas (argon or nitrogen)

  • Amber glass vials

  • Gas-tight syringe

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare the pH 9.0 buffer containing ascorbic acid. De-gas the buffer by sparging with inert gas for at least 15 minutes.

  • Under a gentle stream of inert gas, reconstitute the lyophilized powder with the de-gassed buffer to a desired stock concentration (e.g., 1 mg/mL).

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous vortexing.

  • Immediately aliquot the stock solution into single-use amber vials.

  • Flush the headspace of each vial with inert gas before sealing.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Quantification of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a buffer system that maintains a high pH (e.g., ammonium (B1175870) carbonate buffer, pH 9.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The mobile phase should contain an antioxidant like ascorbic acid.

  • Flow Rate: Typically 0.5-1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a low temperature (e.g., 10°C)

Procedure:

  • Standard Curve Preparation:

    • Thaw a single-use aliquot of the this compound stock solution on ice, protected from light.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Keep the standards on ice and analyze them as quickly as possible.

  • Sample Preparation:

    • If analyzing biological samples, use an extraction protocol that maintains a high pH and includes antioxidants.

    • Dilute the extracted samples with the mobile phase to fall within the range of the standard curve.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards, starting with the lowest concentration, to generate a standard curve.

    • Inject the unknown samples.

    • Integrate the peak area corresponding to this compound and calculate the concentration based on the standard curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis HPLC Analysis prep_start Start: Lyophilized Standard reconstitute Reconstitute in pH 9 Buffer with Antioxidant prep_start->reconstitute aliquot Aliquot into Amber Vials reconstitute->aliquot store Flash-Freeze & Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw Use one aliquot per experiment dilute Prepare Calibration Curve and Sample Dilutions thaw->dilute inject Inject into HPLC System dilute->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Workflow for the preparation and analysis of this compound standards.

troubleshooting_pathway Troubleshooting Pathway for Inconsistent Results start Inconsistent or No Signal check_storage Review Storage Conditions: - Temp (-80°C)? - Inert gas used? - Protected from light? start->check_storage check_handling Review Handling Procedure: - pH of buffer > 9? - Antioxidants used? - Kept on ice? check_storage->check_handling Yes new_standard Solution: Prepare Fresh Standard from New Lyophilized Stock check_storage->new_standard No check_hplc Review HPLC Method: - Correct wavelength? - Mobile phase pH? - Column integrity? check_handling->check_hplc Yes adjust_handling Solution: Adjust Handling Protocol (pH, antioxidants, temp.) check_handling->adjust_handling No check_hplc->new_standard Yes, but issue persists optimize_hplc Solution: Optimize HPLC Method and Check System Suitability check_hplc->optimize_hplc No

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Navigating the Instability of 5,10-Methylene-THF in HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Folate Analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of 5,10-methylenetetrahydrofolate (5,10-methylene-THF). Due to its inherent instability, accurate quantification of this critical one-carbon donor can be complex. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to analyze directly by HPLC?

A1: The primary challenge in the HPLC analysis of this compound is its chemical instability. It readily dissociates into tetrahydrofolate (THF) and formaldehyde, particularly under neutral or acidic pH conditions, which are often employed in reversed-phase HPLC.[1][2] This dissociation leads to an underestimation of the actual concentration of this compound in the sample.

Q2: What are the main degradation pathways for this compound during sample preparation and analysis?

A2: The principal degradation pathway is the dissociation into THF and formaldehyde. This process is reversible and highly dependent on pH and temperature. Additionally, like other reduced folates, this compound is susceptible to oxidation, which can further compromise the accuracy of the analysis.

Q3: What are the recommended strategies to prevent the dissociation of this compound?

A3: There are two primary strategies to address the instability of this compound:

  • Indirect Measurement: This involves chemically reducing the unstable this compound to the more stable 5-methyltetrahydrofolate (5-methyl-THF) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The total 5-methyl-THF is then quantified by HPLC, and the endogenous 5-methyl-THF concentration (measured in a separate, unreduced aliquot) is subtracted to determine the original amount of this compound.

  • Chemical Derivatization for LC-MS Analysis: This advanced technique involves "trapping" the this compound by reducing it with a deuterated stabilizing agent, such as deuterated sodium cyanoborohydride (NaBD₃CN).[3] This reaction forms a stable, deuterated 5-methyl-THF derivative that can be accurately quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q4: How important is pH control during sample preparation?

A4: pH control is critical. This compound is significantly more stable at an alkaline pH. Therefore, maintaining a pH around 10 during sample extraction and processing can help to minimize its dissociation before analysis.

Q5: What is the role of antioxidants in the analysis of this compound?

A5: Antioxidants are essential to prevent the oxidative degradation of all reduced folates, including this compound and its conversion products. Commonly used antioxidants include ascorbic acid and 2-mercaptoethanol. Their inclusion in extraction buffers and, in some cases, the mobile phase, is a standard practice to ensure the integrity of the analytes.

Troubleshooting Guide

Problem 1: Low or no detectable peak for this compound.
Possible Cause Troubleshooting Step
Dissociation during sample storage or preparation. Ensure samples are stored at -80°C and processed on ice. Use an extraction buffer with an alkaline pH (e.g., pH 10) and containing antioxidants.
On-column dissociation. The mobile phase pH may be too low. Consider using a mobile phase with a higher pH if your column chemistry allows, or switch to an indirect measurement or derivatization method.
Oxidative degradation. Increase the concentration of antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) in your sample preparation buffers. Prepare antioxidant solutions fresh daily.
Insufficient detector sensitivity. This compound is often present at low concentrations. Utilize a more sensitive detection method such as fluorescence, electrochemical detection, or mass spectrometry.
Problem 2: Inconsistent and non-reproducible peak areas for this compound.
Possible Cause Troubleshooting Step
Variable dissociation between samples. Strictly standardize all sample handling procedures, including extraction time, temperature, and pH adjustments. Ensure consistent timing between sample preparation and injection.
Incomplete reduction in indirect methods. Optimize the concentration of the reducing agent (e.g., NaBH₄) and the reaction time and temperature to ensure complete conversion of this compound to 5-methyl-THF.
Mobile phase instability. Prepare fresh mobile phase daily. If using buffers, ensure they are within their effective buffering range.

Data Presentation: Stability of Folates

The stability of folates is highly dependent on pH and temperature. The following table summarizes the general stability of various folates under different conditions.

Folate DerivativeStability at Acidic pH (e.g., pH < 4)Stability at Neutral pH (e.g., pH 7)Stability at Alkaline pH (e.g., pH > 8)Thermal Stability
This compound Highly unstable, dissociates to THF.Unstable, dissociates to THF.More stable.Degrades with increasing temperature.
Tetrahydrofolate (THF) Unstable.Moderately stable.More stable.Sensitive to heat.
5-Methyl-THF Relatively stable.Stable.Stable.More stable than other reduced folates.
Folic Acid Stable.Stable.Stable.Relatively heat stable.

Note: The presence of antioxidants significantly improves the stability of all reduced folates across all conditions.

Experimental Protocols

Protocol 1: Indirect Quantification of this compound by HPLC

This method involves the conversion of this compound to the more stable 5-methyl-THF and subsequent quantification by subtraction.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol).

  • Centrifuge to pellet debris and collect the supernatant.

2. Reduction of this compound:

  • Divide the supernatant into two aliquots.

  • Aliquot A (Total 5-methyl-THF): Adjust the pH to 10 with NaOH. Add freshly prepared sodium borohydride (NaBH₄) solution to a final concentration of 10 mg/mL. Incubate in the dark at room temperature for 30 minutes. Quench the reaction by adding an equal volume of 0.2 M phosphate buffer, pH 7.0.

  • Aliquot B (Endogenous 5-methyl-THF): Treat this aliquot identically to Aliquot A, but substitute the NaBH₄ solution with the buffer used to dissolve it.

3. HPLC Analysis of 5-Methyl-THF:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 290 nm, Emission: 360 nm) or UV (290 nm).

  • Inject filtered aliquots A and B onto the HPLC system.

4. Calculation:

  • Quantify the 5-methyl-THF peak in both chromatograms using a standard curve.

  • Concentration of this compound = [5-methyl-THF] in Aliquot A - [5-methyl-THF] in Aliquot B.

Protocol 2: Chemical Derivatization of this compound for LC-MS Analysis

This method provides a more direct and accurate quantification by trapping the unstable analyte.[3]

1. Sample Extraction:

  • Extract samples in a cold buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.4) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol.

2. Derivatization:

  • To the extract, add a freshly prepared solution of deuterated sodium cyanoborohydride (NaBD₃CN) in a suitable buffer (e.g., 200 mM borate (B1201080) buffer, pH 10) to a final concentration of 25 mM.

  • Incubate at room temperature for 30 minutes in the dark.

3. Sample Clean-up (Optional but Recommended):

  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interferences.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Monitor the specific transitions for the deuterated 5-methyl-THF and an appropriate internal standard.

Visualizations

Dissociation_Pathway MethyleneTHF This compound (Unstable) THF Tetrahydrofolate (THF) MethyleneTHF->THF Dissociation (Acidic/Neutral pH) Formaldehyde Formaldehyde MethyleneTHF->Formaldehyde Dissociation Degradation Oxidative Degradation Products MethyleneTHF->Degradation Oxidation THF->MethyleneTHF Association

Caption: Dissociation pathway of this compound.

HPLC_Workflow cluster_indirect Indirect Quantification cluster_endogenous Endogenous Measurement Sample1 Sample Aliquot A Reduction Chemical Reduction (e.g., NaBH₄) Sample1->Reduction TotalMeTHF Total 5-Methyl-THF Reduction->TotalMeTHF HPLC HPLC Analysis TotalMeTHF->HPLC Sample2 Sample Aliquot B NoReduction No Reduction Sample2->NoReduction EndoMeTHF Endogenous 5-Methyl-THF NoReduction->EndoMeTHF EndoMeTHF->HPLC Calculation Calculation: [Total] - [Endogenous] HPLC->Calculation

Caption: Workflow for the indirect HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5,10-methylene-tetrahydrofolate: LC-MS vs. Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folate vitamers is paramount. Among these, 5,10-methylene-tetrahydrofolate (5,10-methylene-THF) plays a crucial role in nucleotide synthesis and one-carbon metabolism. This guide provides an objective comparison of two widely used analytical methods for folate analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and the microbiological assay, with a focus on their application to this compound.

This comparison guide delves into the quantitative performance, experimental protocols, and underlying principles of each method. We present a detailed examination to assist researchers in selecting the most appropriate technique for their specific needs, considering the inherent instability of this compound and the nuances of each assay.

Quantitative Performance: A Side-by-Side Comparison

The direct quantitative comparison of LC-MS and microbiological assays for this compound is challenging due to the vitamer's instability.[1][2] Often, this compound is converted to a more stable form or measured as part of the total folate pool. The following table summarizes the general performance characteristics of each method for folate analysis, with specific considerations for this compound where data is available.

Performance MetricLC-MS/MSMicrobiological Assay
Specificity High. Can differentiate between various folate vitamers.Lower. Measures total biologically active folates.
Sensitivity (LOD/LOQ) High. pg/mL to low ng/mL levels. For 5-methyl-THF, LOD of 1.51 nmol/L and LOQ of 4.51 nmol/L have been reported.[3]Moderate. Typically in the ng/mL range.
Linearity Excellent. Wide dynamic range (e.g., 25 pg/mL to 1000 ng/mL for various folates).[4]Good. Typically over a narrower concentration range.
Accuracy (% Recovery) Generally high (e.g., 93-108% for various folates).[5]Variable. Can be influenced by the sample matrix and the specific folate vitamer. For instance, recovery of folic acid can be lower (around 69%) compared to other forms.[6]
Precision (%RSD) High. Inter-day and intra-assay precision typically <10%.[3]Moderate. Generally acceptable, but can be higher than LC-MS.
Throughput High. Amenable to automation.Lower. Requires incubation and manual steps.
Cost High initial instrument cost, lower cost per sample for high throughput.Lower initial setup cost, can be more labor-intensive.
Analysis of this compound Challenging due to instability. Often requires derivatization to a more stable form for accurate quantification.[1][2]Measures the contribution of this compound to the total pool of biologically active folates.

The Central Role of this compound in One-Carbon Metabolism

This compound is a pivotal intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), and the remethylation of homocysteine to methionine.[7][8] Its central role underscores the importance of accurate measurement in understanding cellular proliferation, DNA synthesis and repair, and epigenetic regulation.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) Methylene_THF->DHF TYMS Methyl_THF 5-methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-methenyl-THF Methylene_THF->Methenyl_THF DHF->THF DHFR dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP TYMS Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS Formyl_THF 10-formyl-THF Methenyl_THF->Formyl_THF Purines Purines Formyl_THF->Purines Experimental_Workflows cluster_LCMS LC-MS Workflow cluster_Micro Microbiological Assay Workflow LCMS_Sample Sample Collection (e.g., plasma, tissue) LCMS_Extraction Extraction with Antioxidants LCMS_Sample->LCMS_Extraction LCMS_Derivatization Derivatization (optional, for unstable vitamers) LCMS_Extraction->LCMS_Derivatization LCMS_Cleanup Solid Phase Extraction (SPE) LCMS_Derivatization->LCMS_Cleanup LCMS_Analysis LC-MS/MS Analysis LCMS_Cleanup->LCMS_Analysis LCMS_Data Data Acquisition & Quantification LCMS_Analysis->LCMS_Data Micro_Sample Sample Collection (e.g., serum, whole blood) Micro_Extraction Extraction & Deconjugation Micro_Sample->Micro_Extraction Micro_Inoculation Inoculation with Lactobacillus rhamnosus Micro_Extraction->Micro_Inoculation Micro_Incubation Incubation (24-48h) Micro_Inoculation->Micro_Incubation Micro_Measurement Turbidity Measurement Micro_Incubation->Micro_Measurement Micro_Data Comparison to Standard Curve Micro_Measurement->Micro_Data

References

A Researcher's Guide to Validating Antibodies for MTHFR, a Key Enzyme in 5,10-methylene-THF Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of metabolic pathway components is critical. While direct antibodies against the small molecule 5,10-methylenetetrahydrofolate (5,10-methylene-THF) are not commercially available, antibodies targeting the enzymes that metabolize it, such as Methylenetetrahydrofolate Reductase (MTHFR), are invaluable tools. This guide provides a framework for comparing and validating the specificity of commercial MTHFR antibodies to ensure reliable and reproducible experimental results.

Comparison of Commercially Available MTHFR Antibodies

The selection of a suitable MTHFR antibody is the first step in obtaining reliable data. Below is a summary of several commercially available MTHFR antibodies, highlighting their key characteristics. Researchers should note that lot-to-lot variability can occur, and in-house validation is always recommended.

SupplierCatalog NumberClonalityHostValidated ApplicationsSpecies Reactivity
Thermo Fisher ScientificMA5-15844Monoclonal (5D3)MouseWB, IHC, ELISAHuman, Rat
Proteintech66612-1-IgMonoclonal (1F7A3)MouseWB, IHC, IF/ICC, ELISAHuman
Cell Signaling Technology25164Monoclonal (D1E4V)RabbitWBHuman
Abcamab236737PolyclonalRabbitWB, IHC-P, ICC/IFHuman
Merck MilliporeABS1013PolyclonalRabbitWBNot specified
Aviva Systems BiologyOKCD09070N/A (ELISA Kit)N/AELISAHuman

Gold Standard for Antibody Validation: The Use of Negative Controls

The most rigorous method for validating antibody specificity is to test its performance in a biological system where the target protein is absent. This can be achieved through the use of knockout (KO) animal models or in vitro knockdown (e.g., using siRNA or shRNA).

A truly specific antibody will show a signal in wild-type (WT) samples and no signal in the corresponding KO or knockdown samples.

Experimental Protocols for MTHFR Antibody Validation

Below are detailed protocols for key immunoassays, incorporating the use of negative controls for robust validation.

Western Blotting

Western blotting is a fundamental technique to verify the antibody's ability to recognize the target protein at the correct molecular weight.

Protocol:

  • Sample Preparation: Prepare protein lysates from wild-type cells/tissues and MTHFR KO cells/tissues (or siRNA-mediated MTHFR knockdown cells and control cells). Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Include a protein ladder to determine molecular weight.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary MTHFR antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A specific antibody will show a band at the expected molecular weight for MTHFR (~70-77 kDa) in the wild-type lane and a significantly reduced or absent band in the KO/knockdown lane. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Immunohistochemistry (IHC)

IHC is used to assess the antibody's performance in detecting the target protein within a specific tissue context.

Protocol:

  • Tissue Preparation: Fix paraffin-embedded tissue sections from both wild-type and MTHFR KO animals on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary MTHFR antibody at the optimal dilution overnight at 4°C.

  • Washing: Wash the slides with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.

  • Washing: Repeat the washing step.

  • Visualization: Develop the signal with a chromogen such as DAB, and counterstain with hematoxylin.

  • Analysis: Specific staining should be observed in the wild-type tissue in the expected cellular compartments, while the KO tissue should show no or minimal staining.

Immunoprecipitation (IP)

IP is used to confirm that the antibody can bind to the native form of the target protein and pull it out of a complex mixture.

Protocol:

  • Lysate Preparation: Prepare whole-cell lysates from wild-type and MTHFR KO/knockdown cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary MTHFR antibody or an isotype control antibody for several hours to overnight at 4°C.

  • Capture: Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using the same or a different MTHFR antibody.

  • Analysis: A specific antibody will pull down MTHFR from the wild-type lysate, resulting in a band on the Western blot. No band should be present in the KO/knockdown lysate or the isotype control lane.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the relevant metabolic pathway and experimental workflows.

One_Carbon_Metabolism One-Carbon Metabolism Pathway THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase MTHFR MTHFR

Caption: Role of MTHFR in One-Carbon Metabolism.

Antibody_Validation_Workflow MTHFR Antibody Validation Workflow cluster_samples Sample Preparation cluster_assays Immunoassays cluster_results Expected Results WT_Sample Wild-Type (WT) Cells/Tissues WB Western Blot WT_Sample->WB IHC Immunohistochemistry WT_Sample->IHC IP Immunoprecipitation WT_Sample->IP KO_Sample MTHFR KO/KD Cells/Tissues KO_Sample->WB KO_Sample->IHC KO_Sample->IP WB_Result Specific band in WT, absent in KO/KD WB->WB_Result IHC_Result Specific staining in WT, no staining in KO/KD IHC->IHC_Result IP_Result MTHFR pulled down in WT, not in KO/KD IP->IP_Result Decision Is the antibody specific? WB_Result->Decision IHC_Result->Decision IP_Result->Decision Proceed Proceed with experiments Decision->Proceed Yes Reject Select another antibody Decision->Reject No

Caption: Workflow for MTHFR Antibody Specificity Validation.

Caption: Logical Flow for Selecting an MTHFR Antibody.

Navigating the Crossroads of Cancer Metabolism: A Comparative Analysis of 5,10-Methylene-THF Levels

Author: BenchChem Technical Support Team. Date: December 2025

The intricate metabolic landscape of cancer cells presents a compelling area of research for the development of novel therapeutic strategies. Central to this landscape is one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, and the regulation of epigenetic processes. A key intermediate in this pathway, 5,10-methylenetetrahydrofolate (5,10-methylene-THF), stands at a critical juncture, directing carbon units towards either DNA synthesis or methylation. This guide provides a comparative analysis of this compound levels in normal versus cancer cells, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of its pivotal role in oncology.

Quantitative Comparison of Folate Levels in Normal vs. Cancer Tissues

Emerging evidence suggests a significant alteration in folate metabolism within tumor microenvironments. Cancer cells, with their high proliferative rate, exhibit an increased demand for the building blocks of DNA and RNA, placing a heavy reliance on the one-carbon metabolic pathway. This is reflected in the differential levels of folate derivatives, including this compound, observed between cancerous and healthy tissues.

The following table summarizes quantitative data from studies that have measured folate concentrations in both tumor and adjacent normal tissues. It is important to note that the absolute concentrations can vary depending on the tissue type, analytical method, and individual patient characteristics.

Cancer TypeTissueThis compound (pmol/g)Total Folate (pmol/g)Reference
Colorectal Cancer Tumor1180 ± 7102560 ± 1260[1]
Normal Mucosa640 ± 3201790 ± 760[1]
Non-Small Cell Lung Cancer TumorSignificantly higher than normal-[1]
Normal Lung--[1]

Note: Data for Non-Small Cell Lung Cancer was reported as significantly higher in tumor tissue compared to adjacent normal lung tissue, but specific mean values and standard deviations were not provided in the abstract.

The Central Role of this compound in One-Carbon Metabolism

The one-carbon metabolism pathway is a vital cellular process that balances the production of nucleotides for DNA synthesis and repair with the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. This compound is a critical branching point in this pathway.

OneCarbonMetabolism Serine Serine Glycine (B1666218) Glycine Serine->Glycine SHMT MethyleneTHF MethyleneTHF Serine->MethyleneTHF SHMT THF THF THF->MethyleneTHF MethyleneTHF->THF SHMT dTMP dTMP MethyleneTHF->dTMP TS DHF DHF MethyleneTHF->DHF TS MethylTHF MethylTHF MethyleneTHF->MethylTHF MTHFR dUMP dUMP dUMP->dTMP DHF->THF DHFR Homocysteine Homocysteine MethylTHF->Homocysteine Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM

As depicted in Figure 1, serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine and tetrahydrofolate (THF) to glycine and this compound. From this point, this compound can be utilized by thymidylate synthase (TS) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This reaction regenerates dihydrofolate (DHF), which is then reduced back to THF by dihydrofolate reductase (DHFR).

Alternatively, this compound can be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate (5-methyl-THF). 5-methyl-THF then donates its methyl group for the remethylation of homocysteine to methionine, which is subsequently converted to SAM. SAM is the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in epigenetic regulation and gene expression. The dysregulation of this pathway, particularly the balance between thymidylate synthesis and methylation, is a hallmark of many cancers.

Experimental Protocols for the Quantification of this compound

The accurate measurement of this compound in biological samples is challenging due to its inherent instability. However, robust methods utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of folates, including this compound, from biological samples.

ExperimentalWorkflow SampleCollection Sample Collection (Tissue or Cells) Homogenization Homogenization in Extraction Buffer SampleCollection->Homogenization EnzymaticDigestion Enzymatic Digestion (γ-glutamyl hydrolase) Homogenization->EnzymaticDigestion ProteinPrecipitation Protein Precipitation (e.g., acid or organic solvent) EnzymaticDigestion->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid Phase Extraction (SPE) (Cleanup and Concentration) Centrifugation->SPE Analysis LC-MS/MS or HPLC Analysis SPE->Analysis DataAnalysis Data Analysis and Quantification Analysis->DataAnalysis

Detailed Methodologies

1. Sample Preparation:

  • Tissue Samples: Tissues are typically snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, a known weight of the frozen tissue is homogenized in an extraction buffer.

  • Cell Culture Samples: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and the cell pellet is resuspended in extraction buffer.

  • Extraction Buffer: A typical extraction buffer contains a reducing agent (e.g., ascorbic acid, dithiothreitol) and a buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a stable pH and prevent folate degradation.

2. Enzymatic Deconjugation:

  • Folates in biological systems exist as polyglutamates. For accurate quantification by most analytical methods, these polyglutamate tails must be cleaved to their monoglutamate forms.

  • This is achieved by treating the sample extract with a γ-glutamyl hydrolase (conjugase) enzyme, often from rat plasma or hog kidney.

3. Protein Precipitation and Solid-Phase Extraction (SPE):

  • Proteins are precipitated from the sample using agents like perchloric acid or organic solvents (e.g., methanol, acetonitrile) and removed by centrifugation.

  • The resulting supernatant is often further purified and concentrated using solid-phase extraction (SPE) cartridges. This step helps to remove interfering substances and enrich the folate fraction.

4. LC-MS/MS Analysis:

  • Chromatography: The purified extract is injected into a liquid chromatography system. Separation of different folate derivatives is typically achieved using a C18 reversed-phase column with a gradient elution of an aqueous mobile phase (often containing a weak acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of specific folate species based on their unique mass-to-charge ratios (m/z) of the precursor and product ions.[2]

5. HPLC with Fluorescence or Electrochemical Detection:

  • Chromatography: Similar to LC-MS/MS, HPLC with a C18 column is used for the separation of folate derivatives.

  • Detection:

    • Fluorescence Detection: Reduced folates are naturally fluorescent, allowing for their detection using a fluorescence detector after excitation at a specific wavelength.

    • Electrochemical Detection: This method measures the current generated by the oxidation or reduction of the folate molecule at an electrode surface, providing a sensitive detection method.

Conclusion

The comparative analysis of this compound levels between normal and cancer cells underscores the profound metabolic reprogramming that occurs during tumorigenesis. The elevated demand for this crucial metabolite in cancer cells highlights its potential as a therapeutic target. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify this compound and further investigate its role in cancer biology and drug development. A deeper understanding of the dynamics of the one-carbon metabolism pathway will undoubtedly pave the way for more effective and targeted cancer therapies.

References

A New Frontier in Folate Analysis: Validating a Novel Method for 5,10-Methylene-THF Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking analytical method employing chemical derivatization coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is setting a new standard for the accurate quantification of 5,10-methylenetetrahydrofolate (5,10-methylene-THF). This innovative approach successfully overcomes the inherent instability of this critical one-carbon donor, paving the way for more reliable research in drug development and cellular metabolism. This guide provides an in-depth comparison of this new method with traditional analytical techniques, supported by experimental data and detailed protocols.

The Challenge of Measuring an Unstable Metabolite

This compound is a pivotal intermediate in one-carbon metabolism, essential for the biosynthesis of nucleotides and amino acids. However, its direct and accurate measurement has long been a challenge for researchers due to its chemical instability. The molecule is prone to dissociation and interconversion with other folate forms, leading to potential inaccuracies in analytical results.

The Innovation: Chemical Derivatization LC-MS

The novel method addresses this challenge by converting the unstable this compound into a stable derivative prior to analysis. This is achieved through a chemical reduction reaction using deuterated sodium cyanoborohydride (NaBD₃CN), which transforms this compound into a stable, deuterated form of 5-methyl-THF. This stable derivative can then be accurately quantified using the high sensitivity and specificity of LC-MS/MS.

Comparative Analysis of Analytical Methods

The new chemical derivatization LC-MS method offers significant advantages over traditional techniques such as direct High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays.

Analytical MethodPrincipleKey AdvantagesKey Disadvantages
Chemical Derivatization LC-MS Conversion of unstable this compound to a stable, deuterated 5-methyl-THF derivative for LC-MS/MS quantification.High accuracy and precision due to analyte stabilization; High specificity and sensitivity of mass spectrometric detection.Requires sophisticated and expensive instrumentation; a more complex sample preparation procedure.
Direct HPLC with Fluorescence Detection Direct separation and quantification of this compound using its native fluorescence.Relatively simpler and less expensive instrumentation.Prone to inaccuracies due to the instability of this compound during sample processing and analysis.
Enzymatic Assay Indirect measurement based on the activity of an enzyme that produces or consumes this compound.Can provide insights into metabolic pathway activity; can be adapted for high-throughput screening.Indirectly measures concentration; may lack specificity for this compound over other folate species.

Performance Characteristics

The superiority of the chemical derivatization LC-MS method is evident in its performance metrics. While direct comparative studies are limited, data from related folate analyses provide a strong indication of the expected performance.

Performance MetricChemical Derivatization LC-MSDirect HPLC with Fluorescence Detection (for related folates)Enzymatic Assay
Limit of Detection (LOD) High sensitivity, often in the low nmol/L range.Moderate sensitivity, typically in the nmol/L range.Variable, dependent on enzyme kinetics and detection method.
Limit of Quantification (LOQ) High sensitivity, allowing for quantification at low concentrations.Moderate sensitivity.Variable.
Linearity Excellent linearity over a broad concentration range (R² > 0.99).Good linearity over a defined range.Dependent on enzyme saturation kinetics.
Precision (%CV) High precision with low intra- and inter-assay variability (typically <15%).Moderate precision, with variability influenced by analyte stability.Moderate precision.
Accuracy (% Recovery) High accuracy with recovery rates typically between 90-110%.Variable accuracy, susceptible to degradation of the analyte.Can be accurate if properly calibrated, but measures enzyme activity, not direct concentration.

Experimental Protocols

Chemical Derivatization LC-MS Method
  • Sample Extraction: Homogenize tissue or cell samples in a cooled, antioxidant-containing buffer (e.g., phosphate (B84403) buffer with ascorbic acid) at a pH that maximizes this compound stability (around pH 7.4).

  • Derivatization: Add a freshly prepared solution of deuterated sodium cyanoborohydride (NaBD₃CN) to the sample extract and incubate to convert this compound to deuterated 5-methyl-THF.

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the folate derivatives.

  • LC-MS/MS Analysis: Separate the derivatized folates using a C18 reverse-phase HPLC column with a gradient elution. Detect and quantify the deuterated 5-methyl-THF using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Direct HPLC with Fluorescence Detection
  • Sample Extraction: Perform extraction as described above, with meticulous attention to maintaining a stable pH and low temperature to minimize degradation of this compound.

  • HPLC Analysis: Inject the clarified extract onto a C18 reverse-phase column. Use a mobile phase gradient to separate the different folate species.

  • Fluorescence Detection: Monitor the column eluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for this compound.

Enzymatic Assay
  • Sample Preparation: Prepare a cell or tissue lysate that preserves the activity of the enzyme of interest (e.g., serine hydroxymethyltransferase).

  • Enzyme Reaction: Initiate the enzymatic reaction by adding the necessary substrates and cofactors, including the sample containing this compound or a precursor that will be converted to it.

  • Detection: Measure the change in absorbance or fluorescence of a coupled indicator reaction over time. The rate of this change is proportional to the activity of the enzyme, which can be related back to the concentration of this compound.

Visualizing the Metabolic Context and Workflow

To better understand the significance of this compound and the analytical process, the following diagrams illustrate the one-carbon metabolism pathway and the experimental workflow of the new method.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF Serine Serine Serine->MethyleneTHF SHMT Glycine Glycine MethyleneTHF->Glycine SHMT dTMP dTMP MethyleneTHF->dTMP TYMS MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF dUMP dUMP dUMP->dTMP Methionine Methionine MethylTHF->Methionine MS Homocysteine Homocysteine Homocysteine->Methionine Purines Purines FormylTHF->Purines

Caption: The central role of this compound in one-carbon metabolism.

Experimental_Workflow Start Sample Collection (Cells/Tissue) Extraction Cell Lysis & Protein Precipitation Start->Extraction Derivatization Chemical Derivatization (NaBD3CN) Extraction->Derivatization SPE Solid-Phase Extraction (Purification) Derivatization->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound measurement by LC-MS.

Conclusion

The validation of the chemical derivatization LC-MS method represents a significant advancement in the field of folate analysis. Its ability to accurately and reliably quantify the unstable but critically important metabolite, this compound, provides researchers with a powerful tool to deepen our understanding of one-carbon metabolism and its role in health and disease. This method is poised to become the new gold standard for this compound measurement in research and drug development.

Unraveling the Influence of MTHFR Polymorphisms on 5,10-Methylenetetrahydrofolate Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between genetic variations and metabolic pathways is paramount. This guide provides a comparative analysis of common polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene and their impact on 5,10-methylenetetrahydrofolate (5,10-methylene-THF) levels, a crucial intermediate in folate metabolism.

The MTHFR enzyme plays a pivotal role in the folate pathway by catalyzing the irreversible conversion of this compound to 5-methyltetrahydrofolate (5-methyl-THF).[1][2][3][4][5] This reaction is fundamental for the synthesis of methionine, the universal methyl donor for numerous methylation reactions, including DNA methylation.[6][7] Two of the most extensively studied single nucleotide polymorphisms (SNPs) in the MTHFR gene, C677T (rs1801133) and A1298C (rs1801131), have been shown to reduce the enzyme's activity, thereby affecting the balance of folate derivatives.[2][3][8][9][10][11]

Reduced MTHFR activity due to these polymorphisms leads to a metabolic block in the conversion of this compound to 5-methyl-THF.[1][5] Consequently, this can result in an accumulation of this compound and a depletion of 5-methyl-THF, which has downstream implications for various cellular processes.

Comparative Data on Folate Levels by MTHFR Genotype

The following table summarizes findings from a study that utilized stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MRM/MS) to quantify key folate species in red blood cells (RBCs) from individuals with different MTHFR C677T genotypes. This data provides a quantitative insight into how the C677T polymorphism alters the distribution of folate metabolites.

MTHFR C677T GenotypeThis compound (nmol/L)5-Methyl-THF (nmol/L)Tetrahydrofolate (THF) (nmol/L)
CC (Wild-Type) Almost UndetectableDominant formVery low levels (<5% of total folate)
CT (Heterozygous) Almost UndetectableDominant formVery low levels (<5% of total folate)
TT (Homozygous) 52.3 ± 6.01120.0 ± 46.626.2 ± 3.1

Note: Data is presented as mean ± standard deviation for the TT genotype where available. For the CC and CT genotypes, the levels of this compound and THF were reported as almost undetectable or very low.[12] Quantitative data for the A1298C polymorphism and for plasma levels of this compound are not as readily available in the reviewed literature.

The data clearly indicates that individuals homozygous for the C677T polymorphism (TT genotype) exhibit a distinct folate profile in their red blood cells, characterized by detectable levels of this compound and THF, which are nearly absent in individuals with the CC and CT genotypes.[12] This is consistent with the reduced efficiency of the thermolabile MTHFR enzyme variant in converting this compound to 5-methyl-THF.[1]

Visualizing the Metabolic Impact of MTHFR Polymorphisms

The following diagram illustrates the central role of MTHFR in the folate pathway and the consequences of the C677T and A1298C polymorphisms.

Folate metabolism pathway and MTHFR polymorphisms.

Experimental Protocols

The quantification of different folate forms, particularly the unstable this compound, requires precise and sensitive analytical methods. A robust method for this purpose is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Red Blood Cell Folates by Stable Isotope Dilution LC-MRM/MS

This protocol is based on the methodology described for the accurate quantification of red blood cell folate profiles.[12]

1. Sample Preparation:

  • Whole blood samples are collected in EDTA-containing tubes.

  • Red blood cells (RBCs) are isolated by centrifugation and washed.

  • RBC lysates are prepared by suspending the cells in a solution containing 1% ascorbic acid and 10 mM 2-mercaptoethanol (B42355) to prevent folate oxidation.

2. Isotope Labeling and Deconjugation:

  • Stable isotope-labeled internal standards for each folate vitamer to be quantified (e.g., ¹³C-labeled 5-MTHF, THF, and 5,10-MTHF) are added to the RBC lysate.

  • The sample is incubated to allow for the deconjugation of polyglutamated folates to their monoglutamate forms by endogenous RBC polyglutamate hydrolase.

3. Solid-Phase Extraction (SPE):

  • The sample is subjected to solid-phase extraction to purify and concentrate the folates.

  • Supelco LC-18 3 mL SPE cartridges are conditioned with methanol (B129727) followed by SPE buffer.

  • After loading the sample, the cartridge is washed with SPE buffer.

  • Folates are eluted with a solution of 60% methanol and 0.2% ascorbic acid.

4. LC-MS/MS Analysis:

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in an appropriate volume of eluting water.

  • An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic separation is achieved using a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each folate vitamer and its corresponding stable isotope-labeled internal standard.

5. Quantification:

  • The concentration of each folate vitamer is determined by calculating the ratio of the peak area of the endogenous folate to its corresponding stable isotope-labeled internal standard.

  • Calibration curves are generated using known concentrations of folate standards to ensure accurate quantification.[12]

Conclusion

The C677T polymorphism in the MTHFR gene significantly alters the distribution of folate metabolites in red blood cells, leading to a detectable increase in this compound levels in individuals with the TT genotype.[12] This accumulation is a direct consequence of the reduced enzymatic conversion of this compound to 5-methyl-THF. While the A1298C polymorphism is also known to reduce MTHFR activity, there is a need for more quantitative studies to delineate its specific impact on this compound levels. The use of advanced analytical techniques such as LC-MS/MS is crucial for the accurate measurement of these labile folate species, providing valuable data for researchers and clinicians working in the fields of nutrition, pharmacology, and personalized medicine.

References

5,10-Methylene-THF: A Superior Biomarker in the Folate Family? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of folate status is crucial for understanding disease mechanisms and developing targeted therapies. While serum and red blood cell (RBC) folate, along with plasma homocysteine, are the established biomarkers, emerging interest has focused on 5,10-methylenetetrahydrofolate (5,10-methylene-THF) as a potentially more informative indicator of one-carbon metabolism. This guide provides a comprehensive comparison of this compound with other folate biomarkers, supported by an overview of their roles in metabolic pathways and detailed experimental protocols for their measurement.

At the Crossroads of Folate Metabolism: The Significance of this compound

Folate, an essential B vitamin, plays a pivotal role in a series of interconnected metabolic reactions collectively known as one-carbon metabolism. These pathways are fundamental for DNA synthesis, repair, and methylation. Within this intricate network, this compound occupies a critical branch point. It is the direct precursor for the synthesis of thymidylate, a necessary component of DNA, and is the substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR), which produces 5-methyltetrahydrofolate (5-methyl-THF). 5-methyl-THF is the primary form of folate found in circulation and is essential for the remethylation of homocysteine to methionine.

Genetic variations, such as polymorphisms in the MTHFR gene, can impair the conversion of this compound to 5-methyl-THF, leading to an accumulation of this compound and elevated homocysteine levels. Such disruptions in folate metabolism have been implicated in a range of pathologies, including cardiovascular disease, cancer, and neurological disorders. This central role suggests that measuring this compound directly could offer a more precise snapshot of the functional status of one-carbon metabolism compared to other folate forms.

A Comparative Analysis of Folate Biomarkers

While the theoretical advantages of measuring this compound are compelling, direct comparative studies evaluating its clinical utility against established biomarkers are limited. The inherent instability of this compound presents significant analytical challenges, which has historically hindered its routine measurement. The following table summarizes the key characteristics of major folate biomarkers.

BiomarkerBiological Role & SignificanceAdvantagesDisadvantages
This compound Central intermediate in one-carbon metabolism; direct precursor for thymidylate synthesis and substrate for MTHFR.Potentially a more direct indicator of the balance between DNA synthesis and methylation pathways. May be more sensitive to MTHFR dysfunction.Highly unstable, making measurement technically challenging and prone to inaccuracies. Limited clinical data on its utility as a standalone biomarker.
Serum/Plasma Folate Reflects recent dietary folate intake. Primarily composed of 5-methyl-THF.Relatively easy to measure and widely available. Useful for assessing short-term folate status.Can fluctuate significantly with recent diet. May not accurately reflect long-term tissue folate stores.
Red Blood Cell (RBC) Folate Indicates long-term folate status and tissue stores, as it reflects folate levels during erythrocyte formation.Provides a more stable, long-term picture of folate status. Less susceptible to short-term dietary changes.Measurement can be more complex than serum folate. Interpretation can be affected by conditions that alter red blood cell turnover.
Plasma Homocysteine An indirect functional marker of folate status; levels increase when the remethylation pathway, which requires 5-methyl-THF, is impaired.Well-established biomarker for cardiovascular disease risk. Reflects the functional status of the folate and vitamin B12 dependent methylation pathway.Levels are influenced by other factors, including vitamin B12 and B6 status, renal function, and genetics. Not specific to folate deficiency.

Visualizing the Folate Metabolic Pathway

To better understand the interplay between these biomarkers, the following diagram illustrates the central pathways of folate metabolism.

Folate_Metabolism Folic_Acid Folic Acid (Food, Supplements) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF This compound THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF (Circulating Folate) Methylene_THF->Methyl_THF MTHFR dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dUMP->dTMP

Folate Metabolism Pathway

Experimental Protocols

Accurate and reproducible measurement is paramount for the clinical and research utility of any biomarker. Below are detailed methodologies for the key assays discussed.

Measurement of this compound and Other Folate Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific quantification of different folate vitamers. However, the instability of this compound requires specific sample handling and derivatization steps.

Principle: This method involves the stabilization of this compound through chemical reduction and derivatization, followed by separation of the various folate forms using liquid chromatography and their sensitive and specific detection by tandem mass spectrometry.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection 1. Blood Collection (EDTA tubes, protect from light) Plasma_Separation 2. Plasma/Serum Separation (Centrifugation) Sample_Collection->Plasma_Separation Stabilization 3. Stabilization (Addition of ascorbic acid) Plasma_Separation->Stabilization Derivatization 4. Derivatization of this compound (e.g., with deuterated sodium cyanoborohydride to form stable deuterated 5-methyl-THF) Stabilization->Derivatization Protein_Precipitation 5. Protein Precipitation (e.g., with methanol) Derivatization->Protein_Precipitation SPE 6. Solid Phase Extraction (SPE) (Cleanup and concentration) Protein_Precipitation->SPE LC_Separation 7. Liquid Chromatography (Separation of folate species) SPE->LC_Separation MS_Detection 8. Tandem Mass Spectrometry (Quantification of each folate species) LC_Separation->MS_Detection

LC-MS/MS Workflow for Folate Analysis

Detailed Steps:

  • Sample Collection and Handling:

    • Collect whole blood in EDTA-containing tubes.

    • Protect samples from light immediately after collection.

    • Process samples promptly or store at -80°C.

    • Separate plasma or serum by centrifugation at 4°C.

  • Stabilization and Derivatization:

    • Immediately add a solution of ascorbic acid to the plasma/serum to prevent oxidation of labile folates.

    • For the specific measurement of this compound, a chemical reduction step is employed. One method involves the use of deuterated sodium cyanoborohydride, which reduces the unstable this compound to a stable, deuterated form of 5-methyl-THF. This allows for its distinction from the endogenous, non-deuterated 5-methyl-THF during mass spectrometric analysis.

  • Sample Extraction:

    • Perform protein precipitation using a solvent like methanol (B129727).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant containing the folates is further purified and concentrated using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the purified extract onto a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • The eluent is introduced into the mass spectrometer.

    • Quantification is achieved using multiple reaction monitoring (MRM) in positive or negative ion mode, with specific precursor-product ion transitions for each folate species and their stable isotope-labeled internal standards.

Microbiological Assay for Total Folate

This assay measures the total functional folate content in a sample.

Principle: The assay is based on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus, in a medium containing all necessary nutrients except folate. The extent of bacterial growth is proportional to the amount of folate present in the sample.

Experimental Protocol:

  • Sample Preparation:

    • For serum/plasma: Dilute the sample with an ascorbic acid solution to protect folates.

    • For RBC folate: Lyse the red blood cells in an ascorbic acid solution to release intracellular folates and allow for the deconjugation of polyglutamated folates to monoglutamates by endogenous plasma conjugase.

  • Assay Procedure:

    • Prepare a series of standards with known concentrations of folic acid.

    • In a 96-well microtiter plate, add the prepared samples and standards to the folate-free assay medium.

    • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

    • Incubate the plate at 37°C for 24-48 hours.

  • Data Analysis:

    • Measure the turbidity (bacterial growth) in each well using a microplate reader at a specific wavelength (e.g., 620 nm).

    • Construct a standard curve by plotting the turbidity of the standards against their known concentrations.

    • Determine the folate concentration in the samples by interpolating their turbidity readings on the standard curve.

Competitive Binding Radioassay for Folate

This method is a common automated platform for measuring total folate.

Principle: The assay is based on the competition between unlabeled folate in the sample and a known amount of radiolabeled folate (e.g., ¹²⁵I-folic acid) for a limited number of binding sites on a folate-binding protein (e.g., from milk). The amount of bound radiolabeled folate is inversely proportional to the concentration of folate in the sample.

Experimental Protocol:

  • Sample Preparation:

    • Serum/plasma and RBC lysates are prepared similarly to the microbiological assay.

    • A pretreatment step with a releasing agent (e.g., dithiothreitol) and an alkaline solution is often required to release folate from endogenous binding proteins.

  • Assay Procedure:

    • Combine the pretreated sample, the radiolabeled folate, and the folate-binding protein in a reaction tube.

    • Incubate to allow for competitive binding.

    • Separate the bound from the free radiolabeled folate (e.g., using magnetic separation of the binding protein).

  • Data Analysis:

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Generate a standard curve using calibrators of known folate concentrations.

    • Calculate the folate concentration in the samples from the standard curve.

Measurement of Plasma Homocysteine

Homocysteine levels are typically measured using automated immunoassays or chromatographic methods.

Principle (Enzymatic Cycling Assay): This is a common automated method. Homocysteine is first reduced and then converted to S-adenosyl-L-homocysteine (SAH) in a reaction catalyzed by SAH hydrolase. The SAH is then hydrolyzed, and the resulting adenosine (B11128) is acted upon by a series of enzymes in a cycling reaction that ultimately leads to the production of a detectable product (e.g., NADH), which is measured spectrophotometrically.

Experimental Protocol (Automated Analyzer):

  • Sample Collection: Collect blood in EDTA or heparin tubes. Plasma should be separated from cells promptly to prevent the release of homocysteine from red blood cells.

  • Assay: The assay is performed on an automated clinical chemistry analyzer according to the manufacturer's instructions for the specific reagent kit. This typically involves automated sample and reagent pipetting, incubation, and spectrophotometric reading.

  • Calibration and Quality Control: The analyzer is calibrated with materials of known homocysteine concentrations, and quality control samples are run to ensure the accuracy and precision of the results.

Conclusion: The Future of Folate Biomarker Assessment

While serum/RBC folate and homocysteine remain the cornerstone of clinical folate status assessment, this compound holds significant promise as a more specific and functionally relevant biomarker. Its position at a critical metabolic juncture makes it a tantalizing target for a more nuanced understanding of one-carbon metabolism in health and disease. However, the analytical challenges associated with its instability have so far limited its widespread clinical application.

For researchers and drug development professionals, the continued development and validation of robust and reliable methods for measuring this compound are paramount. Future studies that directly compare the diagnostic and prognostic performance of this compound with established biomarkers in large clinical cohorts are essential to definitively establish its superiority. Until then, a comprehensive assessment of folate status should ideally involve a panel of biomarkers, including both direct measures of folate species and functional indicators like homocysteine, to provide a more complete picture of an individual's one-carbon metabolic health.

A Comparative Analysis of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of supplementation with synthetic folic acid versus the biologically active form, 5-methyltetrahydrofolate (5-MTHF). While the initial query specified 5,10-methylene-THF, the vast majority of clinical and research data focuses on 5-MTHF as the primary alternative to folic acid supplementation. This compound is a crucial intermediate in folate metabolism but is not typically used as a direct supplemental form. Therefore, this guide will focus on the comparison between folic acid and its principal active metabolite, 5-MTHF, to provide a comprehensive and data-driven analysis for the scientific community.

Folate, an essential B-vitamin, plays a critical role in numerous physiological processes, including DNA synthesis and repair, methylation reactions, and amino acid metabolism[1][2]. Inadequate folate status has been linked to various health issues, including neural tube defects in newborns and elevated homocysteine levels, a risk factor for cardiovascular disease[3]. To mitigate these risks, supplementation with folic acid has been widely recommended and implemented through mandatory food fortification in many countries[4]. However, the emergence of 5-MTHF as a supplemental alternative has prompted a scientific debate regarding the optimal form of folate for supplementation.

This guide will delve into the metabolic pathways, comparative bioavailability, and clinical efficacy of folic acid and 5-MTHF, supported by experimental data.

Folate Metabolism: A Visual Pathway

The conversion of synthetic folic acid to the metabolically active 5-MTHF is a multi-step enzymatic process. Understanding this pathway is crucial to appreciating the differences between the two supplemental forms. Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR)[5][6]. THF is then converted to this compound, which can be used for nucleotide synthesis or be irreversibly reduced to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR)[7]. 5-MTHF is the primary circulating form of folate and acts as a methyl group donor for the remethylation of homocysteine to methionine[7][8].

Folate_Metabolism cluster_0 Folic Acid Metabolism cluster_1 Cellular Functions Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR This compound This compound Tetrahydrofolate (THF)->this compound SHMT 5-Methyl-THF (5-MTHF) 5-Methyl-THF (5-MTHF) This compound->5-Methyl-THF (5-MTHF) MTHFR Nucleotide Synthesis Nucleotide Synthesis This compound->Nucleotide Synthesis Homocysteine \nRemethylation Homocysteine Remethylation 5-Methyl-THF (5-MTHF)->Homocysteine \nRemethylation

Folate Metabolism Pathway

Comparative Bioavailability and Efficacy

The bioavailability of folate supplements is a key determinant of their physiological impact. While folic acid is considered to have high bioavailability, its conversion to the active 5-MTHF can be influenced by several factors, most notably genetic variations in the MTHFR enzyme[9][10].

ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Key Findings from Studies
Absorption Readily absorbed as a monoglutamate.Readily absorbed.A systematic review of 23 studies found that only three showed a statistically significant difference in bioavailability between different folate forms, with these three favoring 5-MTHF[11][12].
Metabolic Conversion Requires a two-step reduction by DHFR to THF, followed by conversion to this compound and then to 5-MTHF by MTHFR.[5][6]Bypasses the DHFR and MTHFR enzymatic steps and is directly available for metabolic processes.[9][13]The activity of DHFR in human liver is slow and highly variable, which may limit the conversion of high doses of folic acid[14].
Impact of MTHFR Polymorphism Individuals with MTHFR polymorphisms, particularly the C677T variant, have reduced MTHFR enzyme activity, leading to lower levels of 5-MTHF from folic acid.[9][10]Efficacy is not significantly affected by MTHFR polymorphisms as it does not require this enzyme for its activation.[9]Studies have shown that individuals with the MTHFR 677TT genotype have a more pronounced response to 5-MTHF supplementation in terms of increased plasma folate and decreased homocysteine levels compared to folic acid[10][15].
Unmetabolized Folic Acid (UMFA) High intake can lead to the appearance of unmetabolized folic acid in the bloodstream, the long-term health implications of which are not fully understood.[9][16]Supplementation does not lead to the accumulation of UMFA.[9]One study found that supplementation with (6S)-5-MTHF may reduce plasma UMFA by approximately 50% compared to folic acid supplementation in pregnant women[17].

Quantitative Comparison of Clinical Studies

Several clinical trials have directly compared the effects of folic acid and 5-MTHF supplementation on key biomarkers of folate status. The following table summarizes the quantitative data from some of these studies.

StudyPopulationInterventionDurationOutcome MeasureResults
Prinz-Langenohl et al. (2009)Healthy women with homozygous or wild-type MTHFR C677T polymorphismSingle oral dose of 416 µg 5-MTHF or 400 µg folic acid8 hoursPlasma folate concentration5-MTHF resulted in significantly higher plasma folate concentrations compared to folic acid in both genotype groups[9].
Lamers et al. (2006)Healthy women400 µ g/day folic acid or 416 µ g/day 5-MTHF24 weeksRed blood cell folate concentrationBoth supplements significantly increased red blood cell folate, with no significant difference between the two groups.
Venn et al. (2003)Healthy adults400 µ g/day folic acid or 416 µ g/day 5-MTHF12 weeksPlasma homocysteine concentrationBoth supplements led to a similar and significant reduction in plasma homocysteine levels.
A recent clinical trial (NCT06935630)Pregnant women5-MTHF vs. folic acid supplementation3 monthsRed blood cell folate levelsThis ongoing trial aims to compare the efficacy of 5-MTHF and folic acid in increasing red blood cell folate levels in pregnant women[18].
Ancillary study of the Folic Acid Clinical Trial (FACT)Pregnant women at high risk for preeclampsiaHigh-dose (4.0 mg/day) vs. low-dose (≤1.1 mg/day) folic acidFrom 8-16 weeks to 24-26 weeks gestationSerum total folate, UMFA, and 5-MTHFThe high-dose group had significantly higher serum total folate, UMFA, and 5-MTHF compared to the low-dose group[4][19].

Experimental Protocols

The assessment of folate status is critical in clinical and research settings. The following section details the methodologies for key experiments cited in the literature.

1. Measurement of Folate Concentrations in Biological Samples (Plasma, Serum, Red Blood Cells)

  • Microbiological Assay: This is considered the "gold standard" for measuring total folate concentrations[20].

    • Principle: The assay utilizes a microorganism, typically Lactobacillus rhamnosus (formerly Lactobacillus casei), which requires folate for growth. The growth of the microorganism is proportional to the amount of folate present in the sample[21].

    • Procedure:

      • Sample Preparation: For red blood cell folate, a hemolysate is prepared from a fresh whole blood sample. Plasma or serum can be used directly after appropriate dilution[22].

      • Incubation: The prepared sample is added to a growth medium containing all necessary nutrients for the microorganism except folate. The microorganism is then inoculated into the medium.

      • Measurement: After an incubation period (e.g., 42 hours at 37°C), the turbidity of the medium, which indicates microbial growth, is measured using a microplate reader at a specific wavelength (e.g., 590 nm)[21].

      • Quantification: The folate concentration in the sample is determined by comparing its growth-promoting activity to that of known concentrations of a folate standard (e.g., 5-methyltetrahydrofolate)[21].

  • Competitive Protein Binding Assays: These assays are widely used in clinical laboratories due to their convenience[20].

    • Principle: This method is based on the competition between labeled folate and unlabeled folate (from the sample) for a limited number of binding sites on a folate-binding protein.

    • Procedure:

      • A known amount of labeled folate (e.g., radioactive or enzymatic label) and the patient's sample are mixed with a folate-binding protein.

      • After an incubation period, the bound and free labeled folate are separated.

      • The amount of bound labeled folate is measured. The concentration of folate in the patient's sample is inversely proportional to the amount of bound labeled folate.

2. Measurement of Plasma Homocysteine

Elevated plasma homocysteine is a functional indicator of folate deficiency.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection or Mass Spectrometry (MS): This is a common and accurate method for quantifying total homocysteine.

    • Principle: The method involves the reduction of disulfide bonds to free thiols, derivatization to form a stable and detectable compound, followed by separation and quantification using HPLC.

    • Procedure:

      • Sample Preparation: Plasma or serum is treated with a reducing agent (e.g., dithiothreitol) to convert all forms of homocysteine to its free thiol form.

      • Derivatization: The free homocysteine is then derivatized with a fluorescent agent (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) or prepared for MS analysis.

      • Chromatographic Separation: The derivatized sample is injected into an HPLC system, where homocysteine is separated from other plasma components.

      • Detection and Quantification: The concentration of homocysteine is determined by a fluorescence detector or a mass spectrometer, with quantification based on a standard curve.

Experimental_Workflow cluster_0 Folate Status Assessment Workflow cluster_1 Folate Measurement Methods cluster_2 Homocysteine Measurement Method Blood Sample Collection Blood Sample Collection Sample Processing Sample Processing Blood Sample Collection->Sample Processing Folate Measurement Folate Measurement Sample Processing->Folate Measurement Homocysteine Measurement Homocysteine Measurement Sample Processing->Homocysteine Measurement Data Analysis Data Analysis Folate Measurement->Data Analysis Microbiological Assay Microbiological Assay Folate Measurement->Microbiological Assay Competitive Protein Binding Assay Competitive Protein Binding Assay Folate Measurement->Competitive Protein Binding Assay Homocysteine Measurement->Data Analysis HPLC with Fluorescence/MS HPLC with Fluorescence/MS Homocysteine Measurement->HPLC with Fluorescence/MS

Experimental Workflow

Conclusion

The choice between folic acid and 5-MTHF supplementation presents a nuanced decision for researchers and clinicians. While folic acid has a long-standing history of proven efficacy in preventing neural tube defects and improving folate status, its metabolic conversion to the active form can be a limiting factor, particularly in individuals with MTHFR polymorphisms.

5-MTHF offers the advantage of being a biologically active form that bypasses the key enzymatic steps required for folic acid activation. This can lead to a more direct and potentially more efficient increase in active folate levels, especially in populations with genetic variations in folate metabolism. Furthermore, supplementation with 5-MTHF avoids the issue of unmetabolized folic acid accumulation in the circulation.

However, for the general population without MTHFR mutations, the available evidence suggests that both folic acid and 5-MTHF are effective in improving folate status and reducing homocysteine levels. The decision to use one form over the other may depend on individual genetic profiles, specific health conditions, and the goal of the supplementation. Further large-scale clinical trials are warranted to fully elucidate the comparative long-term health effects of folic acid and 5-MTHF supplementation.

References

The Crossroads of Cancer Metabolism: Validating 5,10-Methylene-THF as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate network of metabolic pathways that fuel cancer cell proliferation presents a landscape ripe with therapeutic opportunities. One such critical juncture is the metabolism of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a central node in one-carbon (1C) metabolism. This guide provides a comparative analysis of therapeutic strategies targeting this pathway, supported by experimental data and detailed methodologies, to validate 5,10-CH2-THF as a compelling therapeutic target.

The folate-mediated 1C metabolic network is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it a cornerstone of cellular proliferation.[1] Cancer cells, with their heightened demand for these building blocks, exhibit a notable dependence on this pathway.[2][3] At the heart of this network lies 5,10-CH2-THF, a key intermediate that funnels one-carbon units into vital biosynthetic processes. Disrupting the enzymes that produce or consume 5,10-CH2-THF offers a promising strategy to selectively starve cancer cells of the materials necessary for their rapid growth and survival.

The Central Role of 5,10-Methylene-THF in One-Carbon Metabolism

5,10-CH2-THF is a pivotal molecule that sits (B43327) at the intersection of several key metabolic routes within the one-carbon pathway. Its production is primarily catalyzed by serine hydroxymethyltransferase (SHMT), which facilitates the conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-CH2-THF. This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).

Once formed, 5,10-CH2-THF has several fates:

  • Thymidylate Synthesis: It is a direct one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis catalyzed by thymidylate synthase (TYMS).

  • Purine (B94841) Synthesis: It can be oxidized by methylenetetrahydrofolate dehydrogenase (MTHFD) to 5,10-methenyl-THF and subsequently to 10-formyl-THF, which is required for two steps in the de novo purine synthesis pathway.[4]

  • Methionine Cycle: It can be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyl-THF, the primary methyl donor for the remethylation of homocysteine to methionine.[5]

The compartmentalization of these reactions between the cytosol and mitochondria adds another layer of complexity and offers distinct therapeutic targeting opportunities.[6][7]

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 DHF_c DHF CHTHF_c 5,10-methenyl-THF CH2THF_c->CHTHF_c MTHFD1 MethylTHF_c 5-methyl-THF CH2THF_c->MethylTHF_c MTHFR dTMP dTMP CH2THF_c->dTMP TYMS FormylTHF_c 10-formyl-THF CHTHF_c->FormylTHF_c MTHFD1 Purines_c Purine Synthesis FormylTHF_c->Purines_c Methionine Methionine MethylTHF_c->Methionine MS dUMP dUMP Homocysteine Homocysteine Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 CHTHF_m 5,10-methenyl-THF CH2THF_m->CHTHF_m MTHFD2/2L FormylTHF_m 10-formyl-THF CHTHF_m->FormylTHF_m MTHFD2/2L Formate_m Formate FormylTHF_m->Formate_m MTHFD1L Formate_m->FormylTHF_c Transport

One-Carbon Metabolism Pathway

Therapeutic Strategies and Comparative Efficacy of Inhibitors

Several enzymes involved in the metabolism of 5,10-CH2-THF have been explored as therapeutic targets. The following tables summarize the quantitative data for representative inhibitors.

Table 1: Inhibitors of Serine Hydroxymethyltransferase (SHMT)
CompoundTarget(s)IC50 (nM)Cell-based Potency (IC50)Reference(s)
Pyrazolopyrans
SHIN1hSHMT1/2~10 (biochemical)870 nM (HCT-116 cells)[3][7]
Compound 2.12hSHMT157,90011.5 - 34 µM (lung cancer cells)[8]
hSHMT2227,200[8]
Folate Analogs
PemetrexedSHMT2>100,000[9]
LometrexolSHMT2>100,000[9]
Table 2: Inhibitors of Methylenetetrahydrofolate Dehydrogenase (MTHFD)
CompoundTarget(s)IC50 (nM)Cell-based Potency (GI50)Reference(s)
LY345899MTHFD2663[10]
MTHFD196[10]
DS18561882MTHFD26.3140 nM (MDA-MB-231 cells)[11]
MTHFD1570[11]
Table 3: Inhibitors of Methylenetetrahydrofolate Reductase (MTHFR)
Compound/StrategyTargetMechanismEffectReference(s)
(S)-SKI-72MTHFR (allosteric site)Small molecule inhibitorSub-micromolar inhibition of purified enzyme[8][12]
Antisense Oligonucleotide (EX5)MTHFRDownregulation of protein expressionInhibition of tumor growth in vitro and in vivo[13]

Experimental Protocols

Detailed methodologies are crucial for the validation of therapeutic targets and the evaluation of inhibitor efficacy.

MTHFR Enzyme Activity Assay (Forward Direction)

This assay measures the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[6][14]

Materials:

  • Cell lysate or purified MTHFR enzyme

  • Potassium phosphate (B84403) buffer (pH 6.6)

  • NADPH

  • FAD

  • 5,10-methylenetetrahydrofolate

  • HPLC system with fluorescence detection

Protocol:

  • Prepare cell extracts by suspending cell pellets in ice-cold Lubrol lysis buffer and centrifuging to collect the supernatant.[1]

  • Set up the reaction mixture containing potassium phosphate buffer, FAD, NADPH, and the enzyme source.

  • Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

  • Incubate at 37°C for a defined period (e.g., 40 minutes).

  • Stop the reaction by adding an appropriate quenching solution.

  • Analyze the formation of 5-methyltetrahydrofolate using HPLC with fluorescence detection.

  • Calculate enzyme activity based on a standard curve of 5-methyltetrahydrofolate.

Cell Proliferation Assay

This assay determines the effect of inhibitors on the growth of cancer cell lines.[15]

Materials:

  • Cancer cell line (e.g., HCT-116, IGROV1)

  • Complete cell culture medium

  • Test inhibitor compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay Enzyme Activity Assay (e.g., MTHFR, SHMT) Cell_Proliferation Cell Proliferation Assay (e.g., IC50 determination) Enzyme_Assay->Cell_Proliferation Target_Engagement Target Engagement Assays Cell_Proliferation->Target_Engagement Xenograft_Model Tumor Xenograft Model (e.g., nude mice) Target_Engagement->Xenograft_Model Lead Compound Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Experimental Validation Workflow

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of inhibitors in a living organism.

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., human colon or lung carcinoma cells) into the flank of immunocompromised mice (e.g., nude mice).[13]

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the inhibitor compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the general health and body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target protein levels, immunohistochemistry).

Conclusion

The central role of this compound in providing one-carbon units for the synthesis of essential biomolecules makes it a highly attractive and validated therapeutic target in oncology. The development of potent and selective inhibitors against key enzymes such as SHMT, MTHFD, and MTHFR holds significant promise for novel anti-cancer therapies. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and exploit this critical metabolic vulnerability of cancer cells. Continued investigation into the nuances of one-carbon metabolism and the development of next-generation inhibitors will be crucial in translating these promising preclinical findings into effective clinical treatments.

References

Unraveling the Impact of Extraction Methods on 5,10-methylenetetrahydrofolate (5,10-methylene-THF) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of 5,10-methylenetetrahydrofolate (5,10-methylene-THF), a crucial intermediate in one-carbon metabolism, is fraught with challenges due to its inherent instability. The choice of extraction method significantly influences the final quantified values, making standardized and validated protocols essential for reliable research in areas from cancer biology to nutritional science. This guide provides a comparative analysis of different extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The Challenge of this compound Stability

This compound is a chemically labile molecule that readily dissociates into tetrahydrofolate (THF) and formaldehyde (B43269), particularly at physiological or acidic pH.[1][2] This dissociation and the potential for interconversion with other folate species, such as 5,10-methenyl-THF, complicate its accurate quantification.[3][4] Consequently, extraction methods must be designed to stabilize this folate vitamer to prevent artificial alterations in its measured concentration.

Comparative Analysis of Extraction Methods

The primary strategies for this compound extraction and measurement revolve around chemical stabilization, typically through reduction, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Extraction Method Principle Advantages Disadvantages Typical Application
Direct Measurement (with pH and Antioxidant Control) Extraction in a buffer at a specific pH (often alkaline) with antioxidants (e.g., ascorbic acid, mercaptoethanol) to minimize degradation and oxidation.Simpler protocol, measures the native form if stability can be maintained.High risk of this compound dissociation and interconversion, leading to inaccurate quantification.[1][2]Not generally recommended for accurate quantification of this compound.
Chemical Reduction to 5-methyl-THF This compound is chemically reduced to the more stable 5-methyl-THF during extraction using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][5]Stabilizes the this compound pool, allowing for reliable quantification.[3]The measurement is indirect; it quantifies the sum of endogenous 5-methyl-THF and the reduced this compound.Quantifying the total pool of 5-methyl-THF and this compound in cellular extracts.[5]
Isotope-Labeled Chemical Derivatization Utilizes a deuterated reducing agent, such as sodium cyanoborohydride (NaBD₃CN), to convert this compound into a deuterated, stable 5-methyl-THF derivative.[2][3]Allows for the distinct measurement of the original this compound pool from the endogenous 5-methyl-THF pool via mass spectrometry.[2][3]Requires access to isotope-labeled reagents and sophisticated mass spectrometry equipment.Accurate and specific quantification of the this compound pool in biological samples.[3]
Heat Treatment Cell extracts are heated (e.g., 60°C for 5 minutes) to inactivate enzymes that could interconvert folate species.[3]Prevents enzymatic alteration of folate pools post-extraction.[3]May not prevent the non-enzymatic, pH-dependent degradation of this compound.Often used in conjunction with other stabilization methods to ensure the measured folate profile reflects the in vivo state.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Method 1: Chemical Reduction of this compound for HPLC Measurement [5]

  • Homogenization: Liver tissue is homogenized in a buffer solution.

  • Initial 5-methyl-THF Measurement: An aliquot of the homogenate is taken to determine the baseline concentration of 5-methyltetrahydrofolate using HPLC.

  • Stabilization and Reduction: The remaining homogenate is adjusted to pH 10 to stabilize the 5,10-methylenetetrahydrofolate. It is then treated with a reducing agent (e.g., sodium borohydride) to convert the 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

  • Total 5-methyl-THF Measurement: The total concentration of 5-methyltetrahydrofolate (endogenous + reduced) in the treated sample is measured by HPLC.

  • Calculation: The concentration of 5,10-methylenetetrahydrofolate is determined by subtracting the initial 5-methyltetrahydrofolate concentration from the total 5-methyltetrahydrofolate concentration.

Method 2: LC-MS Chemical Derivatization for Specific this compound Measurement [3]

  • Cell Extraction: Cultured mammalian cells are extracted with a solvent containing a deuterated reducing agent, such as deuterated sodium cyanoborohydride (NaBD₃CN). This traps the unstable this compound as a stable, deuterated 5-methyl-THF.

  • Sample Handling: Proper sample handling is crucial to prevent abiotic interconversion of THF and methylene-THF.

  • LC-MS Analysis: The cell extract is analyzed using negative mode liquid chromatography-mass spectrometry (LC-MS). This technique allows for the separation and distinct measurement of the deuterated 5-methyl-THF (derived from this compound) from the endogenous, non-deuterated 5-methyl-THF.

  • Quantification: This method enables the effective measurement of five active folate pools: THF, 5-methyl-THF, methylene-THF, methenyl-THF/10-formyl-THF, and 5-formyl-THF.

Visualizing the Workflow

The following diagrams illustrate the folate interconversion pathways and the experimental workflow for this compound measurement.

Folate_Interconversion THF Tetrahydrofolate (THF) Methylene_THF This compound THF->Methylene_THF SHMT Methylene_THF->THF Dissociation Methenyl_THF 5,10-methenyl-THF Methylene_THF->Methenyl_THF Methyl_THF 5-methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF_10 10-formyl-THF Methenyl_THF->Formyl_THF_10 Formyl_THF_5 5-formyl-THF Methenyl_THF->Formyl_THF_5 DHF Dihydrofolate (DHF) DHF->THF DHFR

Caption: Interconversion pathways of major folate species.

Extraction_Workflow cluster_extraction Sample Extraction & Stabilization cluster_analysis Analysis Biological_Sample Biological Sample Extraction Extraction & Derivatization Biological_Sample->Extraction Extraction_Buffer Extraction Buffer (with NaBD3CN) Extraction_Buffer->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Quantification Quantification of Deuterated 5-methyl-THF LC_MS->Quantification

Caption: Workflow for this compound measurement via derivatization.

Conclusion

The accurate measurement of this compound is critically dependent on the chosen extraction method. Direct measurement is prone to significant inaccuracies due to the compound's instability. Chemical derivatization, particularly with isotope-labeled reducing agents, followed by LC-MS analysis, stands out as the most reliable method for specific and accurate quantification. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research questions and available resources to ensure the generation of high-quality, reproducible data.

References

Comparative Kinetics of Enzymes Utilizing 5,10-Methylene-Tetrahydrofolate (5,10-methylene-THF)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of key enzymes that utilize 5,10-methylene-tetrahydrofolate (5,10-methylene-THF) as a substrate. This folate derivative is a critical one-carbon donor in the biosynthesis of nucleotides and amino acids, making the enzymes that metabolize it important targets for therapeutic intervention, particularly in oncology and infectious diseases. The enzymes covered in this guide are Serine Hydroxymethyltransferase (SHMT), Thymidylate Synthase (TS), and Methylenetetrahydrofolate Reductase (MTHFR).

Enzyme Overview
  • Serine Hydroxymethyltransferase (SHMT): A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and this compound.[1][2] It is a central enzyme in one-carbon metabolism. In humans, two main isoforms exist: the cytosolic (SHMT1) and the mitochondrial (SHMT2).[1][3]

  • Thymidylate Synthase (TS): This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using this compound as the one-carbon donor.[4][5] This reaction provides the sole de novo source of dTMP, a crucial precursor for DNA synthesis.[6]

  • Methylenetetrahydrofolate Reductase (MTHFR): A flavoprotein that catalyzes the irreversible reduction of this compound to 5-methyltetrahydrofolate (5-methyl-THF).[7][8] This reaction is the rate-limiting step in the methyl cycle and is essential for the conversion of homocysteine to methionine.[8][9]

Quantitative Data Presentation

The kinetic parameters of these enzymes vary significantly depending on the species, isoform, and experimental conditions such as pH. The following tables summarize key kinetic data from published studies.

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase (SHMT)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference(s)
Human Cytosolic (SHMT1)L-Serine1,100 ± 10025 ± 12.3 x 104pH 7.5[1][3]
Human Cytosolic (SHMT1)THF30 ± 525 ± 18.3 x 105pH 7.5[1][3]
Human Mitochondrial (SHMT2)L-Serine1,100 ± 10027 ± 12.5 x 104pH 8.5[1][3]
Human Mitochondrial (SHMT2)THF10 ± 127 ± 12.7 x 106pH 8.5[1][3]
E. coliL-Serine400---[10]
A. halophyticaL-Serine300---[10]
P. vivaxL-Serine180 ± 300.98 ± 0.06-pH 8.0[2]
P. vivaxTHF140 ± 200.98 ± 0.06-pH 8.0[2]

Table 2: Kinetic Parameters of Thymidylate Synthase (TS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference(s)
HumandUMP3.6 ± 0.67.5 ± 0.32.1 x 10625°C[11]
Human5,10-CH2-H4folate13 ± 37.5 ± 0.35.8 x 10525°C[11]
E. colidUMP5.0 ± 0.96.7 ± 0.21.3 x 10625°C[11]
E. coli5,10-CH2-H4folate15 ± 26.7 ± 0.24.5 x 10525°C[11]
L. caseidUMP6.1--pH 6.8, 30°C[12]
L. casei5,10-CH2-H4folate4.2--pH 6.8, 30°C[12]

Table 3: Kinetic Parameters of Methylenetetrahydrofolate Reductase (MTHFR)

Enzyme SourceSubstrateKm (µM)VmaxConditionsReference(s)
Human Fibroblasts5,10-CH2-H4folate26431 ± 150 µU/mg proteinpH 6.3-6.9[13]
Human FibroblastsNADPH30431 ± 150 µU/mg proteinpH 6.3-6.9[13]
E. coli5,10-CH2-H4folate30--[7]
E. coliNADH25--[7]
T. thermophilusCH3-H4folate17-Reverse Reaction[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of this compound in one-carbon metabolism and a typical workflow for determining enzyme kinetic parameters.

OneCarbonMetabolism cluster_shmt SHMT Reaction (Reversible) cluster_central Central Substrate cluster_ts Thymidylate Synthesis cluster_mthfr Methyl Cycle Entry Serine L-Serine Glycine Glycine Serine->Glycine SHMT THF THF MethyleneTHF This compound Glycine->MethyleneTHF dTMP dTMP MethyleneTHF->dTMP DHF DHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dUMP dUMP dUMP->dTMP Thymidylate Synthase (TS) NADPH NADPH

Caption: Metabolic fate of this compound.

EnzymeKineticsWorkflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Reaction Initiation (Mix components) A->B C Data Acquisition (e.g., Spectrophotometry) B->C D Data Analysis (Plot Initial Velocity vs. [S]) C->D E Parameter Determination (Calculate Km, Vmax, kcat) D->E

Caption: General workflow for an enzyme kinetics assay.

Experimental Protocols

Determining the kinetic parameters of these enzymes requires precise and controlled experimental setups. Below is a generalized protocol based on common methodologies cited in the literature.[13][14][15][16]

General Protocol for Enzyme Kinetic Assay
  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer solution at the desired pH and ionic strength. The optimal pH can vary; for instance, MTHFR activity in fibroblasts is maximal between pH 6.3 and 6.9, while mitochondrial SHMT2 is more efficient at an alkaline pH of 8.5.[1][3][13]

    • Enzyme Solution: Prepare a stock solution of the purified enzyme of known concentration. Perform serial dilutions in assay buffer to find a concentration that yields a linear reaction rate for a sufficient duration.[16]

    • Substrate Solutions: Prepare stock solutions of the substrates (e.g., this compound, dUMP, L-serine, THF, NADPH). The stability of this compound is critical; it should be prepared fresh and protected from oxidation.[17]

  • Assay Execution:

    • Reaction Mixture: In a temperature-controlled cuvette or microplate well, combine the buffer, all substrates except one (the variable substrate), and any necessary cofactors (e.g., FAD for MTHFR, PLP for SHMT).[14][18] Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).[11]

    • Reaction Initiation: Start the reaction by adding the enzyme or the variable substrate. Mix rapidly and thoroughly.[15]

    • Data Monitoring: Continuously monitor the reaction by measuring the change in absorbance or fluorescence over time. The method depends on the specific reaction:

      • Spectrophotometric Assay (TS): The conversion of THF to dihydrofolate (DHF) can be monitored by the increase in absorbance at 340 nm.[11]

      • Coupled Assay (SHMT): The production of this compound can be coupled to the MTHFR reaction, and the oxidation of NADPH can be monitored at 340 nm.[2]

      • HPLC-Based Assay (MTHFR): For the physiological reaction, the conversion of this compound to 5-methyl-THF can be measured by separating the substrate and product using HPLC with fluorescence detection.[13]

  • Data Analysis:

    • Initial Velocity (v₀) Determination: For each substrate concentration, determine the initial linear rate of the reaction from the progress curve (product formation vs. time).

    • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Parameter Calculation: Fit the data to the Michaelis-Menten equation (v₀ = Vmax[S] / (Km + [S])) using non-linear regression software to determine the values for Km and Vmax.[19][20]

    • kcat Calculation: The turnover number (kcat) is calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.[21][22]

    • Catalytic Efficiency: The specificity constant, or catalytic efficiency, is calculated as the ratio kcat/Km.[23]

This guide provides a foundational comparison of the kinetics for key enzymes in this compound metabolism. Researchers should note that kinetic parameters are highly dependent on specific assay conditions, and direct comparisons should be made with caution unless the data are generated under identical conditions.

References

A Researcher's Guide to the Accurate and Precise Quantification of 5,10-Methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5,10-methylenetetrahydrofolate (5,10-methylene-THF) is paramount. This crucial intermediate in one-carbon metabolism is central to the synthesis of nucleotides and amino acids, making it a key target in cancer research and drug development. However, its inherent instability presents a significant analytical challenge. This guide provides a comprehensive comparison of the leading methods for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Introduction to this compound and its Significance

This compound is a pivotal cofactor in the folate-mediated one-carbon metabolism pathway. It serves as a one-carbon donor for the synthesis of thymidylate, a necessary precursor for DNA replication, and is interconvertible with other folate derivatives essential for purine (B94841) and amino acid synthesis.[1][2] Given its central role in cellular proliferation, enzymes involved in this compound metabolism are well-established targets for various chemotherapeutic agents. Consequently, the ability to accurately and precisely measure the levels of this compound is critical for understanding disease mechanisms, developing new drugs, and monitoring therapeutic efficacy.

The primary challenge in quantifying this compound lies in its chemical lability. It readily dissociates into tetrahydrofolate (THF) and formaldehyde, particularly at neutral or acidic pH, which are common conditions for sample extraction and analysis.[3][4] This instability has driven the development of various analytical strategies, each with its own set of advantages and limitations.

Comparative Analysis of Quantification Methods

The quantification of this compound is primarily achieved through three main analytical approaches: High-Performance Liquid Chromatography (HPLC) with various detection methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. Due to the instability of this compound, many methods employ an indirect approach, converting it to a more stable analyte, such as 5-methyl-THF, prior to measurement.

MethodPrincipleCommon DetectionReported Accuracy/RecoveryReported Precision (CV%)AdvantagesDisadvantages
HPLC Chromatographic separation of folates. Often involves indirect measurement after chemical reduction of this compound to 5-methyl-THF.Fluorescence, UV, ElectrochemicalRecovery for 5-methyl-THF (as a proxy) can be >80%.[5]Intra-assay: <10%, Inter-assay: <15% for related folates.[6]Cost-effective, widely available.Lower sensitivity and specificity compared to LC-MS/MS, indirect measurement, potential for interfering compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity. Can directly measure this compound or its stable derivatives.Tandem Mass Spectrometry (MS/MS)Accuracy: 93.0-110% for related folates.[7] Recovery: 87-92% for 5-methyl-THF.[5]Intra-assay: 3.6-13.2%, Inter-assay: 3.4-12.9% for related folates.[7]High sensitivity and specificity, allows for multiplexing, can distinguish between different folate forms.Higher cost of instrumentation and maintenance, requires specialized expertise.
Enzymatic Assay Measures the activity of an enzyme that utilizes this compound as a substrate (e.g., MTHFR), or couples its conversion to a detectable product.Spectrophotometry, Fluorometry, RadiometryNot directly applicable for absolute quantification of the molecule itself, but for enzyme activity.Intra-assay: ~10%, Inter-assay: ~7.2% for MTHFR activity.[6]Functional assessment of metabolic pathways, relatively simple and low cost.Indirect measurement of substrate concentration, susceptible to interference from other compounds affecting enzyme activity.
Radioenzymatic Assay Uses a radiolabeled substrate (e.g., [14C]formaldehyde) to form radiolabeled this compound, which is then converted to a product that can be quantified by scintillation counting.Scintillation CountingNot widely reported in recent comparative studies.Not widely reported in recent comparative studies.High sensitivity.Requires handling of radioactive materials, specialized equipment and disposal procedures.

Experimental Protocols

LC-MS/MS with Chemical Derivatization for this compound Quantification

This method addresses the instability of this compound by converting it to a stable, deuterated form of 5-methyl-THF.[8][9]

a. Sample Preparation and Derivatization:

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 80% methanol (B129727) containing antioxidants like ascorbic acid and dithiothreitol).

  • Centrifuge the homogenate to pellet proteins and other cellular debris.

  • To the supernatant, add a solution of deuterated sodium cyanoborohydride (NaBD₃CN) to reduce this compound to deuterated 5-methyl-THF.[8]

  • Incubate the reaction mixture to ensure complete conversion.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration of folates.

b. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an ion-pairing agent.

    • Mobile Phase B: Acetonitrile or methanol.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both endogenous 5-methyl-THF and the deuterated 5-methyl-THF derived from this compound.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the deuterated 5-methyl-THF to a known amount of an internal standard.

Enzymatic Assay for Methylene-tetrahydrofolate Reductase (MTHFR) Activity

This assay indirectly assesses the availability of this compound by measuring the activity of MTHFR, which catalyzes its conversion to 5-methyl-THF.[6][10]

a. Preparation of Cell Lysate:

  • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic enzymes.

  • Determine the protein concentration of the lysate for normalization.

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH ~6.6), NADPH, and FAD.

  • Add a specific amount of the cell lysate to the reaction mixture.

  • Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

c. Quantification of 5-Methyl-THF:

  • Centrifuge the stopped reaction mixture to remove precipitated proteins.

  • Analyze the supernatant for the product, 5-methyl-THF, using HPLC with fluorescence detection or LC-MS/MS.

  • Calculate the MTHFR activity as the amount of 5-methyl-THF produced per unit of time per milligram of protein.

Visualizing Key Pathways and Workflows

To better understand the context of this compound quantification, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.

One_Carbon_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Serine Serine Methylene_THF This compound THF->Methylene_THF SHMT Glycine Glycine Serine->Glycine Glycine->Serine Methylene_THF->DHF Methylene_THF->THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD dUMP dUMP Methyl_THF->THF MS Homocysteine Homocysteine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis Formyl_THF->Purines dTMP dTMP dUMP->dTMP TYMS Methionine Methionine Homocysteine->Methionine

Caption: One-Carbon Metabolism Pathway Highlighting this compound.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Extraction with Antioxidants Sample->Extraction Derivatization Chemical Derivatization (e.g., reduction of this compound) Extraction->Derivatization Crucial for unstable folates Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General Workflow for Folate Quantification.

Conclusion

The choice of method for quantifying this compound depends on the specific research question, available resources, and the required level of sensitivity and specificity. For highly accurate and specific quantification, especially in complex biological matrices, LC-MS/MS with a derivatization step is the method of choice. HPLC-based methods offer a more accessible and cost-effective alternative, particularly when the highest sensitivity is not paramount. Enzymatic assays provide valuable functional information about the one-carbon metabolism pathway. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to obtain reliable and meaningful data in their studies of this vital metabolic pathway.

References

Navigating the Challenges of 5,10-Methylenetetrahydrofolate Measurement: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Methodologies for Quantifying a Crucial Folate Vitamer.

The accurate measurement of 5,10-methylenetetrahydrofolate (5,10-methylene-THF) is critical for research in cancer, neuroscience, and drug development, given its central role in one-carbon metabolism for the synthesis of nucleotides and amino acids. However, its inherent instability poses significant analytical challenges, leading to potential variability in measurements between laboratories. This guide provides a comprehensive comparison of current methodologies, offering detailed experimental protocols and performance data to aid researchers in selecting and validating appropriate assays, and to highlight critical considerations for inter-laboratory comparisons.

The Analytical Hurdle: Instability of this compound

A primary challenge in the quantification of this compound is its propensity to dissociate into formaldehyde (B43269) and tetrahydrofolate (THF) at both physiological and acidic pH levels, conditions often encountered during sample extraction and analysis.[1][2] This instability complicates direct measurement and can lead to interconversion with other folate species, necessitating carefully controlled experimental conditions to ensure data integrity.[3][4][5]

Comparative Analysis of Measurement Methodologies

Currently, two main strategies are employed for the quantification of this compound: indirect measurement via chemical reduction and direct measurement using chemical derivatization. To date, no formal inter-laboratory round-robin study has been published specifically for this compound. However, a study on the more stable 5-methyltetrahydrofolate (5-methylTHF) provides a valuable framework for understanding potential sources of inter-laboratory variability, such as precision, accuracy, and recovery.[6][7][8]

Methodology 1: Indirect Measurement via Chemical Reduction

This approach circumvents the instability of this compound by converting it to the more stable 5-methyl-THF.

Experimental Protocol:

  • Sample Preparation: Homogenize tissue or cell samples in a buffered solution containing antioxidants (e.g., ascorbic acid, 2-mercaptoethanol) to prevent folate degradation.

  • Initial 5-methyl-THF Measurement: Analyze an aliquot of the sample extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the endogenous concentration of 5-methyl-THF.

  • Chemical Reduction: Treat a separate aliquot of the sample extract with a reducing agent, such as sodium borohydride, at an alkaline pH (e.g., pH 10) to quantitatively convert this compound to 5-methyl-THF.[1]

  • Total 5-methyl-THF Measurement: Analyze the reduced sample aliquot by LC-MS/MS to measure the total concentration of 5-methyl-THF (endogenous + converted).

  • Calculation: Subtract the initial 5-methyl-THF concentration (Step 2) from the total 5-methyl-THF concentration (Step 4) to determine the original concentration of this compound.[1]

Performance Characteristics of Indirect Measurement Methods:

ParameterReported PerformanceReference
Intra-assay CV 10%[9]
Inter-assay CV 7.2%[9]
Application Liver Tissue[1]
Methodology 2: Direct Measurement with Chemical Derivatization

This method stabilizes this compound by "trapping" it as a stable derivative, allowing for direct quantification.

Experimental Protocol:

  • Sample Preparation: Extract folates from cells or tissues in a buffer containing antioxidants. To handle the challenge of polyglutamation, which can dilute the mass spectrometry signal, samples can be treated with rat serum to convert polyglutamated folates to monoglutamate forms.[4]

  • Derivatization: React the sample extract with a derivatizing agent, such as deuterated sodium cyanoborohydride (NaBD₃CN). This reagent reduces the unstable this compound to a stable, deuterated 5-methyl-THF derivative.[4]

  • Purification and Concentration: Utilize solid-phase extraction to purify and concentrate the derivatized folates.[4]

  • LC-MS/MS Analysis: Quantify the deuterated 5-methyl-THF derivative using LC-MS/MS. The use of a deuterated derivatizing agent allows for the differentiation of the derivatized this compound from the endogenous 5-methyl-THF.[4]

Performance Characteristics of Direct Measurement (with Derivatization):

ParameterReported PerformanceReference
Application Cultured Mammalian Cells[4]
Key Advantage Enables separate quantification of five active folate pools.[4]

Visualizing the Workflow and Biochemical Context

To further clarify the experimental processes and the biochemical significance of this compound, the following diagrams are provided.

G One-Carbon Metabolism Pathway Involving this compound THF Tetrahydrofolate (THF) MethyleneTHF This compound THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT dTMP dTMP (Thymidine Synthesis) MethyleneTHF->dTMP TYMS MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF dUMP dUMP dUMP->dTMP Methionine Methionine MethylTHF->Methionine MS FormylTHF 10-Formyl-THF (Purine Synthesis) MethenylTHF->FormylTHF Homocysteine Homocysteine Homocysteine->Methionine G Experimental Workflow for Indirect Measurement of this compound cluster_0 Aliquot 1 cluster_1 Aliquot 2 SamplePrep1 Sample Preparation (Homogenization, Antioxidants) LCMS1 LC-MS/MS Analysis SamplePrep1->LCMS1 Result1 Endogenous 5-Methyl-THF LCMS1->Result1 Calculation Calculation (Total - Endogenous) Result1->Calculation SamplePrep2 Sample Preparation (Homogenization, Antioxidants) Reduction Chemical Reduction (e.g., NaBH4, pH 10) SamplePrep2->Reduction LCMS2 LC-MS/MS Analysis Reduction->LCMS2 Result2 Total 5-Methyl-THF LCMS2->Result2 Result2->Calculation FinalResult This compound Concentration Calculation->FinalResult G Experimental Workflow for Direct Measurement of this compound SamplePrep Sample Preparation (Extraction, Deconjugation) Derivatization Chemical Derivatization (e.g., NaBD3CN) SamplePrep->Derivatization Purification Solid-Phase Extraction Derivatization->Purification LCMS LC-MS/MS Analysis Purification->LCMS Result Quantification of Derivatized this compound LCMS->Result

References

Validating the Critical Role of 5,10-Methylenetetrahydrofolate in Modulating 5-Fluorouracil Efficacy in a Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of 5,10-methylenetetrahydrofolate (5,10-CH2THF) in the efficacy of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in a colorectal cancer model. We present experimental data, detailed protocols, and visualizations to objectively demonstrate the importance of this folate metabolite in cancer therapy.

Introduction: The Synergistic Relationship of 5,10-CH2THF and 5-FU

5-Fluorouracil (5-FU) is a cornerstone in the treatment of colorectal cancer.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[2][3] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-CH2THF.[2][4] This complex formation is critical for the cytotoxic effects of 5-FU, as it leads to the depletion of thymidylate, ultimately suppressing DNA synthesis and inducing "thymineless death" in rapidly dividing cancer cells.[4][5]

The intracellular concentration of 5,10-CH2THF is a key determinant of 5-FU's effectiveness.[6] Higher levels of 5,10-CH2THF enhance the formation and stability of the inhibitory ternary complex, thereby augmenting the cytotoxic effect of 5-FU.[5] Conversely, insufficient levels of this folate cofactor can lead to suboptimal TS inhibition and diminished therapeutic efficacy.[6] This guide compares experimental outcomes in a colorectal cancer model under conditions of standard 5-FU treatment versus 5-FU in combination with a direct source of 5,10-CH2THF, highlighting the latter's potential to significantly improve treatment response.

Comparative Efficacy of 5-FU With and Without 5,10-CH2THF Supplementation

The following table summarizes the quantitative data from a preclinical study investigating the adjuvant effect of 5,10-CH2THF on 5-FU therapy in a rodent model with intrahepatically inoculated colon adenocarcinoma.

Treatment GroupNTumor Take (%)P-value (vs. Control)P-value (vs. 5-FU Alone)
Control (untreated)10100%--
5-FU (30 mg/kg)1050%< 0.05-
5-FU (30 mg/kg) + 5,10-CH2THF (15 mg/kg)100%< 0.0001< 0.05
5-FU (30 mg/kg) + 5,10-CH2THF (30 mg/kg)100%< 0.0001< 0.05

Data adapted from an experimental rodent colon carcinoma model.[7]

The data clearly demonstrates that while 5-FU alone significantly reduces tumor take compared to the control group, the combination with 5,10-CH2THF completely eliminates tumor take. This suggests that supplementing 5-FU treatment with 5,10-CH2THF can substantially enhance its anti-tumor activity.

Experimental Protocols

A cell suspension of colon adenocarcinoma is inoculated intrahepatically in a rodent experimental model.[7] Intravenous administration of 5-FU (30 mg/kg) alone or in combination with 5,10-CH2THF (15 mg/kg or 30 mg/kg) is performed on days 1, 2, 3, 4, and 7 post-inoculation.[7] Tumor take is assessed at a predetermined endpoint.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

  • Cell Seeding: Plate colorectal cancer cells (e.g., COLO 205, HT-29, HCT-116) in a 96-well plate at a density of 1x10^5 cells/mL and incubate for 24 hours.[9]

  • Treatment: Treat the cells with varying concentrations of 5-FU, 5,10-CH2THF, or a combination of both for 24 to 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][10]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture colorectal cancer cells (e.g., MCF-7, Colo205) and treat with the compounds of interest for 24 hours.[11]

  • Harvesting and Staining: Harvest the cells, wash with cold PBS, and stain with Alexa Fluor 488 Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, measuring fluorescence emission at approximately 530 nm (Annexin V) and >575 nm (PI) with excitation at 488 nm.[11]

Accurate measurement of intracellular 5,10-CH2THF can be achieved using liquid chromatography-mass spectrometry (LC-MS).

  • Cell Lysis and Enzyme Denaturation: Prepare cell lysates and briefly heat-treat to denature enzymes and prevent interconversion of folate species.[12]

  • Chemical Derivatization: Use sodium cyanoborodeuteride to reduce and stabilize the otherwise unstable 5,10-CH2THF into a deuterium-labeled 5-methyl-THF.[12]

  • LC-MS Analysis: Quantify the derivatized folate species using negative mode LC-MS.[12]

Visualizations

Folate_Metabolism_5FU_Action cluster_Cell Cancer Cell DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF dTMP dTMP mTHF->dTMP TS Ternary_Complex Inactive Ternary Complex (TS-FdUMP-5,10-mTHF) mTHF->Ternary_Complex dUMP dUMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Activation FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex Ternary_Complex->DNA Inhibition

Caption: Mechanism of 5-FU action and the role of 5,10-CH2THF.

Experimental_Workflow cluster_workflow Comparative Efficacy Workflow start Start: Colorectal Cancer Cell Line seeding Cell Seeding in 96-well plates start->seeding treatment Treatment Groups: 1. Control (Vehicle) 2. 5-FU Alone 3. 5-FU + 5,10-CH2THF seeding->treatment incubation Incubate for 24-72h treatment->incubation assays Perform Viability (MTT) & Apoptosis (Annexin V) Assays incubation->assays data Data Acquisition: - Plate Reader (Absorbance) - Flow Cytometer (Fluorescence) assays->data analysis Data Analysis: - Calculate IC50 - Compare % Apoptosis data->analysis conclusion Conclusion: Validate role of 5,10-CH2THF analysis->conclusion

Caption: Workflow for in vitro validation of 5,10-CH2THF's role.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,10-Methylene-THF in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5,10-methylenetetrahydrofolate (5,10-methylene-THF), a key cofactor in various biochemical reactions. Adherence to these procedures is essential for mitigating risks and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for 5,10-methylenetetrahydrofolate. While a specific SDS for this compound was not found, a safety data sheet for the related compound, (6R,S)-5,10-Methenyl-5,6,7,8-tetrahydrofolic Acid, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is best practice to handle all research chemicals with a high degree of caution.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Label the waste container clearly as "5,10-methylenetetrahydrofolate waste."

    • Indicate any associated hazards on the label.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no leaks or cracks.

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with a complete and accurate description of the waste.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the search results, the general principles of laboratory chemical waste disposal should be followed. These principles are outlined in the step-by-step disposal protocol above.

Data Presentation

No quantitative data regarding the disposal of this compound, such as concentration limits for specific disposal methods, were identified in the search results. Therefore, a data table for comparison is not applicable at this time.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end Completion start Start: Have this compound waste? ppe Don appropriate Personal Protective Equipment (PPE) start->ppe is_sds_available Is a specific SDS available? ppe->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes general_guidelines Follow general laboratory chemical waste guidelines is_sds_available->general_guidelines No segregate Segregate as chemical waste consult_sds->segregate general_guidelines->segregate containerize Place in a labeled, compatible waste container segregate->containerize store Store in designated hazardous waste accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store->contact_ehs end Waste properly disposed contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5,10-methylene-THF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5,10-methylene-tetrahydrofolate (5,10-methylene-THF). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical. For this compound, which is a powder, the primary risks are inhalation of dust and potential degradation of the compound. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended to prevent skin contact and contamination of the product.
Eye Protection Safety Glasses with Side ShieldsTo protect eyes from any airborne powder.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing.
Respiratory Protection Not generally requiredIf there is a risk of generating significant dust, a dust mask (e.g., N95) may be considered.

Storage and Handling for Stability

Tetrahydrofolates are known to be susceptible to oxidation and degradation, particularly when exposed to air, light, and heat. Proper storage and handling are critical to maintain the integrity of this compound.

ConditionSpecificationRationale
Temperature Store at -20°C or belowLong-term frozen storage helps to minimize degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation of the compound.
Light Protect from lightStore in an amber vial or a container wrapped in foil.
Moisture Keep container tightly sealedPrevents degradation due to moisture.
Solutions Prepare solutions fresh and use immediatelyFolate stability is significantly lower in solution.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from receipt to experimental use.

Receiving and Initial Storage
  • Upon receipt, inspect the container for any damage.

  • Record the date of receipt on the container.

  • Store the container immediately at -20°C or below, protected from light.

Preparation for Use
  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold powder.

  • Conduct all weighing and handling of the powder in a clean, dry, and controlled environment, such as a fume hood or a designated weighing station, to minimize air exposure and inhalation of any dust.

  • Use clean, dry spatulas and weighing boats.

Solution Preparation
  • Due to the instability of this compound in solution, it is crucial to prepare solutions immediately before use.

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon) to minimize oxidation.

  • Protect the solution from light by using amber vials or wrapping the container in foil.

  • Keep solutions on ice if they are to be used within a short period.

Experimental Use
  • When adding the this compound solution to your experimental system, do so efficiently to minimize the time the solution is exposed to ambient conditions.

  • For cell culture experiments, ensure the final concentration is appropriate and that the solvent is compatible with your cells.

Disposal Plan

As a non-hazardous chemical, the disposal of this compound should follow standard laboratory procedures for non-hazardous waste.

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of in the solid chemical waste stream.

    • Contaminated items such as weighing boats, gloves, and paper towels should be placed in a sealed bag and disposed of in the solid waste.

  • Liquid Waste:

    • Small quantities of aqueous solutions may be permissible for drain disposal, depending on institutional and local regulations. Always check with your institution's Environmental Health and Safety (EHS) office.[1][2]

    • Solutions containing organic solvents or other hazardous materials must be disposed of as hazardous chemical waste.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the label should be defaced, and the container can be disposed of in the regular trash or recycled according to institutional policies.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive and Inspect Store Store at <= -20°C, Protected from Light Receive->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate DisposeContainer Dispose of Empty Container Store->DisposeContainer If expired Weigh Weigh Powder in Controlled Environment Equilibrate->Weigh PrepSolution Prepare Solution Fresh Weigh->PrepSolution DisposeSolid Dispose of Solid Waste Weigh->DisposeSolid UseExperiment Use Immediately in Experiment PrepSolution->UseExperiment DisposeLiquid Dispose of Liquid Waste PrepSolution->DisposeLiquid UseExperiment->DisposeSolid UseExperiment->DisposeLiquid DisposeLiquid->DisposeContainer After rinsing

Caption: A flowchart outlining the key steps for safely handling this compound.

PPE Selection Logic

This diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE Selection Logic for this compound Start Start: Handling This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment IsPowder Handling Solid Powder? RiskAssessment->IsPowder IsSolution Handling Solution? RiskAssessment->IsSolution IsPowder->IsSolution No PPE_Powder Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat IsPowder->PPE_Powder Yes PPE_Solution Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat IsSolution->PPE_Solution Yes DustRisk Risk of Significant Dust Generation? PPE_Powder->DustRisk DustRisk->IsSolution No DustMask Add Dust Mask (N95) DustRisk->DustMask Yes DustMask->IsSolution

Caption: A decision tree for selecting appropriate PPE based on the physical form of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.